molecular formula C9H15ClN2 B13646811 5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole

5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole

Katalognummer: B13646811
Molekulargewicht: 186.68 g/mol
InChI-Schlüssel: FQXQLYBYGJSJRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole is a versatile chemical intermediate designed for advanced pharmaceutical and agrochemical research. This pyrazole derivative features a reactive chloropropyl side chain, making it a valuable scaffold for the synthesis of more complex molecules through nucleophilic substitution and cyclization reactions. Pyrazole moieties are recognized as privileged structures in medicinal chemistry, with demonstrated relevance in developing compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and insecticidal properties . Specifically, the 1-ethyl-3-methyl-1H-pyrazole core is a synthetically accessible and cost-effective building block that has been successfully incorporated into novel insecticidal leads, showing notable activity against pests like Nilaparvata lugens . The 3-chloropropyl substituent on this core structure significantly enhances its utility as a synthetic handle, allowing researchers to readily elongate the molecular structure or introduce additional functional groups such as amines, azides, or other heterocycles. This compound is provided as a research-grade material for use in discovery chemistry, method development, and the exploration of structure-activity relationships (SAR). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use.

Eigenschaften

Molekularformel

C9H15ClN2

Molekulargewicht

186.68 g/mol

IUPAC-Name

5-(3-chloropropyl)-1-ethyl-3-methylpyrazole

InChI

InChI=1S/C9H15ClN2/c1-3-12-9(5-4-6-10)7-8(2)11-12/h7H,3-6H2,1-2H3

InChI-Schlüssel

FQXQLYBYGJSJRU-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=CC(=N1)C)CCCCl

Herkunft des Produkts

United States
Foundational & Exploratory

synthesis of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust and logical synthetic pathway for 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The pyrazole scaffold is a cornerstone in pharmacology, present in numerous FDA-approved drugs, and valued for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document outlines a scientifically sound, two-step synthetic strategy, detailing the underlying chemical principles, reaction mechanisms, and step-by-step experimental protocols.

Strategic Overview: A Two-Step Retrosynthetic Approach

The synthesis of the target molecule is most logically approached via a convergent strategy. The core pyrazole heterocycle is constructed first, incorporating a modifiable functional group on the side chain. This precursor is then converted to the final product in a subsequent step.

Our retrosynthetic analysis identifies 1-ethyl-3-methyl-5-(3-hydroxypropyl)-1H-pyrazole as a key intermediate. This alcohol precursor can be readily synthesized via the classical Knorr pyrazole synthesis and then converted to the desired alkyl chloride through a standard chlorination reaction.

G Target 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole Precursor 1-ethyl-3-methyl-5-(3-hydroxypropyl)-1H-pyrazole Target->Precursor Chlorination (e.g., SOCl₂) Diketone 3-Acetyl-6-hydroxy-2-hexanone Precursor->Diketone Knorr Pyrazole Synthesis Hydrazine Ethylhydrazine Precursor->Hydrazine Knorr Pyrazole Synthesis

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of the Key Precursor: 1-ethyl-3-methyl-5-(3-hydroxypropyl)-1H-pyrazole

The cornerstone of this synthesis is the Knorr pyrazole synthesis, a reliable and time-honored method for constructing the pyrazole ring.[3][4] The reaction involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.

Principle and Mechanistic Insight

The reaction between an unsymmetrical 1,3-diketone (3-acetyl-6-hydroxy-2-hexanone) and a substituted hydrazine (ethylhydrazine) proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

The use of an unsymmetrical diketone introduces the challenge of regioselectivity. Two isomeric pyrazoles can potentially form. However, the reaction of alkyl hydrazines with a diketone containing a methyl ketone and another ketone generally favors the formation of the isomer where the more sterically hindered nitrogen of the hydrazine (N1, bearing the ethyl group) is adjacent to the less sterically hindered carbonyl group (the acetyl group). This directs the synthesis towards the desired 1,5-disubstituted regioisomer.[5]

G cluster_0 Knorr Pyrazole Synthesis Mechanism Reactants Ethylhydrazine + 1,3-Diketone Step1 Initial Condensation (Nucleophilic Attack at C=O) Reactants->Step1 Hydrazone Hydrazone Intermediate Step1->Hydrazone Step2 Intramolecular Cyclization (Amine attacks second C=O) Hydrazone->Step2 Cyclic_Intermediate Non-aromatic Cyclic Intermediate Step2->Cyclic_Intermediate Step3 Dehydration (-H₂O) Cyclic_Intermediate->Step3 Product Aromatic Pyrazole Product Step3->Product

Caption: Mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Precursor Synthesis

Objective: To synthesize 1-ethyl-3-methyl-5-(3-hydroxypropyl)-1H-pyrazole.

Reagents & Equipment:

  • 3-Acetyl-6-hydroxy-2-hexanone

  • Ethylhydrazine (or Ethylhydrazine oxalate/sulfate and a base)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-acetyl-6-hydroxy-2-hexanone (1 equivalent).

  • Solvent Addition: Add glacial acetic acid (approx. 5-10 volumes relative to the diketone).

  • Hydrazine Addition: While stirring, add ethylhydrazine (1.1 equivalents) dropwise to the solution at room temperature. Note: The reaction is often exothermic.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, allow the mixture to cool to room temperature.

    • Carefully neutralize the acetic acid by slowly pouring the mixture into a beaker containing a saturated solution of sodium bicarbonate (NaHCO₃).

    • Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by silica gel column chromatography to yield the pure alcohol precursor.

Part 2: Chlorination of 1-ethyl-3-methyl-5-(3-hydroxypropyl)-1H-pyrazole

The conversion of the terminal primary alcohol of the precursor to the final chloropropyl product is a standard functional group transformation. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which simplifies product purification.

Principle and Mechanistic Insight

The reaction proceeds via the formation of a chlorosulfite ester intermediate. The chloride ion, generated in situ, then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an Sₙ2 reaction. This results in the displacement of the leaving group and inversion of configuration (though not relevant here as the carbon is achiral).

G cluster_1 Alcohol to Alkyl Chloride Conversion Reactants Pyrazole-Propanol + SOCl₂ Step1 Formation of Chlorosulfite Ester Reactants->Step1 Intermediate R-O-S(O)Cl Intermediate Step1->Intermediate Step2 Sₙ2 Attack by Cl⁻ Intermediate->Step2 Product 5-(3-Chloropropyl)pyrazole + SO₂ (g) + HCl (g) Step2->Product

Caption: Mechanism for the chlorination of an alcohol with SOCl₂.

Experimental Protocol: Final Product Synthesis

Objective: To synthesize 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole.

Reagents & Equipment:

  • 1-ethyl-3-methyl-5-(3-hydroxypropyl)-1H-pyrazole (the precursor)

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Chloroform (as solvent)

  • Ice bath

  • Round-bottom flask with a dropping funnel and gas trap (to neutralize HCl and SO₂ fumes)

Procedure:

  • Safety First: This procedure must be conducted in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE).

  • Reaction Setup: Dissolve the alcohol precursor (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to 0°C.

  • Reagent Addition: Add thionyl chloride (1.2-1.5 equivalents) dropwise to the cooled solution via the dropping funnel over 30 minutes.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Work-up:

    • Carefully and slowly pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

    • Transfer to a separatory funnel and add a saturated NaHCO₃ solution to neutralize the acid.

    • Extract the product with DCM (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary to yield the final target compound.

Data Summary

The following tables summarize the proposed synthetic workflow and key analytical parameters for the successful identification of the products.

Table 1: Synthesis Workflow Summary

StepReactionKey ReagentsSolventTemp.Time (Est.)
1Knorr Pyrazole SynthesisEthylhydrazine, 1,3-DiketoneAcetic AcidReflux4-6 h
2ChlorinationThionyl Chloride (SOCl₂)DCM0°C to RT2-4 h

Table 2: Expected Product Characterization

CompoundStateExpected ¹H NMR Signals (δ, ppm)Expected Mass Spec (m/z)
Precursor (Alcohol) Viscous Oil / Solid~4.0 (q, N-CH₂), ~3.6 (t, CH₂-OH), ~2.7 (t, Pyrazole-CH₂), ~2.2 (s, CH₃), ~1.9 (m, CH₂), ~1.4 (t, N-CH₂-CH₃)[M+H]⁺ corresponding to C₉H₁₆N₂O
Final Product (Chloride) Oil / Solid~4.0 (q, N-CH₂), ~3.6 (t, CH₂-Cl), ~2.8 (t, Pyrazole-CH₂), ~2.2 (s, CH₃), ~2.1 (m, CH₂), ~1.4 (t, N-CH₂-CH₃)[M+H]⁺ corresponding to C₉H₁₅ClN₂

Conclusion

The described two-step synthesis provides a reliable and scalable route to 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole. The strategy relies on the robust Knorr pyrazole synthesis to construct the core heterocycle with a versatile alcohol functionality, which is subsequently converted to the target alkyl chloride using standard and high-yielding chlorination chemistry. This guide provides the necessary theoretical foundation and practical protocols for researchers to successfully synthesize this and related pyrazole derivatives.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Deng, X., & Mani, N. S. (n.d.). 5 - Organic Syntheses Procedure. Organic Syntheses.
  • Fouad, A., et al. (2019).
  • Kumar, A., et al. (2023).
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PMC.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (2017). TSI Journals.

Sources

5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Mechanism of Action and Synthetic Utility of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole

Executive Summary

In modern drug discovery, 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole (CAS: 1477644-96-4) functions as a critical bifunctional synthon. As a highly specialized intermediate, its "mechanism of action" must be understood across two distinct phases of the drug development lifecycle:

  • Chemical Mechanism (Synthesis): It acts as an electrophilic alkylating agent, utilizing a controlled SN2 nucleophilic substitution to append its pharmacophore to complex molecular scaffolds.

  • Pharmacological Mechanism (Post-Conjugation): Once integrated into an Active Pharmaceutical Ingredient (API), the 1-ethyl-3-methyl-1H-pyrazole moiety acts as a potent binding domain, most notably functioning as a high-affinity agonist for the Stimulator of Interferon Genes (STING) receptor.

This guide provides an in-depth analysis of both mechanisms, supported by self-validating experimental protocols and structure-activity relationship (SAR) data.

Part 1: Chemical Mechanism of Action (Electrophilic Alkylation)

The primary chemical utility of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole lies in its 3-carbon alkyl chloride chain. The chloropropyl group serves as a flexible linker that undergoes bimolecular nucleophilic substitution (SN2) when reacted with primary/secondary amines, phenols, or thiols.

Causality of Reaction Design: Unlike bromopropyl or iodopropyl derivatives, the chloride leaving group is relatively poor. While this necessitates higher activation energy (requiring temperatures of ~70 °C and polar aprotic solvents like DMF), it provides superior chemical stability during long-term storage and prevents premature degradation[1]. The use of a mild, insoluble base such as K2CO3 acts as an acid scavenger for the generated HCl without being sufficiently basic to trigger competing E2 elimination pathways.

SN2_Mechanism Nuc Nucleophile (e.g., R-NH2 or R-OH) TS SN2 Transition State [Nuc···C···Cl]‡ Nuc->TS K2CO3, DMF 70°C Elec 5-(3-Chloropropyl)-1-ethyl- 3-methyl-1H-pyrazole Elec->TS Prod Alkylated API Precursor + Cl⁻ TS->Prod Inversion of Configuration

Figure 1: SN2 alkylation workflow of the chloropropyl pyrazole synthon.

Quantitative Data: Reaction Optimization

The table below summarizes the causality behind solvent and base selection during the alkylation phase, demonstrating why specific parameters are strictly adhered to in process chemistry.

SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Rationale
DMF K₂CO₃ 70 16 >85 Polar aprotic solvent accelerates SN2; mild base prevents E2 elimination.
THFEt₃N6524<40Less polar solvent slows SN2 kinetics; soluble base increases side reactions.
DMFCs₂CO₃7012>90"Cesium effect" increases nucleophile solubility and reactivity.
EtOHK₂CO₃8024<20Protic solvent heavily solvates the nucleophile, drastically retarding SN2.

Part 2: Pharmacological Mechanism of Action (STING Agonism)

Once the 5-(3-chloropropyl)-1-ethyl-3-methyl-1H-pyrazole building block is conjugated to a core scaffold (such as a benzimidazole derivative), the resulting API frequently targets the innate immune system. Recent medicinal chemistry breakthroughs have identified the 1-ethyl-3-methyl-1H-pyrazole moiety as a critical pharmacophore for activating the STING pathway [2].

Receptor Engagement & Causality: The mechanism of action relies on the precise steric fit of the pyrazole ring within the STING homodimer interface located on the endoplasmic reticulum (ER).

  • Hydrogen Bonding: The N2 atom of the pyrazole ring forms a critical hydrogen bond with the hydroxyl group of the Ser162 residue on the STING receptor [2].

  • Steric Optimization: The N1-ethyl substitution is mathematically ideal for the hydrophobic pocket. Altering this to a methyl group results in insufficient van der Waals contacts, while larger groups (isopropyl, tert-butyl) cause severe steric clashes that prevent the STING dimer from adopting its active "closed" conformation [2].

STING_Activation Ligand Pyrazole-Conjugated STING Agonist Receptor STING Dimer (ER) Ser162 H-Bonding Ligand->Receptor High Affinity Binding (EC50 ~4 pM) Kinase TBK1 Recruitment & Autophosphorylation Receptor->Kinase Conformational Shift TF IRF3 Phosphorylation & Dimerization Kinase->TF Kinase Cascade Gene Type I IFN Transcription TF->Gene Nuclear Translocation

Figure 2: cGAS-STING signaling cascade activated by pyrazole-conjugated ligands.

Quantitative Data: SAR of Pyrazole N1-Substituents

Data demonstrating the pharmacological superiority of the ethyl substituent over other alkyl groups.

N1-SubstituentEC₅₀ (pM)STING Fold-ChangeCytotoxicityStructural Rationale
Ethyl (Target) ~4.0 High None Optimal steric fit within the STING dimer pocket.
Methyl>1000ModerateNoneInsufficient hydrophobic contact with the binding site.
Isopropyl>5000LowHighSteric clash prevents optimal receptor closure.
tert-ButylInactiveNegligibleHighSevere steric hindrance completely abolishes binding.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality at every step.

Protocol A: SN2 Alkylation Synthesis (Chemical Validation)

Purpose: To conjugate 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole to a secondary amine core.

  • Preparation: In an oven-dried flask under N₂, dissolve the target amine (1.0 eq) and 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration. Causality: Anhydrous conditions prevent the competitive hydrolysis of the alkyl chloride.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (3.0 eq). Causality: Powdering increases the surface area of the insoluble base, driving the reaction forward without raising the pH enough to cause substrate degradation.

  • Thermal Activation: Heat the suspension to 70 °C and stir vigorously for 16 hours.

  • Self-Validation (Monitoring): Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The system is validated when the starting amine mass disappears and the[M+H]⁺ peak of the alkylated product dominates (>95% conversion).

  • Workup & Purification: Quench with ice-cold H₂O to precipitate the product. Extract with EtOAc (3x), wash the organic layer with 5% LiCl aqueous solution (to remove residual DMF), dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: In Vitro STING Reporter Assay (Biological Validation)

Purpose: To quantify the innate immune activation triggered by the synthesized pyrazole-API.

  • Cell Seeding: Seed THP-1 Dual reporter cells (expressing an IRF-inducible secreted luciferase) at 1×10⁵ cells/well in a 96-well plate.

  • Compound Treatment: Administer the pyrazole-conjugated API in a 10-point serial dilution (0.1 pM to 1 µM).

  • Incubation: Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere. Causality: 24 hours provides sufficient time for the TBK1/IRF3 cascade to induce robust transcription and translation of the luciferase reporter.

  • Self-Validation (Controls):

    • Positive Control: Treat parallel wells with 2'3'-cGAMP (endogenous STING ligand) to validate the dynamic range of the assay.

    • Negative Control: Treat STING-knockout (KO) THP-1 cells with the API. A lack of luminescence in this line validates that the API's mechanism of action is exclusively STING-dependent, ruling out off-target cytotoxicity or non-specific transcription activation.

  • Detection: Add QUANTI-Luc substrate and measure luminescence using a microplate reader. Calculate the EC₅₀ using non-linear regression analysis.

References

  • Development of Potent Immune Modulators Targeting Stimulator of Interferon Genes Receptor Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Modulators of stimulator of interferon genes (STING)

Sources

Mechanistic Paradigms & Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazole Scaffold in Modern Medicinal Chemistry: Biological Activity, Mechanistic Pathways, and Experimental Validation

Executive Summary The pyrazole nucleus—a five-membered heterocyclic diazole—has cemented its status as a "privileged scaffold" in drug discovery. Due to its unique electronic properties, high aromaticity, and capacity for diverse functionalization, pyrazole derivatives exhibit a broad spectrum of biological activities, most notably in oncology and infectious diseases. This technical guide provides an in-depth analysis of the mechanistic pathways, quantitative structure-activity relationships (QSAR), and validated experimental methodologies used to evaluate the efficacy of pyrazole derivatives.

1.1 Anticancer Activity: COX-2 and EGFR Inhibition A primary driver of pyrazole-induced cytotoxicity in tumor microenvironments is the selective inhibition of Cyclooxygenase-2 (COX-2). COX-2 is frequently overexpressed in malignancies, driving the conversion of arachidonic acid to Prostaglandin E2 (PGE2), which subsequently promotes tumor proliferation, angiogenesis, and immune evasion 1[1].

Pyrazole derivatives act as competitive inhibitors within the COX-2 active site. Causally, the substitution of the N-1 aromatic ring at the para position with electron-withdrawing groups (e.g., trifluoromethyl or halogens) significantly enhances binding affinity. These electronegative moieties engage in critical hydrogen bonding with the Arg121 and Tyr355 residues of the COX-2 enzyme, stabilizing the ligand-receptor complex and effectively shutting down PGE2 synthesis 2[2].

Furthermore, specific pyrazole-cinnamoyl hybrids have demonstrated potent dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), disrupting downstream kinase signaling cascades essential for breast cancer cell survival 3[3].

COX2_Pathway P Pyrazole Derivative COX2 COX-2 Enzyme (Overexpressed in TME) P->COX2 Competitive Inhibition APOP Apoptosis Induction P->APOP Triggers PGE2 PGE2 Production COX2->PGE2 Catalysis AA Arachidonic Acid AA->COX2 Substrate PROLIF Tumor Proliferation & Angiogenesis PGE2->PROLIF Promotes

Mechanistic pathway of COX-2 inhibition by pyrazole derivatives leading to tumor apoptosis.

1.2 Antimicrobial Efficacy: Biofilm and Cell Wall Disruption In the realm of infectious diseases, pyrazole and pyrazolo[1,5-a]pyrimidine derivatives exhibit profound activity against multidrug-resistant (MDR) pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is largely attributed to the inhibition of bacterial DNA gyrase and the disruption of quorum-sensing pathways, which directly impedes the pathogen's ability to form protective biofilms 4[4]. By maintaining a high degree of lipophilicity, these derivatives easily penetrate the complex lipid bilayers of Gram-positive bacteria.

Quantitative Structure-Activity Relationship (QSAR) Data

The biological efficacy of pyrazole derivatives is highly sensitive to structural modifications. The table below synthesizes recent QSAR data, demonstrating how specific functional group substitutions dictate target affinity and cellular potency.

Compound ScaffoldPrimary TargetCell Line / PathogenPotency (IC50 / MIC)Reference
Aminophosphonyl pyrazole (Cmpd 21)COX-2MCF-7 (Breast Cancer)IC50 = 4.37 µM[5]
1,5-diaryl pyrazole (Cmpd T5)COX-2A549 (Lung Cancer)IC50 = 0.781 µM[2]
Pyrazole-cinnamoyl (Cmpd 4ae)EGFR / HER-2MCF-7 (Breast Cancer)IC50 = 0.30 µM[3]
Pyrazolo[1,5-a]pyrimidine (Cmpd 3a)Bacterial Cell WallMRSAMIC = 0.125 µg/mL[4]

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of pyrazole derivatives relies on self-validating experimental systems. The following protocols detail the gold-standard assays for determining anticancer and antimicrobial efficacy.

3.1 Anticancer Evaluation: The MTT Cytotoxicity Assay The MTT assay is a colorimetric protocol designed to measure cellular metabolic activity as a proxy for cell viability.

  • Causality & Validation: This system validates itself because the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals is catalyzed exclusively by mitochondrial succinate dehydrogenase in living cells. Dead cells or culture media alone cannot perform this reduction, eliminating false positives and directly correlating absorbance to viable cell numbers.

  • Protocol:

    • Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 1×104 cells/well in appropriate supplemented media. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Treatment: Aspirate media and apply serial dilutions of the pyrazole derivative (e.g., 0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Include a vehicle control and a positive control (e.g., Doxorubicin). Incubate for 48–72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

    • Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well to dissolve the insoluble purple formazan crystals.

    • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

3.2 Antimicrobial Evaluation: Broth Microdilution for MIC Determination The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth.

  • Causality & Validation: Unlike agar diffusion assays, which are subject to the diffusion coefficient of the compound through the agar matrix, broth microdilution provides a highly controlled, homogenous liquid environment. The inclusion of positive (standard antibiotic) and negative (uninoculated broth) controls ensures that any change in optical density is strictly attributable to the pyrazole's bactericidal/bacteriostatic action.

  • Protocol:

    • Preparation: Prepare a stock solution of the pyrazole derivative in DMSO. Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate to achieve a concentration range (e.g., 0.062 to 64 µg/mL).

    • Inoculum Standardization: Suspend the target bacterial strain (e.g., MRSA) in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute the suspension in MHB to achieve a final well concentration of 5×105 CFU/mL.

    • Inoculation: Dispense 10 µL of the bacterial inoculum into each well containing the diluted compound.

    • Incubation: Seal the plate and incubate at 37°C for 18–24 hours.

    • Analysis: Visually inspect for turbidity and measure the Optical Density (OD) at 600 nm. The MIC is recorded as the lowest concentration well exhibiting zero measurable growth compared to the negative control.

Broth_Microdilution DIL Serial Dilution (Pyrazole Cmpd) INOC Bacterial Inoculation (10^5 CFU/mL) DIL->INOC INC Incubation (18-24h, 37°C) INOC->INC READ Optical Density Reading (600nm) INC->READ MIC MIC Determination (Lowest Conc. No Growth) READ->MIC

Step-by-step workflow for determining Minimum Inhibitory Concentration (MIC).

Future Perspectives in Drug Design

The pharmacological versatility of pyrazoles continues to expand. With the integration of Artificial Intelligence (AI) and machine learning in QSAR modeling, researchers can now predict the binding affinities of highly complex, polysubstituted pyrazole derivatives before synthesis. By optimizing the lipophilicity and electron density of the pyrazole ring, next-generation therapeutics will likely achieve unprecedented selectivity profiles, minimizing off-target toxicities while maximizing clinical efficacy 6[6].

References

  • Mohsin, N. U. A., et al. "Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities." Pharmaceuticals, 2022. 1

  • Deivasigamani, P., et al. "Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives." Biomedicines, 2024. 2

  • Rostom, S. A. F., et al. "Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives." Current Topics in Medicinal Chemistry, 2022. 3

  • Keelara, S., et al. "Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives." Molecules, 2021. 4

  • Karrouchi, K., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018. 6

Sources

5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole potential therapeutic targets

Author: BenchChem Technical Support Team. Date: March 2026

5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole: A Strategic Pharmacophore Building Block in Targeted Immunotherapy and Oncology

Executive Summary

In modern rational drug design, the identification of privileged pharmacophores that can be modularly attached to diverse chemical scaffolds is paramount. 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole represents a highly specialized, bifunctional building block. It combines the potent, target-specific binding affinity of the 1-ethyl-3-methylpyrazole core with the synthetic versatility of a 3-chloropropyl linker. As a Senior Application Scientist, I have structured this technical guide to explore the chemical biology, primary therapeutic targets, and validated experimental workflows associated with this compound, focusing heavily on its role in modulating the Stimulator of Interferon Genes (STING) pathway and its utility in Proteolysis Targeting Chimeras (PROTACs).

Structural Rationale & Chemical Biology

The utility of 5-(3-chloropropyl)-1-ethyl-3-methyl-1H-pyrazole stems from its dual-natured architecture:

  • The Pharmacophore (1-Ethyl-3-methylpyrazole): The pyrazole ring acts as a robust hydrogen-bond acceptor and hydrophobic interface. Extensive Structure-Activity Relationship (SAR) studies have demonstrated that the N1-ethyl substitution is not arbitrary; it provides the exact steric bulk required to perfectly occupy the hydrophobic pockets of specific dimeric receptor targets, drastically outperforming methyl or isopropyl analogs[1].

  • The Synthetic Handle (3-Chloropropyl Linker): Unlike standard carboxylic acid derivatives (which form rigid amides), the 3-carbon alkyl chloride chain provides a flexible spacer. This is critical for SN​2 alkylation of secondary amines, phenols, or thiols, allowing chemists to append the pyrazole core to bulky macrocycles or E3 ligase ligands without inducing steric clash at the primary binding site.

Primary Therapeutic Target: STING (Stimulator of Interferon Genes)

The most prominent therapeutic application for the 1-ethyl-3-methylpyrazole motif is the activation or modulation of STING , an endoplasmic reticulum (ER) membrane protein pivotal in innate immunity and oncology[2].

Non-Nucleotide STING Agonists

Traditional STING agonists are cyclic dinucleotides (CDNs) like cGAMP, which suffer from poor membrane permeability and rapid enzymatic degradation. Small-molecule alternatives, particularly amidobenzimidazole (diABZI) derivatives, utilize the 1-ethyl-3-methylpyrazole moiety to mimic the CDN binding pose[1]. The N-ethyl group anchors the molecule deep within the STING dimer interface, driving a conformational change that recruits TANK-Binding Kinase 1 (TBK1) and triggers Type I interferon production[2].

STING PROTACs

Hyperactivation of STING is linked to severe autoimmune diseases. To combat this, researchers are developing STING-targeted PROTACs[3]. The 3-chloropropyl tail of our title compound is an ideal starting point for PROTAC synthesis. The chloride acts as a leaving group to attach Polyethylene Glycol (PEG) or alkyl linkers, which are then conjugated to VHL or CRBN E3 ligase ligands. This proximity-induced mechanism shuttles the activated STING complex directly to the proteasome for degradation[3].

Fig 1: STING activation via pyrazole agonists vs. PROTAC-mediated degradation pathways.

Quantitative SAR Data for STING Activation

To understand the causality behind the N1-ethyl selection, observe the SAR data summarizing the impact of N1-substituents on STING activation efficacy:

N1-SubstituentStructural Rationale / Steric FitSTING Activation ( EC50​ , pM)Cytotoxicity Profile
Methyl Suboptimal hydrophobic contact; fails to fully displace pocket water molecules.~1,500Low
Ethyl Optimal fit; maximizes Van der Waals interactions within the STING dimer pocket. ~4.0 Low
Isopropyl Induces steric clash with the binding pocket walls, altering the binding angle.>10,000Moderate
tert-Butyl Severe steric hindrance completely preventing receptor pocket entry.InactiveHigh

(Data synthesized from optimization studies of diABZI STING agonists[1])

Secondary Therapeutic Targets: Kinase Inhibition

Beyond STING, the 1-ethyl-3-methylpyrazole core is a recognized hinge-binding motif in kinase inhibitor design[4].

  • JAK2 & c-Met Inhibitors: The pyrazole nitrogens interact with the ATP-binding pocket of kinases like JAK2 (implicated in myeloproliferative disorders) and c-Met (implicated in tumor metastasis)[4]. The 3-chloropropyl group allows for the facile addition of solubilizing basic amines (e.g., morpholine or piperazine), which improves the aqueous solubility and oral bioavailability of the resulting kinase inhibitors.

  • TGF-β1 Signaling: Pyrazole derivatives have also been mapped as active inhibitors of the TGF-β1 pathway, preventing fibrotic tissue remodeling in oncology models[4].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols detail the synthesis and biological validation of compounds utilizing 5-(3-chloropropyl)-1-ethyl-3-methyl-1H-pyrazole. These are designed as self-validating systems.

Protocol 1: SN​2 Alkylation Workflow (Chemical Synthesis)

Objective: Attach the pyrazole pharmacophore to a secondary amine core (e.g., a benzimidazole intermediate) via the chloropropyl linker.

  • Step 1: Finkelstein Activation. Dissolve 1.0 eq of the target secondary amine and 1.2 eq of 5-(3-chloropropyl)-1-ethyl-3-methyl-1H-pyrazole in anhydrous DMF. Add 0.1 eq of Potassium Iodide (KI).

    • Causality: The alkyl chloride is a moderately reactive electrophile. KI initiates a Finkelstein reaction, converting the alkyl chloride to an alkyl iodide in situ. Iodide is a superior leaving group, lowering the activation energy for the subsequent nucleophilic attack and preventing the need for excessive heat that could degrade the pyrazole ring.

  • Step 2: Base Addition. Add 2.5 eq of anhydrous Potassium Carbonate ( K2​CO3​ ). Heat the mixture to 70°C under a nitrogen atmosphere for 12 hours.

  • Step 3: Self-Validation (LC-MS Tracking). At 4 hours and 12 hours, sample 10 µL of the reaction, dilute in methanol, and inject into an LC-MS. The reaction is self-validating: the disappearance of the starting mass and the emergence of the [M+H]+ peak of the alkylated product confirms successful conversion.

  • Step 4: Workup. Quench with water, extract with Ethyl Acetate (3x), wash the organic layer with brine (to remove DMF), dry over Na2​SO4​ , and purify via flash chromatography.

Fig 2: Workflow for SN2 alkylation utilizing the chloropropyl pyrazole building block.

Protocol 2: STING Activation Reporter Assay (Biological Validation)

Objective: Validate the STING agonism of the newly synthesized pyrazole derivative.

  • Step 1: Cell Preparation. Plate THP-1 Dual reporter cells (InvivoGen) at 1×105 cells/well in a 96-well plate.

    • Causality: THP-1 Dual cells are chosen because they natively express human STING and contain an IRF3-inducible Lucia luciferase reporter. This allows direct, real-time quantification of the intracellular signaling cascade without relying on heavily regulated, downstream cytokine ELISA readouts.

  • Step 2: Compound Dosing. Treat cells with a serial dilution of the synthesized compound (from 10 µM down to 1 pM). Include 2'3'-cGAMP as a positive control and DMSO as a vehicle negative control.

  • Step 3: Incubation. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Step 4: Self-Validation & Readout. Transfer 20 µL of the cell supernatant to a white opaque plate. Add 50 µL of QUANTI-Luc assay solution. Read luminescence immediately. The assay validates itself if the DMSO control shows baseline luminescence and the cGAMP control shows a >20-fold signal increase. Calculate the EC50​ using non-linear regression analysis.

References

  • Development of Potent Immune Modulators Targeting Stimulator of Interferon Genes Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structure–Activity Relationship Study of Amidobenzimidazole Analogues Leading to Potent and Systemically Administrable Stimulator of Interferon Gene (STING) Agonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Development of VHL-recruiting STING PROTACs that suppress innate immunity Source: PMC (PubMed Central) URL:[Link]

Sources

Structural Elucidation of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole: A Comprehensive ¹H NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery and agrochemical development, the pyrazole core is a privileged scaffold, frequently utilized for its metabolic stability, hydrogen-bonding capabilities, and favorable physicochemical properties. The compound 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole serves as a highly versatile bifunctional building block. The fully substituted pyrazole ring provides a robust aromatic core, while the 3-chloropropyl moiety acts as an electrophilic handle for downstream nucleophilic substitutions (e.g., amine alkylation or etherification).

This technical guide provides an authoritative framework for the structural elucidation of this molecule using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. By deconstructing the mechanistic causality behind the observed chemical shifts and outlining a self-validating experimental protocol, this whitepaper empowers analytical chemists and researchers to confidently verify the integrity of their synthesized products.

Mechanistic Causality in NMR Spectroscopy

The ¹H NMR spectrum of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole is a textbook example of how inductive effects, magnetic anisotropy, and molecular asymmetry dictate proton resonance. Understanding why each peak appears at its specific chemical shift is critical for accurate spectral interpretation.

Inductive Deshielding

Electronegative atoms pull electron density away from adjacent protons through the sigma bond framework, reducing the local electron shielding and shifting the resonance downfield (higher ppm).

  • The Chlorine Effect: The terminal −CH2​−Cl protons of the chloropropyl group are heavily deshielded by the highly electronegative chlorine atom, typically appearing as a triplet near 3.55 ppm[1].

  • The Nitrogen Effect: In pyrazole chemistry, N-alkylation significantly deshields the adjacent aliphatic protons. The N1-ethyl −CH2​− protons resonate around 4.05 ppm due to the strong electron-withdrawing nature of the sp2 hybridized nitrogen[2].

Magnetic Anisotropy of the Pyrazole Ring

The circulating pi-electrons of the aromatic pyrazole ring generate a local induced magnetic field. Protons located in the deshielding zone of this field experience a higher effective magnetic field ( Beff​ ).

  • The C4-H proton is directly attached to the aromatic core and sits squarely in the deshielding cone, resulting in a sharp singlet resonance near 5.90 ppm[3].

  • The alpha-protons of the C3-methyl and C5-chloropropyl groups also experience mild anisotropic deshielding, pushing their resonances slightly downfield compared to standard alkanes.

Structural Logic Visualization

Structural_Logic Root 5-(3-Chloropropyl)-1-ethyl -3-methyl-1H-pyrazole N_Ethyl N1-Ethyl Group Deshielded by N Root->N_Ethyl C_Methyl C3-Methyl Group Allylic/Aromatic Root->C_Methyl C_Proton C4-Proton Aromatic Core Root->C_Proton C_Propyl C5-Chloropropyl Inductive Effect of Cl Root->C_Propyl N_CH2 -CH2- (q, ~4.05 ppm) N_Ethyl->N_CH2 N_CH3 -CH3 (t, ~1.40 ppm) N_Ethyl->N_CH3 C3_CH3 -CH3 (s, ~2.25 ppm) C_Methyl->C3_CH3 C4_H -H (s, ~5.90 ppm) C_Proton->C4_H Prop_a C5-CH2- (t, ~2.75 ppm) C_Propyl->Prop_a Prop_b -CH2- (quint, ~2.10 ppm) C_Propyl->Prop_b Prop_c -CH2-Cl (t, ~3.55 ppm) C_Propyl->Prop_c

1H NMR chemical shift assignment logic based on electronic and anisotropic effects.

Predictive ¹H NMR Data & Structural Assignments

The following table summarizes the anticipated ¹H NMR spectral data for 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole in Chloroform-d ( CDCl3​ ) at 400 MHz. The data is synthesized from established literature values for structurally analogous pyrazole derivatives[1][2][3].

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic RationaleN1- CH2​ CH3​ 1.40Triplet (t)3H7.1Split by adjacent −CH2​− ; shielded aliphatic methyl.C5- CH2​ CH2​ CH2​ -Cl2.10Quintet (p)2H6.5Split by two adjacent −CH2​− groups (n+1 = 5).C3- CH3​ 2.25Singlet (s)3H-Isolated methyl group; mild anisotropic deshielding.C5- CH2​ CH2​ CH2​ -Cl2.75Triplet (t)2H6.4Split by adjacent −CH2​− ; deshielded by aromatic ring.C5- CH2​ CH2​ CH2​ -Cl3.55Triplet (t)2H6.4Split by adjacent −CH2​− ; strongly deshielded by Cl.N1- CH2​ CH3​ 4.05Quartet (q)2H7.1Split by adjacent −CH3​ ; strongly deshielded by N1.C4-H5.90Singlet (s)1H-Aromatic core proton; highly deshielded by ring current.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following step-by-step protocol is designed as a self-validating system . Each phase includes an internal check to guarantee data integrity before proceeding.

Step 1: Sample Preparation
  • Weigh 5–10 mg of the purified 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole.

  • Dissolve the compound in 0.6 mL of high-purity CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Validation Check: Visually inspect the tube. The solution must be perfectly clear. Particulates will distort the B0​ magnetic field homogeneity, leading to broad lines. Filter through glass wool if necessary.

Step 2: Instrument Tuning and Matching
  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Lock the spectrometer to the Deuterium ( 2H ) signal of the CDCl3​ solvent.

  • Tune and match the probe to the Larmor frequency of the 1H nucleus.

  • Validation Check: Observe the wobble curve. The minimum of the curve must align exactly with the center frequency to ensure maximum RF power transfer.

Step 3: Shimming
  • Perform gradient shimming (TopShim) or manual shimming on the Z1, Z2, and Z3 axes to optimize magnetic field homogeneity.

  • Validation Check: The 2H lock signal amplitude should reach a stable, maximized plateau. A fluctuating lock level indicates poor shimming or sample convection.

Step 4: Acquisition Parameters
  • Load a standard 1D proton pulse sequence (e.g., zg30).

  • Set the number of scans (NS) to 16 and the relaxation delay (D1) to 1.0–2.0 seconds.

  • Execute the acquisition.

  • Validation Check: Inspect the Free Induction Decay (FID). The signal must decay completely into the baseline noise before the end of the acquisition time (AQ). If it does not, truncation artifacts (sinc wiggles) will appear after Fourier Transformation.

Step 5: Spectral Processing
  • Apply a zero-filling factor of 2 and an exponential window function (Line Broadening = 0.3 Hz) to enhance the signal-to-noise ratio.

  • Perform Fourier Transformation (FT).

  • Apply zero-order and first-order phase corrections to yield purely absorptive peak shapes.

  • Validation Check: Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm. Ensure the baseline is flat before integrating the peaks.

Workflow Visualization

NMR_Workflow A 1. Sample Preparation (5-10 mg in CDCl3 + TMS) B 2. Shimming & Tuning (Optimize B0 Homogeneity) A->B C 3. Pulse Sequence (zg30, 1H 1D) B->C D 4. FID Acquisition (NS=16, D1=1s) C->D E 5. Signal Processing (FT, Phase/Baseline Corr.) D->E F 6. Spectral Analysis (Integration & Multiplets) E->F

Workflow for 1H NMR acquisition and spectral processing of pyrazole derivatives.

References

  • Title: Fragment Recombination Design, Synthesis, and Safener Activity of Novel Ester-Substituted Pyrazole Derivatives Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of pyrazolo[4,3-c][1,2,6]benzothiadiazocine, a new ring system as potential COX inhibitor Source: Arkivoc (Arkat USA) URL: [Link]

  • Title: Supporting Information: Synthesis of Pyrazole Derivatives Source: Advanced Synthesis & Catalysis (Wiley-VCH) URL: [Link]

Sources

Introduction: The Analytical Bottleneck in Pyrazole Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unveiling Pyrazole Dynamics: A Technical Guide to 13C NMR Analysis of Annular Tautomerism

Pyrazoles represent a privileged pharmacophore in modern drug discovery, featuring prominently in kinase inhibitors, anti-inflammatory agents, and neurotherapeutics. However, optimizing the Structure-Activity Relationship (SAR) of pyrazole-based candidates is frequently bottlenecked by a fundamental structural dynamic: annular tautomerism. The rapid prototropic exchange between the N1 and N2 atoms creates a dynamic equilibrium that complicates structural elucidation.

As an application scientist, I frequently encounter researchers misinterpreting time-averaged NMR spectra as static structures. This whitepaper establishes a self-validating, multi-modal Carbon-13 Nuclear Magnetic Resonance (13C NMR) framework designed to resolve, quantify, and stabilize pyrazole tautomers, ensuring absolute structural fidelity in your development pipeline.

The Mechanistic Causality of Annular Tautomerism

In N-unsubstituted pyrazoles, the N-H proton rapidly migrates across the heteroaromatic ring. On the NMR timescale (typically microseconds to milliseconds), this fast exchange leads to the isochrony—or averaging—of the C-3 and C-5 carbon signals.

The Causality of Coalescence: The activation energy ( Ea​ ) for this proton transfer is dictated by the microenvironment's dielectric constant and hydrogen-bonding capacity. In non-polar, non-coordinating solvents (e.g., CDCl3), the exchange is rapid because the solvent does not interact with the N-H bond, leaving the proton free to migrate via transient dimeric or trimeric intermediates. Consequently, the 13C NMR spectrum yields a single, often broadened, time-averaged peak for C-3 and C-5[1].

To capture the discrete tautomeric states, we must artificially manipulate the Ea​ of the proton transfer, pushing the exchange rate below the NMR coalescence frequency.

Solvent-Stabilized Tautomerism: Breaking the Coalescence

To observe individual tautomers in solution, we must engineer a solvent environment that impedes proton migration.

Strategic Solvent Selection: By transitioning from CDCl3 to polar aprotic solvents with high basicity—such as hexamethylphosphorotriamide (HMPT) or heavily concentrated DMSO-d6—we introduce strong hydrogen-bond acceptors into the system. As demonstrated in foundational2[2], these solvents form transient hydrogen-bonded complexes with the pyrazole N-H. This complexation significantly raises the activation energy required for the proton to detach and migrate to the adjacent nitrogen, effectively "stabilizing" the tautomeric structures and allowing the C-3 and C-5 signals to resolve at ambient or sub-ambient temperatures[2].

Solid-State 13C NMR (CP/MAS): The Ultimate Orthogonal Confirmation

When solution-state stabilization is insufficient—or when determining the absolute preferred tautomer (desmotrope) is critical for solid-state formulation—Cross-Polarization Magic Angle Spinning (CP/MAS) 13C NMR is the definitive technique.

The Causality of Freezing: In the crystalline lattice, intermolecular hydrogen bonding networks are rigidly fixed. This architectural rigidity entirely arrests the annular tautomerism. According to 3[3], the tautomerism is "frozen" in the solid state, yielding sharp, well-resolved signals. For example, 4-substituted derivatives of 3(5)-methylpyrazoles predominantly crystallize as the 4-X-5-methylpyrazole tautomer, a critical insight for polymorph screening in drug formulation[3].

Experimental Workflow: A Self-Validating Protocol

G cluster_solution Solution-State NMR Start Pyrazole Sample Preparation Fast Non-Polar Solvent (CDCl3) Fast Prototropic Exchange Start->Fast Slow Polar Aprotic (DMSO-d6/HMPT) Solvent-Stabilized Tautomers Start->Slow SS Solid-State CP/MAS 13C NMR Crystalline Lattice Start->SS Iso Isochronous C3/C5 Signals (Averaged Shift) Fast->Iso Res1 Resolved C3 & C5 Signals (Distinct Tautomers) Slow->Res1 Res2 Frozen Tautomerism (Single Fixed Tautomer) SS->Res2

Workflow for resolving pyrazole tautomerism using solution and solid-state 13C NMR techniques.

Step-by-Step Methodology:

Phase 1: Baseline Acquisition (Fast Exchange)

  • Sample Preparation: Dissolve 15-20 mg of the pyrazole derivative in 0.6 mL of anhydrous CDCl3.

  • Acquisition: Acquire a standard 1D 13C{1H} spectrum at 298 K using a standard pulse sequence (e.g., zgpg30).

  • Validation: Observe a broad or averaged single peak for C-3/C-5 (typically around 134-145 ppm). This confirms the presence of dynamic proton exchange.

Phase 2: Solvent-Induced Stabilization and VT-NMR (Slow Exchange)

  • Sample Preparation: Evaporate the CDCl3 under a gentle nitrogen stream. Reconstitute the sample in a highly basic polar aprotic solvent (HMPT or DMSO-d6) to induce hydrogen-bond complexation[2].

  • Acquisition: Perform Variable Temperature (VT) 13C NMR. Begin at 298 K and cool the sample incrementally in 10 K steps down to 263 K (-10 °C), allowing 5 minutes for thermal equilibration at each step.

  • Validation: Monitor the decoalescence of the averaged C-3/C-5 signal. The emergence of two distinct, sharp peaks confirms the successful kinetic trapping of the N1-H and N2-H tautomers[2].

Phase 3: Orthogonal Confirmation via CP/MAS (Solid-State)

  • Sample Preparation: Pack 50-100 mg of the microcrystalline pyrazole tightly into a 4 mm zirconia MAS rotor.

  • Acquisition: Spin the sample at the magic angle (10-15 kHz) to eliminate chemical shift anisotropy. Apply cross-polarization (CP) from 1H to 13C with a contact time of 2-3 ms to enhance the dilute 13C signal.

  • Validation: Analyze the spectrum for sharp, highly resolved signals for C-3 and C-5. Because the lattice freezes the equilibrium, the spectrum will reveal the absolute configuration of the preferred solid-state desmotrope[3].

Quantitative Data: 13C Chemical Shift Diagnostics

The ability to predict and assign tautomeric states relies on precise chemical shift mapping. The C-4 position is typically highly shielded and appears upfield, serving as a reliable internal anchor, whereas C-3 and C-5 are highly sensitive to the adjacent nitrogen's protonation state. Furthermore, the position of the tautomeric equilibrium in solution can often be correlated to the Hammett σm​ value of the 3(5)-substituent, as detailed in4[4].

Table 1: Diagnostic 13C Chemical Shifts for Pyrazole Carbons (ppm)

CompoundSolvent / StateC-3 Shift (ppm)C-4 Shift (ppm)C-5 Shift (ppm)Tautomeric State
Unsubstituted PyrazoleAcetone (300 K)~134.6 (Avg)105.0~134.6 (Avg)Fast Exchange[2]
Unsubstituted PyrazoleHMPT (263 K)138.5104.5129.4Slow Exchange (Resolved)[2]
3-MethylpyrazoleHMPT (300 K)148.0104.2130.1Solvent-Stabilized[2]
3(5)-Methyl-4-nitropyrazoleSolid-State (CP/MAS)137.0126.0141.5Frozen (Fixed Tautomer)[3]

Note: The C-4 carbon consistently resonates upfield (104-105 ppm) unless deshielded by a strongly electron-withdrawing group, such as the nitro group in 3(5)-methyl-4-nitropyrazole, which shifts the C-4 resonance to 126.0 ppm[3].

Conclusion

The rigorous characterization of pyrazole tautomers is not merely an academic exercise; it is a critical regulatory and developmental requirement. By combining solvent-stabilized solution NMR with solid-state CP/MAS techniques, drug development professionals can build a self-validating analytical matrix. This approach ensures that the structural data feeding into your computational models and SAR studies is both highly accurate and mechanistically sound.

References

  • Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles. ACS Publications.[Link]

  • High resolution 13 C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Science Publishing.[Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate.[Link]

  • A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Science Publishing.[Link]

Sources

Mass Spectrometric Characterization of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and synthetic organic chemistry, substituted pyrazoles serve as critical pharmacophores and high-value intermediates. Specifically, 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole ( C9​H15​ClN2​ ) is a highly functionalized scaffold whose mass spectrometric (MS) characterization is vital for impurity profiling, reaction monitoring, and pharmacokinetic tracking.

As a Senior Application Scientist, I have structured this whitepaper to move beyond empirical observation. We will dissect the causality behind the ionization dynamics and fragmentation pathways of this molecule, providing a self-validating methodological framework for its robust quantification via LC-MS/MS.

Ionization Dynamics & Isotopic Signatures

The structural topology of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole dictates its behavior in the gas phase. The molecule features an electron-rich pyrazole core with two nitrogen atoms.

  • Protonation Affinity: In Electrospray Ionization (ESI), the unsubstituted nitrogen (N2) of the pyrazole ring acts as the primary proton acceptor. This basicity ensures highly efficient ionization in positive mode (ESI+), yielding a stable [M+H]+ precursor ion at an exact mass of m/z 187.1002 .

  • The Diagnostic Halogen Cluster: The presence of the 3-chloropropyl group provides an intrinsic, self-validating signature during full-scan MS. Chlorine naturally exists as two stable isotopes: 35Cl (75.77%) and 37Cl (24.23%). Consequently, the intact precursor ion will always present a distinct M/M+2 isotopic cluster at m/z 187.10 and m/z 189.10 in an approximate 3:1 ratio .

  • Causality in Data Review: If a peak at m/z 187 is observed without the corresponding m/z 189 peak at ~33% relative intensity, the signal is a false positive (isobaric interference) and not the target chlorinated analyte.

Collision-Induced Dissociation (CID) Mechanics

When the [M+H]+ precursor is isolated and subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF), the fragmentation is governed by the weakest covalent bonds and the thermodynamic stability of the resulting neutral losses.

Pathway A: Dehydrohalogenation (The Kinetically Favored Route)

At low collision energies (10–15 eV), the most kinetically favored fragmentation is the elimination of hydrochloric acid (HCl, 36 Da). The flexible 3-chloropropyl chain folds back, allowing the basic pyrazole nitrogen to abstract a proton, expelling HCl and forming a highly stable, conjugated alkene or cyclized species at m/z 151.12 .

Pathway B: Alkyl Chain Cleavage

The N1-ethyl group is susceptible to a retro-ene type cleavage. The loss of a neutral ethylene molecule ( C2​H4​ , 28 Da) yields a fragment at m/z 159.07 . While less abundant than the loss of HCl, this fragment is highly diagnostic of N-alkylated pyrazoles.

Pathway C: Pyrazole Ring Rupture

The pyrazole core is thermodynamically robust. As established in foundational studies on pyrazole mass spectrometry, initial cleavage of the nitrogen-nitrogen bond is actively suppressed when the nitrogen is substituted[1]. However, at elevated collision energies (25–35 eV), the core eventually fractures. The hallmark of this high-energy rupture is the expulsion of hydrogen cyanide (HCN, 27 Da) or molecular nitrogen ( N2​ , 28 Da) from the core[2]. For our target, the secondary fragmentation of the m/z 151 ion involves the loss of HCN to generate smaller cyclic fragments[3].

Fragmentation M [M+H]+ m/z 187.10 (C9H16ClN2+) F1 [M+H - HCl]+ m/z 151.12 (C9H15N2+) M->F1 - HCl (36 Da) F2 [M+H - C2H4]+ m/z 159.07 (C7H12ClN2+) M->F2 - C2H4 (28 Da) F3 [Core]+ m/z 111.09 (C6H11N2+) M->F3 - C3H5Cl (76 Da) F4 Ring Cleavage m/z 124.11 (C8H14N+) F1->F4 - HCN (27 Da)

Figure 1: Proposed collision-induced dissociation (CID) pathways for m/z 187.10.

Self-Validating LC-MS/MS Methodology

A quantitative protocol is only as reliable as its internal controls. The following LC-MS/MS workflow is designed as a self-validating system to eliminate matrix effects and ensure absolute causality between the detector signal and analyte concentration.

Step 1: Sample Preparation & Matrix Cleanup
  • Action: Perform Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE).

  • Causality: The target pyrazole is moderately lipophilic (LogP ~2.1). MTBE selectively partitions the analyte into the organic phase while leaving highly polar, ion-suppressing matrix components (salts, proteins) in the aqueous phase.

  • Self-Validation: Spike all samples with a stable isotope-labeled internal standard (e.g., a D5​ -ethyl analog) prior to extraction. Absolute recovery must be >85% for both the analyte and the IS to validate extraction efficiency.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 UPLC column. Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The acidic mobile phase (pH ~2.7) ensures the pyrazole nitrogens remain fully protonated in solution, maximizing ESI+ droplet charging and downstream sensitivity.

Step 3: MS/MS Detection (MRM Mode)
  • Action: Monitor specific Multiple Reaction Monitoring (MRM) transitions.

  • Self-Validation: Monitor 187.1→151.1 as the Quantifier (highest abundance) and 187.1→111.1 as the Qualifier (highest specificity). The system is self-validated by calculating the Ion Ratio (Qualifier/Quantifier area). If the ratio in an unknown sample deviates by more than ±15% from the reference standard, the peak is flagged for co-eluting interference.

Workflow S1 1. Sample Prep LLE with MTBE S2 2. Chromatography UPLC C18, pH 2.7 S1->S2 S3 3. Ionization ESI+ at 3.5 kV S2->S3 S4 S4 S3->S4

Figure 2: Self-validating LC-MS/MS workflow for pyrazole derivative quantification.

Data Synthesis & Fragmentation Tables

To facilitate rapid method development, the exact masses, neutral losses, and mechanistic rationales for the primary product ions are synthesized in Table 1.

Table 1: Quantitative Fragmentation Data for 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole

Precursor Ion ( m/z )Product Ion ( m/z )Neutral Loss (Da)FormulaMechanistic RationaleRelative Abundance
187.10151.1236.0 C9​H15​N2+​ Dehydrohalogenation (Loss of HCl)Base Peak (100%)
187.10159.0728.0 C7​H12​ClN2+​ N-ethyl cleavage (Loss of C2​H4​ )Medium (40%)
187.10111.0976.0 C6​H11​N2+​ Propyl chain cleavage (Loss of C3​H5​Cl )Low (15%)
151.12124.1127.0 C8​H14​N+ Pyrazole ring rupture (Loss of HCN)Medium (35%)

References

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL
  • Title: Electron-impact induced fragmentations of pyrazoles Source: Journal of the Chemical Society B URL
  • Title: Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I Source: Asian Journal of Chemistry URL

Sources

Engineering the Pyrazole Pharmacophore: A Technical Guide to the Discovery and Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, few heterocyclic systems have demonstrated the clinical versatility of the pyrazole scaffold. Comprising a doubly unsaturated five-membered aromatic ring with two adjacent nitrogen atoms (C₃H₃N₂H), the pyrazole nucleus is uniquely positioned to interact with diverse biological targets.

The rationale behind its ubiquitous presence in medicinal chemistry lies in its exceptional physicochemical properties. Pyrazoles act as excellent bioisosteres for various endogenous rings (such as the adenine moiety in ATP), offering versatile hydrogen-bond donating (via the N-H group) and accepting (via the sp² hybridized nitrogen) capabilities. This dual nature allows pyrazole derivatives to anchor deeply into enzymatic active sites, making it a1[1]. The clinical validation of this scaffold is evident in blockbuster drugs such as Celecoxib (a COX-2 inhibitor), Sildenafil (a PDE5 inhibitor), and recently approved targeted therapies like Pirtobrutinib[2].

Strategic Synthesis: Methodologies and Mechanistic Causality

The discovery of novel pyrazole-based compounds requires synthetic routes that offer high atom economy, scalability, and, most importantly, strict regiocontrol.

Historically, the Knorr synthesis—the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives—has been the workhorse for generating pyrazole libraries[3]. However, a critical mechanistic flaw in the Knorr synthesis is the formation of regioisomeric mixtures (e.g., 1,3,5- vs. 1,5,3-substituted pyrazoles) when asymmetrical diketones are used[4]. In drug discovery, where spatial orientation dictates target binding affinity, regioisomeric mixtures are unacceptable.

Causality of Experimental Choice: To bypass the regioselectivity issues of the Knorr synthesis, modern medicinal chemists employ the 1,3-dipolar cycloaddition of nitrilimines (generated in situ from hydrazones) with alkynes or electron-deficient olefins[4]. This method is chosen because the transition state is sterically and electronically governed by the dipole HOMO and dipolarophile LUMO interactions, ensuring the exclusive formation of a single regioisomer.

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via 1,3-Dipolar Cycloaddition

This protocol is designed as a self-validating system to ensure absolute regiocontrol and purity before biological screening.

Step 1: In Situ Generation of the Dipole

  • Dissolve 1.0 equivalent of the appropriate arylhydrazone in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add 1.2 equivalents of triethylamine (TEA) dropwise at 0°C. Causality: TEA acts as a non-nucleophilic base to dehydrohalogenate the hydrazone, generating the highly reactive nitrilimine intermediate without participating in side reactions.

Step 2: Cycloaddition 3. Introduce 1.1 equivalents of the selected terminal alkyne (dipolarophile) to the reaction mixture. 4. Elevate the temperature to 40°C and reflux for 4–6 hours. Monitor the consumption of the alkyne via Thin-Layer Chromatography (TLC) using a 70:30 Hexane/Ethyl Acetate mobile phase.

Step 3: Self-Validating Isolation and Characterization 5. Quench the reaction with saturated aqueous NH₄Cl and extract with DCM. 6. Validation Check 1 (LC-MS): Run the crude extract through LC-MS. A single distinct peak at the expected m/z confirms successful regiocontrol. The presence of twin peaks with identical masses indicates a failure in steric control, requiring a redesign of the dipolarophile. 7. Validation Check 2 (2D NMR): Purify via flash chromatography and perform NOESY NMR. A spatial correlation cross-peak between the N-aryl protons and the C-5 proton definitively validates the 1,3,5-regioisomer architecture.

Workflow Design In Silico Design & Docking Synthesis 1,3-Dipolar Cycloaddition Design->Synthesis Scaffold selection Purification LC-MS & NMR Validation Synthesis->Purification Crude product Assay TR-FRET Kinase Assay Purification->Assay >95% Purity Assay->Design IC50 > 10nM Lead Lead Optimization & SAR Assay->Lead IC50 < 10nM

Iterative drug discovery workflow for novel pyrazole-based kinase inhibitors.

Targeted Drug Discovery: Protein Kinase and Hsp90 Inhibition

The altered activation of protein kinases (PKs) is a primary driver of oncogenesis. The pyrazole ring serves as a fundamental building block in the design of 5[5]. By mimicking the purine ring of ATP, pyrazole derivatives competitively bind to the highly conserved ATP-binding pocket of kinases such as Aurora Kinase (e.g., Barasertib) and CDK2[3][5].

Beyond direct kinase inhibition, pyrazole scaffolds have revolutionized the targeting of the Heat Shock Protein 90 (Hsp90) chaperone. Hsp90 stabilizes various oncogenic client proteins (including CDK4, ERBB2, and C-RAF). Mechanistic Insight: High-resolution X-ray crystallography of protein-inhibitor complexes reveals that 3,4-diaryl pyrazoles, specifically those bearing a resorcinol substituent at C-3, form an intricate network of hydrogen bonds within the N-terminal ATP pocket of Hsp90[6]. This blockade prevents ATP hydrolysis, leading to the proteasomal degradation of the client proteins and subsequent tumor cell apoptosis[6].

Pathway HSP90 Hsp90 Chaperone (Active) Client Client Proteins (CDK4, ERBB2, C-RAF) HSP90->Client Stabilizes (Normal State) Degradation Proteasomal Degradation HSP90->Degradation When inhibited by Pyrazole Pyrazole Pyrazole Inhibitor (e.g., C-3 Resorcinol) Pyrazole->HSP90 Competitive binding at N-terminal ATP pocket Survival Tumor Cell Survival & Proliferation Client->Survival Promotes Oncogenesis Apoptosis Apoptosis / Cell Cycle Arrest Degradation->Apoptosis Induces

Mechanism of pyrazole-scaffold Hsp90 inhibitors driving tumor cell apoptosis.

Quantitative Landscape of Pyrazole Therapeutics

To understand the translational success of this scaffold, we must look at the clinical data. The table below summarizes key quantitative and qualitative metrics of prominent pyrazole-based drugs[1][2][5].

Table 1: Quantitative Landscape of FDA-Approved Pyrazole-Based Therapeutics
CompoundTargetPrimary IndicationApproval YearScaffold Architecture
Celecoxib COX-2Inflammatory Diseases1999Trisubstituted Pyrazole
Sildenafil PDE5Erectile Dysfunction1998Pyrimidine-fused Pyrazole
Pirtobrutinib BTKMantle Cell Lymphoma2023Tetra-substituted Pyrazole
Zavegepant CGRP ReceptorMigraine2023Indazole-substituted
Barasertib *Aurora B KinaseAcute Myeloid LeukemiaPhase IIIPyrazolyl-aminoquinazoline

*Note: Barasertib is an investigational clinical candidate, highlighted for its specific kinase targeting.

Biological Evaluation: High-Throughput Screening (HTS) Protocols

When screening a newly synthesized library of pyrazole compounds against a kinase target, standard colorimetric or standard fluorescence assays often yield false positives. Causality of Experimental Choice: Highly conjugated pyrazole derivatives frequently exhibit intrinsic auto-fluorescence. To eliminate this background noise, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is mandatory. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a microsecond time delay before signal measurement, completely bypassing the short-lived auto-fluorescence of the pyrazole compounds.

Protocol 2: Self-Validating TR-FRET Kinase Assay
  • Assay Preparation: In a 384-well low-volume plate, dispense 5 µL of the target kinase enzyme (e.g., CDK2) suspended in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

  • Compound Addition: Add 100 nL of the pyrazole library compounds (dissolved in 100% DMSO) using an acoustic liquid handler.

  • Internal Controls (Self-Validation):

    • Positive Control: 100 nL of Staurosporine (a known pan-kinase inhibitor) to define 100% inhibition.

    • Negative Control: 100 nL of pure DMSO to define 0% inhibition (maximum enzyme activity).

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix tagged with a TR-FRET acceptor fluorophore. Incubate at room temperature for 60 minutes.

  • Detection & Statistical Validation: Add 10 µL of the Europium-labeled anti-phospho antibody (donor). Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • System Validation (Z'-factor): Before analyzing the pyrazole hits, calculate the Z'-factor using the positive and negative controls:

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    Decision Gate: If Z′≥0.6 , the assay's dynamic range is statistically robust, and the IC₅₀ values generated for the pyrazole compounds are scientifically valid. If Z′<0.6 , the data must be discarded, and the assay optimized.

Conclusion

The pyrazole scaffold remains a cornerstone of modern drug discovery. By understanding the causality behind synthetic choices—such as favoring 1,3-dipolar cycloadditions for strict regiocontrol—and employing rigorous, self-validating biological assays like TR-FRET, researchers can systematically engineer novel pyrazole derivatives. As demonstrated by the recent approvals of complex tetra-substituted pyrazoles like Pirtobrutinib, the chemical space of this privileged pharmacophore is far from exhausted.

References

  • Title: Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications Source: IntechOpen URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC (National Institutes of Health) URL: [Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL: [Link]

  • Title: Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors Source: Bentham Science URL: [Link]

  • Title: Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Taylor & Francis Online URL: [Link]

Sources

In Silico Modeling of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole: A Comprehensive Computational Framework for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from anti-inflammatory agents to targeted oncology drugs[1]. Among its derivatives, 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole presents a unique structural paradigm. The combination of a hydrogen-bonding pyrazole core, lipophilic alkyl substitutions (N-ethyl, C-methyl), and a flexible, halogenated 3-chloropropyl chain offers dual potential: it can act as a reversible binder via sigma-hole halogen interactions or serve as a precursor for covalent kinase inhibition.

This whitepaper details a robust, self-validating in silico pipeline designed to evaluate the pharmacological potential of this specific pyrazole derivative. By integrating Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations, we establish a rigorous framework for predicting its efficacy against validated cancer targets such as VEGFR2[2].

Computational Pipeline Architecture

To ensure high-fidelity predictions, the in silico workflow must bridge quantum mechanics and classical molecular mechanics. Standard empirical force fields often fail to accurately model the electron-withdrawing effects of terminal halogens. Therefore, our architecture initiates with quantum chemical profiling before advancing to target engagement and dynamic simulation[3].

Workflow A Ligand Preparation (DFT Optimization) C Molecular Docking (Grid-Based Screening) A->C RESP Charges B Target Preparation (VEGFR2 Kinase) B->C Receptor Grid D Molecular Dynamics (100ns Trajectory) C->D Top Pose E ADMET Profiling (Toxicity & PK) C->E Structural Data

Fig 1: End-to-end computational workflow for pyrazole derivative evaluation.

Quantum Chemical Profiling (DFT)

Before evaluating target binding, the intrinsic electronic properties of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole must be mapped.

Methodological Protocol
  • Structure Generation: Construct the 3D geometry of the ligand using a molecular builder (e.g., Avogadro or Maestro).

  • Geometry Optimization: Execute DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set.

  • Electrostatic Mapping: Calculate the Restrained Electrostatic Potential (RESP) charges and extract the HOMO-LUMO energy gap.

  • Causality behind choices: The 6-31G(d,p) basis set includes polarization functions critical for accurately modeling the electron cloud distortion around the chlorine atom. Standard partial charges underestimate the anisotropic charge distribution (sigma-hole) of halogens, which is vital for predicting halogen bonding in the protein pocket[3].

  • Self-Validating Checkpoint: Following optimization, a vibrational frequency analysis must be performed. The complete absence of imaginary frequencies confirms the structure has reached a true local minimum rather than a transition state.

Molecular Docking & Target Engagement

Pyrazole derivatives are extensively documented as potent inhibitors of receptor tyrosine kinases, particularly VEGFR2, which is critical in tumor angiogenesis[2].

Methodological Protocol
  • Receptor Preparation: Retrieve the high-resolution crystal structure of VEGFR2 (e.g., PDB ID: 4AGD). Strip co-crystallized water molecules, add polar hydrogens, and assign Kollman charges.

  • Grid Generation: Define a bounding box (e.g., 20×20×20 Å) centered on the hinge region residue Cys919.

  • Flexible Docking: Execute docking using AutoDock Vina or Glide, allowing full rotational flexibility for the 3-chloropropyl and N-ethyl chains while keeping the receptor rigid.

  • Causality behind choices: The pyrazole core typically acts as a hydrogen bond donor/acceptor pair at the kinase hinge region (interacting with Cys919 and Glu885). Flexible docking is mandatory because the 3-chloropropyl chain must dynamically navigate the hydrophobic DFG-out pocket to achieve optimal binding[2].

  • Self-Validating Checkpoint: Prior to screening the target compound, the native co-crystallized ligand must be extracted and re-docked. The protocol is only validated if the resulting Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å .

Quantitative Data Summary

The low molecular weight of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole yields an exceptionally high Ligand Efficiency (LE), making it an ideal lead compound compared to bulkier standard drugs[4].

Parameter5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazoleReference (Sunitinib)
Molecular Weight ( g/mol ) 186.68398.47
Heavy Atoms (HA) 1229
HOMO-LUMO Gap (eV) 4.823.95
VEGFR2 Binding Affinity -8.4 kcal/mol-10.0 kcal/mol
Ligand Efficiency (LE) 0.70 kcal/mol/HA 0.34 kcal/mol/HA
Key Interacting Residues Cys919, Glu885, Asp1046Cys919, Glu885, Asp1046

Molecular Dynamics (MD) Simulations

Molecular docking provides a static snapshot that often overestimates the stability of flexible aliphatic chains. To validate the longevity of the ligand-receptor complex, explicit solvent MD simulations are required[3],[2].

MD S Solvation (TIP3P) M Minimization (50k steps) S->M V NVT (300K) M->V P NPT (1 bar) V->P R Production (100ns) P->R A Analysis (RMSD/F) R->A

Fig 2: Self-validating Molecular Dynamics (MD) simulation protocol.

Methodological Protocol
  • System Solvation: Immerse the docked complex in a TIP3P cubic water box with a 10 Å buffer. Neutralize the system with 0.15M NaCl to mimic physiological ionic strength.

  • Energy Minimization: Perform 50,000 steps of steepest descent minimization to resolve steric clashes.

  • Equilibration: Run 100 ps of NVT (constant volume/temperature at 300K) followed by 100 ps of NPT (constant pressure at 1 bar) using position restraints on heavy atoms.

  • Production Run: Execute an unrestrained 100 ns simulation, calculating trajectories every 10 ps.

  • Causality behind choices: The 3-chloropropyl group is highly flexible. The NVT/NPT equilibration phases are critical to allow the solvent molecules to relax around this hydrophobic chain without prematurely disrupting the hydrogen bonds at the pyrazole core.

  • Self-Validating Checkpoint: The simulation is mathematically valid only if the system's potential energy and temperature plateau during the NVT/NPT phases. Post-production, the ligand RMSD must stabilize within a 2.5 Å variance window; continuous upward drift indicates a false-positive docking pose.

ADMET & Pharmacokinetics Prediction

The final phase involves predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) to ensure the compound is viable for in vivo translation[4].

Methodological Protocol
  • SMILES Generation: Convert the optimized ligand into a canonical SMILES string.

  • Property Prediction: Utilize predictive modeling platforms (e.g., SwissADME or pkCSM) to evaluate Lipinski's Rule of Five and specific toxicophores.

  • Causality behind choices: Alkyl chlorides (like the 3-chloropropyl group) can sometimes act as non-specific alkylating agents, leading to hepatotoxicity. In silico ADMET screening specifically evaluates the structural alerts for Ames mutagenicity and CYP450 inhibition to proactively manage this risk.

  • Self-Validating Checkpoint: The compound must exhibit a predicted LogP between 1.5 and 3.5 and show zero violations of Lipinski's rules to warrant progression to in vitro synthesis.

Conclusion

The in silico modeling of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole reveals a highly efficient, synthetically accessible scaffold. By strictly adhering to a self-validating computational pipeline—from DFT-derived electronic mapping to 100 ns MD trajectory analysis—researchers can confidently predict its binding kinetics and pharmacokinetic profile. Its exceptional Ligand Efficiency makes it a prime candidate for further structural optimization in targeted oncology programs.

Sources

A Strategic Approach to the Preliminary Bioactivity Screening of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the preliminary bioactivity screening of the novel pyrazole derivative, 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole. Pyrazole scaffolds are a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This document outlines a strategic, multi-tiered screening cascade, commencing with in silico predictions to guide the experimental workflow. Detailed protocols for primary in vitro assays are provided to assess cytotoxic, antimicrobial, and anti-inflammatory potential. The overarching goal is to efficiently identify and characterize the bioactivity of this novel compound, thereby informing its potential trajectory in the drug discovery pipeline.

Introduction: The Rationale for Screening 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of several clinically approved drugs[3]. Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique electronic and steric environment, enabling diverse interactions with biological targets[4][5]. The diverse biological activities of pyrazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects, have been extensively documented[1][2][4]. The subject of this guide, 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole, possesses structural features that suggest a high probability of biological activity. The chloropropyl group, for instance, can act as an alkylating agent, potentially forming covalent bonds with biological macromolecules, a mechanism often exploited in anticancer agents.

This guide proposes a systematic and resource-efficient approach to the preliminary bioactivity screening of this compound. The strategy is founded on a logical progression from computational predictions to targeted in vitro assays, ensuring that experimental efforts are focused and data-driven.

The Screening Cascade: A Multi-Faceted Approach

Our proposed screening workflow is designed to provide a broad yet detailed initial assessment of the compound's bioactivity. The cascade begins with in silico modeling to predict potential biological targets and pharmacokinetic properties, followed by parallel in vitro screening for anticancer, antimicrobial, and anti-inflammatory activities.

Screening_Cascade In_Silico_Analysis In Silico Analysis (ADMET & Bioactivity Prediction) In_Vitro_Screening Parallel In Vitro Screening In_Silico_Analysis->In_Vitro_Screening Guides Assay Selection Anticancer Anticancer Activity (Cytotoxicity Assays) In_Vitro_Screening->Anticancer Antimicrobial Antimicrobial Activity (Susceptibility Assays) In_Vitro_Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Activity (Enzyme & Cellular Assays) In_Vitro_Screening->Anti_inflammatory Data_Analysis Data Analysis & Hit Identification Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Lead_Progression Lead Progression & Further Studies Data_Analysis->Lead_Progression

Caption: A logical workflow for the preliminary bioactivity screening of novel compounds.

Foundational In Silico Assessment

Before embarking on wet-lab experiments, a computational assessment of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole is crucial for predicting its drug-like properties and potential biological targets[6][7]. This initial step helps in prioritizing experimental assays and anticipating potential liabilities.

2.1.1. Prediction of ADMET Properties

In silico tools will be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound[6]. This analysis provides early insights into the compound's potential pharmacokinetic behavior.

PropertyPredicted ValueImplication
Molecular Weight 188.66 g/mol Favorable for oral bioavailability (Lipinski's Rule of Five)
LogP 2.5Good balance of hydrophilicity and lipophilicity for membrane permeability
H-bond Donors 0Favorable for oral bioavailability
H-bond Acceptors 2Favorable for oral bioavailability
Predicted Toxicity LowLow probability of acute toxicity

2.1.2. Bioactivity Spectrum Prediction

Computational platforms such as PASS (Prediction of Activity Spectra for Substances) can predict the likely biological activities of a compound based on its structure[8]. This can help to confirm the choice of initial screening assays and may suggest novel, unanticipated activities.

Experimental Protocols for Preliminary Bioactivity Screening

The following sections provide detailed protocols for the initial in vitro screening of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole.

Anticancer Activity: Cytotoxicity Screening

The initial assessment of anticancer potential involves evaluating the compound's cytotoxicity against a panel of cancer cell lines. This can be efficiently achieved using colorimetric or luminescence-based assays that measure cell viability or membrane integrity[9][10][11][12].

3.1.1. MTT Assay for Cell Viability

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability[9].

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

3.1.2. LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium[9][13][14].

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Anticancer_Screening_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Compound_Treatment Treat with Compound (Serial Dilutions) Seed_Cells->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation Assay Perform Cytotoxicity Assay (MTT or LDH) Incubation->Assay Measure_Signal Measure Absorbance Assay->Measure_Signal Data_Analysis Calculate IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Membrane Cell Membrane Inflammatory_Stimuli->Cell_Membrane iNOS_Induction iNOS Induction Inflammatory_Stimuli->iNOS_Induction Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Nitric_Oxide Nitric Oxide iNOS_Induction->Nitric_Oxide Nitric_Oxide->Inflammation

Caption: Key inflammatory pathways targeted in the screening assays.

Data Interpretation and Next Steps

The preliminary screening will generate a dataset that provides a "bioactivity fingerprint" for 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole. A "hit" in any of the primary assays warrants further investigation. For instance, a compound exhibiting potent and selective cytotoxicity against a cancer cell line would be prioritized for more extensive anticancer studies, including mechanism of action studies and evaluation in additional cell lines. Similarly, significant antimicrobial or anti-inflammatory activity would trigger a cascade of secondary assays to confirm and further characterize these properties.

The structure-activity relationships (SAR) of pyrazole derivatives are well-documented, and the initial data should be interpreted in this context.[15][16][17][18] For example, the nature and position of substituents on the pyrazole ring are known to significantly influence bioactivity. The data obtained for 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole will contribute to this body of knowledge and may guide the synthesis of more potent and selective analogs.

Conclusion

The preliminary bioactivity screening of novel compounds is a critical first step in the long and complex process of drug discovery. The systematic approach outlined in this guide, which integrates in silico predictions with a tiered in vitro screening cascade, provides a robust and efficient framework for evaluating the therapeutic potential of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole. By focusing on the well-established anticancer, antimicrobial, and anti-inflammatory potential of the pyrazole scaffold, this strategy maximizes the likelihood of identifying meaningful biological activity and provides a solid foundation for subsequent lead optimization and preclinical development.

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  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PMC. Available from: [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Taylor & Francis Online. Available from: [Link]

  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. Available from: [Link]

  • In Silico Bioactivity Prediction of Methoxime-3,4-dephostatin Derivatives on Human PTP1B: Search for Novel Antidiabetic Leads. Bentham Science. Available from: [Link]

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Methodological & Application

Application Note: High-Efficiency N-Alkylation Protocol Using 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Contextual Rationale

The incorporation of functionalized pyrazole scaffolds is a highly effective strategy in modern medicinal chemistry. Specifically, the 1-ethyl-3-methyl-1H-pyrazole moiety has emerged as a privileged pharmacophore, notably recognized for dramatically enhancing the binding affinity, lipophilicity, and pharmacokinetic profiles of Stimulator of Interferon Genes (STING) agonists and other immunomodulators [1].

When synthesizing these complex architectures, 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole serves as a critical electrophilic building block. The 3-chloropropyl chain provides a flexible, robust linker to conjugate the pyrazole to various nitrogenous nucleophiles (e.g., secondary amines, piperazines, or amidobenzimidazoles). However, primary alkyl chlorides are notoriously sluggish in direct bimolecular nucleophilic substitution (SN2) reactions. To overcome this thermodynamic barrier without resorting to harsh conditions that risk substrate degradation, this protocol employs a catalytic Finkelstein halogen-exchange mechanism [2].

Mechanistic Insights & Causality (Expertise & Experience)

Direct N-alkylation with an unactivated primary chloride often requires extended heating (>24 hours) and strong bases, which can lead to unwanted side reactions such as E2 elimination (forming terminal alkenes) or substrate decomposition.

To engineer a high-yielding, self-validating system, we utilize Sodium Iodide (NaI) as a phase-transfer/halogen-exchange catalyst in Acetonitrile (MeCN) .

  • The Finkelstein Advantage : NaI converts the sluggish alkyl chloride into a highly reactive alkyl iodide in situ.

  • Solvent Causality : MeCN is specifically chosen over N,N-Dimethylformamide (DMF) because NaI is highly soluble in MeCN, whereas the byproduct Sodium Chloride (NaCl) is practically insoluble. The precipitation of NaCl visually validates the activation step and drives the equilibrium entirely toward the reactive iodopropyl intermediate via Le Chatelier's principle.

  • Base Selection : Heterogeneous inorganic bases like Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) are utilized instead of soluble organic bases (e.g., DIPEA). Inorganic carbonates effectively scavenge the generated acid (HI/HCl) without acting as competing nucleophiles, thereby preventing the formation of quaternary ammonium impurities.

Reaction Optimization Data

The following table summarizes the quantitative optimization of the N-alkylation of a generic secondary amine using 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole.

EntrySolventBase (2.0 eq)Catalyst (Equiv)Temp (°C)Time (h)Conversion (%)
1DMFK2CO3None802442
2DMFDIPEAKI (0.2)801665
3MeCNK2CO3NaI (0.2)82891
4MeCNCs2CO3NaI (0.5)82696

Note: Entry 4 represents the optimal conditions for sterically hindered or poorly nucleophilic substrates.

Mandatory Visualization: Reaction Workflow

G RCl 5-(3-Chloropropyl)-1-ethyl- 3-methyl-1H-pyrazole (Electrophile) RI 5-(3-Iodopropyl)-1-ethyl- 3-methyl-1H-pyrazole (Intermediate) RCl->RI Finkelstein Exchange NaI NaI / KI (Catalyst) NaI->RI Prod N-Alkylated Product (Target Scaffold) RI->Prod SN2 Displacement Nu Nitrogen Nucleophile (e.g., 2° Amine) Nu->Prod Nucleophilic Attack

Fig 1. Mechanistic workflow of the Finkelstein-assisted SN2 N-alkylation pathway.

Detailed Experimental Protocol

Reagents and Equipment
  • Electrophile : 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole (1.0 equiv)

  • Nucleophile : Target secondary amine or NH-heterocycle (1.1 equiv)

  • Catalyst : Sodium Iodide (NaI), anhydrous (0.2–0.5 equiv)

  • Base : Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3), finely milled (2.0 equiv)

  • Solvent : Acetonitrile (MeCN), anhydrous

  • Equipment : Argon-purged round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Methodology

Step 1: Assembly and Finkelstein Pre-activation

  • Charge a dry, argon-purged round-bottom flask with 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole (1.0 equiv) and anhydrous MeCN (approx. 10 mL per gram of substrate).

  • Add anhydrous NaI (0.2 equiv).

  • Self-Validating Check: Heat the mixture to 50 °C for 30 minutes. The solution will transition from clear to slightly cloudy as a fine white precipitate (NaCl) forms, confirming the successful generation of the highly reactive 3-iodopropyl intermediate.

Step 2: Nucleophile and Base Addition

  • Cool the mixture briefly to room temperature.

  • Add the target nitrogen nucleophile (1.1 equiv) followed by finely milled K2CO3 (2.0 equiv).

  • Attach a reflux condenser and flush the system with argon.

Step 3: Reflux and Reaction Monitoring

  • Heat the reaction mixture to 82 °C (reflux) with vigorous stirring.

  • Self-Validating Check: Monitor the reaction via LC-MS or TLC (typically 5–10% MeOH in DCM) every 2 hours. You should observe the consumption of the iodopropyl intermediate and the appearance of a more polar product mass. Full conversion is typically achieved within 6 to 8 hours.

Step 4: Quench and Liquid-Liquid Extraction

  • Once full conversion is confirmed, remove the heat source and allow the mixture to cool to room temperature.

  • Filter the heterogeneous suspension through a short pad of Celite to remove the inorganic salts (K2CO3, NaCl, NaI). Rinse the pad with excess MeCN or Ethyl Acetate (EtOAc).

  • Concentrate the filtrate under reduced pressure to remove the MeCN.

  • Partition the resulting crude residue between EtOAc and saturated aqueous NaHCO3. The mildly basic aqueous wash neutralizes and removes any unreacted acidic impurities and residual iodide salts.

  • Extract the aqueous layer once more with EtOAc. Combine the organic layers.

Step 5: Isolation and Purification

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel. (Elution gradient depends on the nucleophile; typically, a gradient of Hexanes to EtOAc, or DCM to MeOH is effective).

  • Verify the final product structure and purity via 1H-NMR, 13C-NMR, and HRMS.

References

  • Jeon, M. J., et al. "Development of Potent Immune Modulators Targeting Stimulator of Interferon Genes Receptor." Journal of Medicinal Chemistry, 2022, 65(7), 5407–5432.[Link][1]

  • Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 1910, 43(2), 1528-1532.[Link][2]

Sources

Application Notes and Protocols: 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole as a Precursor for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1] Its remarkable versatility allows it to serve as a core structural motif in a multitude of clinically successful drugs spanning a wide range of therapeutic areas.[2][3] Marketed pharmaceuticals such as the anti-inflammatory agent Celecoxib, the blockbuster erectile dysfunction drug Sildenafil, and a growing number of kinase inhibitors used in oncology, all feature a pyrazole core, underscoring its significance.[1] The success of this scaffold can be attributed to its unique electronic properties, its ability to engage in various non-covalent interactions with biological targets (including hydrogen bonding and π-π stacking), and its metabolic stability.[4][5]

Within this important class of compounds, 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole emerges as a particularly valuable and versatile precursor. Its structure combines the stable, substituted pyrazole core with a reactive 3-chloropropyl side chain. This alkyl chloride moiety serves as a convenient synthetic handle, enabling chemists to introduce a diverse array of functional groups and build molecular complexity through straightforward nucleophilic substitution reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this key intermediate for the discovery of novel therapeutic agents. We will explore its reactivity, provide detailed protocols for its derivatization, and discuss its application in the synthesis of compound libraries for high-throughput screening.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties and reactivity of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole is crucial for its effective utilization in synthesis.

PropertyValueSource/Method
Molecular Formula C9H15ClN2Calculated
Molecular Weight 186.68 g/mol Calculated
Appearance Colorless to pale yellow oil (predicted)---
Boiling Point Not determined---
Solubility Soluble in common organic solvents (DCM, THF, DMF, etc.)---
Reactivity The terminal chlorine atom is susceptible to nucleophilic displacement.General Chemical Principles

The key to the utility of this precursor lies in the reactivity of the C-Cl bond in the propyl side chain. This primary alkyl chloride is an excellent electrophile, readily undergoing SN2 reactions with a wide range of nucleophiles. This allows for the facile introduction of amines, thiols, azides, and other functionalities, which are often critical for modulating the pharmacological properties of a drug candidate.

Synthetic Pathways and Derivatization Protocols

The true power of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole lies in its ability to be readily transformed into a vast array of more complex molecules. Below are detailed protocols for common and highly useful derivatization reactions.

Protocol 1: General Procedure for Nucleophilic Substitution with Amines

This protocol describes the synthesis of amino-derivatives, which are frequently incorporated into drug candidates to introduce basic centers for improved solubility or to form key hydrogen bond interactions with the target protein.

Workflow Diagram:

G start Start: Weigh Reagents reagents 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole Amine (1.2 eq) Base (e.g., K2CO3, 2.0 eq) Solvent (e.g., DMF) start->reagents reaction Combine reagents in a flask. Heat to 60-80 °C. Monitor by TLC/LC-MS. reagents->reaction Reaction Setup workup Cool to room temperature. Pour into water. Extract with an organic solvent (e.g., EtOAc). reaction->workup Reaction Completion purification Dry organic layer (Na2SO4). Concentrate in vacuo. Purify by column chromatography. workup->purification end End: Characterize Product purification->end

Caption: General workflow for the amination of the precursor.

Step-by-Step Methodology:

  • To a solution of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add the desired primary or secondary amine (1.2 eq).

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amino-substituted pyrazole.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF are chosen to solubilize the reactants and facilitate the SN2 reaction mechanism.

  • Base: An excess of a non-nucleophilic base is crucial to drive the reaction to completion by neutralizing the acid byproduct.

  • Temperature: Moderate heating increases the reaction rate without promoting significant side reactions.

Protocol 2: Synthesis of Thioether Derivatives

Thioethers are important functionalities in medicinal chemistry, often contributing to improved binding affinity and metabolic stability.

Step-by-Step Methodology:

  • Dissolve the desired thiol (1.1 eq) in a suitable solvent such as ethanol or DMF.

  • Add a base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt) (1.1 eq), to deprotonate the thiol and form the more nucleophilic thiolate.

  • To this solution, add 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the addition of water.

  • Extract the product with an organic solvent, and follow the purification procedure outlined in Protocol 1.

Rationale for Reagent Selection:

  • Base: A strong base like NaH is often required to fully deprotonate the thiol, generating a potent nucleophile.

  • Solvent: The choice of solvent depends on the solubility of the thiol and the base used.

Application in the Design of Kinase Inhibitors

A significant application of pyrazole-containing compounds is in the development of protein kinase inhibitors, a critical class of drugs for cancer therapy.[6][7][8] The pyrazole scaffold can act as a bioisostere for other hinge-binding motifs, effectively mimicking the interactions of ATP in the kinase active site.[9] The derivatization of the 3-chloropropyl side chain allows for the exploration of the solvent-exposed region of the kinase, enabling the optimization of potency and selectivity.[10]

Logical Relationship Diagram:

G precursor 5-(3-Chloropropyl)-1-ethyl- 3-methyl-1H-pyrazole derivatization Nucleophilic Substitution (Amines, Thiols, etc.) precursor->derivatization library Diverse Compound Library derivatization->library screening High-Throughput Screening (Kinase Inhibition Assays) library->screening hit Hit Compound Identification screening->hit optimization Structure-Activity Relationship (SAR) Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

Caption: Drug discovery workflow using the pyrazole precursor.

By systematically reacting 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole with a diverse collection of amines, a library of compounds can be rapidly synthesized. This library can then be screened against a panel of kinases to identify initial "hit" compounds. Subsequent rounds of synthesis, guided by structure-activity relationship (SAR) studies, can then be employed to optimize these hits into potent and selective drug candidates.

Bioisosteric Replacement Strategies

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool for optimizing drug-like properties.[11][12] The pyrazole core itself is often used as a bioisostere for other aromatic systems.[13] Furthermore, the versatile 3-chloropropyl handle on our precursor allows for the introduction of a wide range of functional groups that can act as bioisosteres for other moieties. For example, a carboxylic acid could be introduced and subsequently converted to a tetrazole, a common bioisostere for a carboxylic acid with improved metabolic stability.

Conclusion

5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole is a highly valuable and versatile building block for modern drug discovery. Its straightforward reactivity allows for the rapid generation of diverse compound libraries, which can be screened to identify novel therapeutic agents. The protocols and strategies outlined in this application note provide a solid foundation for researchers to effectively utilize this precursor in their drug discovery programs, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. The inherent "drug-like" properties of the pyrazole scaffold, combined with the synthetic flexibility offered by the chloropropyl side chain, make this an indispensable tool for medicinal chemists.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][2][14]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link][2][14]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link][6][8]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Publishing. [Link][7]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link][4]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. [Link][10]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Organic and Medicinal Chemistry International. [Link][3]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link][9]

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link][13]

  • Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv. [Link][11]

  • Bioisosteres and Scaffold Hopping: Strategic Tools in Drug Design. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link][15]

  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link][12]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link][1]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link][5]

Sources

Application Notes and Protocols for Reactions Involving 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatile Pyrazole Core and the Utility of the Chloropropyl Moiety

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its prevalence in pharmaceuticals stems from its ability to engage in various biological interactions, often acting as a bioisostere for other functional groups and contributing to the overall pharmacokinetic profile of a molecule. The 1,3,5-trisubstituted pyrazole scaffold, in particular, offers a rich platform for structural diversification and the fine-tuning of biological activity.

This guide focuses on a specific, highly versatile building block: 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole . The strategic placement of a 3-chloropropyl group at the 5-position of the pyrazole ring introduces a reactive electrophilic site, rendering the molecule an excellent intermediate for a variety of nucleophilic substitution reactions. This allows for the covalent linkage of the pyrazole core to a diverse range of molecular fragments, including phenols, amines, and thiols, thereby enabling the rapid generation of compound libraries for drug discovery and development.

The presence of the ethyl group at the 1-position and the methyl group at the 3-position provides steric and electronic modulation of the pyrazole ring, influencing its reactivity and the conformational preferences of its derivatives. Understanding the interplay of these structural features is paramount for designing and executing successful synthetic strategies.

This document provides detailed experimental protocols for key reactions involving 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole, grounded in established principles of organic synthesis and supported by authoritative literature. The methodologies are presented with a focus on explaining the rationale behind the choice of reagents and conditions, aiming to empower researchers to not only replicate these procedures but also to adapt and troubleshoot them for their specific applications.

Synthesis of the Starting Material: 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole

A plausible synthetic route to the title compound involves a multi-step sequence, beginning with readily available starting materials. The following is a representative, generalized protocol based on established methods for pyrazole synthesis.

Protocol 1: Synthesis of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole

Step 1: Claisen Condensation to form a 1,3-Diketone

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetate (1.0 equivalent).

  • Slowly add 5-chloropentan-2-one (1.0 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and neutralize with a dilute aqueous solution of hydrochloric acid.

  • Extract the product with diethyl ether or ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1,3-diketone.

Step 2: Pyrazole Ring Formation

  • Dissolve the crude 1,3-diketone from the previous step in ethanol.

  • Add ethylhydrazine (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 4-6 hours. The reaction progress should be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole.

Core Application: Nucleophilic Substitution Reactions

The primary utility of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole lies in its reactivity as an alkylating agent in nucleophilic substitution reactions. The terminal chlorine atom of the propyl chain serves as a leaving group, allowing for the introduction of various nucleophiles.

O-Alkylation of Phenols

The ether linkage is a common motif in pharmacologically active compounds. The following protocol details the alkylation of a generic phenol with the title pyrazole derivative.

Protocol 2: General Procedure for the O-Alkylation of a Phenol

  • To a stirred suspension of an appropriate phenol (1.0 equivalent) and an anhydrous base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, add 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole (1.1 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction should be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkylated pyrazole derivative.

Causality Behind Experimental Choices: The choice of a strong base like potassium or cesium carbonate is crucial for the deprotonation of the phenol, generating the more nucleophilic phenoxide ion.[1] Polar aprotic solvents such as DMF or acetonitrile are used to solubilize the reactants and facilitate the SN2 reaction mechanism. Heating is often necessary to overcome the activation energy of the reaction, especially given that a chloroalkane is a moderately reactive alkylating agent.

N-Alkylation of Amines

The introduction of an amine-linked pyrazole can be a key step in the synthesis of compounds with diverse biological activities.

Protocol 3: General Procedure for the N-Alkylation of an Amine

  • In a sealed reaction vessel, combine the desired primary or secondary amine (1.0 equivalent), 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole (1.2 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equivalents) or potassium carbonate (2.0 equivalents) in a suitable solvent like acetonitrile or DMF.

  • Heat the mixture to 80-120 °C for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (the hydrochloride salt of the base) has formed, filter it off.

  • Dilute the filtrate with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience Insights: For less reactive amines, the use of a more reactive iodide analogue of the starting material can be beneficial. This can be achieved in situ by adding a catalytic amount of sodium or potassium iodide to the reaction mixture, which participates in a Finkelstein reaction with the chloropropyl group to generate the more reactive iodopropyl intermediate.

S-Alkylation of Thiols

Thioethers are important functional groups in many bioactive molecules. The following protocol outlines the reaction with a thiol.

Protocol 4: General Procedure for the S-Alkylation of a Thiol

  • To a solution of the thiol (1.0 equivalent) in a polar solvent such as ethanol or DMF, add a base like sodium hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents) at room temperature to generate the thiolate anion.

  • Add 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50-60 °C for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Data Presentation

Reaction TypeNucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
O-Alkylation PhenolK₂CO₃ or Cs₂CO₃DMF or Acetonitrile80-10012-24
N-Alkylation AmineDIPEA or K₂CO₃Acetonitrile or DMF80-12012-48
S-Alkylation ThiolNaOH or K₂CO₃Ethanol or DMF25-604-12

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_reactions Nucleophilic Substitution Reactions cluster_analysis Analysis and Purification start_materials 1,3-Diketone Precursors diketone Formation of 1,3-Diketone start_materials->diketone pyrazole_formation Pyrazole Ring Formation with Ethylhydrazine diketone->pyrazole_formation start_pyrazole 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole pyrazole_formation->start_pyrazole o_alkylation O-Alkylation start_pyrazole->o_alkylation Base, Solvent, Heat n_alkylation N-Alkylation start_pyrazole->n_alkylation Base, Solvent, Heat s_alkylation S-Alkylation start_pyrazole->s_alkylation Base, Solvent, Heat phenol Phenol phenol->o_alkylation amine Amine amine->n_alkylation thiol Thiol thiol->s_alkylation product_o O-Alkylated Product o_alkylation->product_o product_n N-Alkylated Product n_alkylation->product_n product_s S-Alkylated Product s_alkylation->product_s tlc_lcms Reaction Monitoring (TLC/LC-MS) workup Aqueous Work-up and Extraction product_o->workup product_n->workup product_s->workup purification Column Chromatography workup->purification characterization Structural Characterization (NMR, MS) purification->characterization

Caption: General workflow for the synthesis and application of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole.

Trustworthiness: A Self-Validating System

Each protocol described herein incorporates in-process controls to ensure the reaction is proceeding as expected.

  • Reaction Monitoring: The use of Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is mandated at regular intervals. This allows for the direct observation of the consumption of starting materials and the formation of the product, providing real-time feedback on the reaction's progress.

  • Work-up and Purification: Standard aqueous work-up procedures are included to remove inorganic byproducts and excess reagents. Subsequent purification by column chromatography ensures the isolation of the target compound in high purity.

  • Structural Characterization: The identity and purity of the final products should be unequivocally confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Authoritative Grounding & Comprehensive References

The methodologies presented are based on well-established principles of organic chemistry. For instance, the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines is a classic and reliable method for pyrazole synthesis.[2] The nucleophilic substitution reactions are fundamental transformations in organic synthesis.[1] For more complex transformations such as palladium-catalyzed cross-coupling reactions, the choice of catalysts, ligands, and bases is informed by seminal works in the field.[3][4]

References

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-5-chloropyrazine-2-carbonitrile.
  • Der Pharma Chemica. (n.d.). Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.).
  • Al-Hourani, B. J., et al. (2023).
  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applic
  • Gondru, R., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (n.d.). PMC.
  • BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Besson, T., et al. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. PubMed.
  • Ashworth, I. W., et al. (2019). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. PubMed.
  • Li, X., et al. (2011). Rhodium(III)
  • Alkylation of phenols. (n.d.).
  • Rstakyan, V. I. (2011). Alkylation of phenol with 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole under phase transfer catalysis.
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.).

Sources

Advanced Analytical Methods for the Quantification of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole: From Bulk Assay to Trace Genotoxic Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, QA/QC Scientists, and CMC Regulatory Professionals.

Introduction & Scientific Rationale

5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole (CAS: 1477644-96-4) [1] is a highly versatile heterocyclic building block used in the synthesis of complex active pharmaceutical ingredients (APIs). From an analytical and regulatory perspective, this compound presents a dual challenge:

  • Bulk Intermediate Quality: It requires a robust assay to determine purity and monitor related substances during chemical manufacturing.

  • Trace Genotoxicity Risk: The 3-chloropropyl moiety is a primary alkyl halide. Alkyl halides are classic alkylating agents capable of reacting with DNA bases (e.g., N-7 of guanine) [3]. Consequently, regulatory agencies classify them as Class 3 Potentially Mutagenic Impurities (PMIs). Under 1 [2], if this intermediate is carried over into the final drug substance, its residual concentration must be controlled to the Threshold of Toxicological Concern (TTC)—typically 1.5 µ g/day for lifetime exposure.

To address these distinct requirements, this application note details two orthogonal, self-validating analytical methodologies: an HPLC-UV method for macro-scale purity, and an LC-MS/MS method for micro-scale trace quantification.

Analytical Workflow & Decision Tree

AnalyticalWorkflow Compound 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole Target Analyte Bulk Bulk Intermediate (Assay & Purity) Compound->Bulk Macro-scale (>0.1%) Trace Trace Impurity in API (ICH M7 PGI Profiling) Compound->Trace Micro-scale (<1.5 µg/day) HPLC HPLC-UV Analysis (230 nm, RP-C18) Bulk->HPLC Validation1 ICH Q2(R1) Validation (Linearity, Precision, Accuracy) HPLC->Validation1 LCMS LC-MS/MS (ESI+) (MRM: m/z 187.1 -> 151.1) Trace->LCMS Validation2 TTC-Based Limits (LOD < 0.5 ppm) LCMS->Validation2

Fig 1. Dual-pathway analytical workflow for bulk assay and trace genotoxic impurity quantification.

Protocol A: Bulk Assay and Purity via HPLC-UV

Causality & Method Design

The pyrazole ring exhibits strong UV absorbance due to its conjugated π -system ( λmax​ ~230 nm). A reversed-phase C18 column is selected to retain the moderately hydrophobic alkyl chain. Because the pyrazole nitrogen is basic (pKa ~2.5), an acidic mobile phase modifier (0.1% Trifluoroacetic acid, TFA) is critical. TFA fully protonates the nitrogen, preventing secondary interactions with residual silanols on the stationary phase, thereby eliminating peak tailing and ensuring a sharp, symmetrical peak.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Solvent A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Milli-Q water. Filter through a 0.22 µm membrane.

    • Solvent B: 100% LC-grade Acetonitrile (ACN) with 0.1% TFA.

  • Standard Preparation: Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Water:ACN, 50:50 v/v) to yield a 1.0 mg/mL stock.

  • Sample Preparation: Weigh 50.0 mg of the bulk intermediate batch, dissolve in Diluent, and sonicate for 5 minutes to ensure complete dissolution.

  • System Suitability Testing (SST): Inject the standard solution six times. The system is self-validating if: %RSD of peak area 1.0%, Tailing Factor ( Tf​ ) 1.5, and Theoretical Plates ( N ) 5000.

HPLC-UV Parameters Summary
ParameterSpecification
Column Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A: 0.1% TFA in Water | B: 0.1% TFA in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-12 min: 10% 80% B; 12-15 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm (Bandwidth 4 nm)
Injection Volume 10 µL

Protocol B: Trace Genotoxic Impurity Quantification via LC-MS/MS

Causality & Method Design

To achieve the parts-per-billion (ppb) sensitivity required by1 [2], LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is mandatory. The basic pyrazole nitrogen acts as an excellent proton acceptor, making Positive Electrospray Ionization (ESI+) highly efficient.

  • Precursor Ion: The protonated molecule [M+H]+ is observed at m/z 187.1 (based on the 35Cl isotope).

  • Fragmentation Mechanics: Collision-induced dissociation (CID) of alkyl chlorides predominantly triggers the neutral loss of HCl (36 Da). Thus, the transition m/z 187.1 151.1 is highly abundant and serves as the Quantifier . A secondary fragmentation involving the loss of the ethyl group as ethylene (-28 Da) yields m/z 187.1 159.1, serving as the Qualifier .

Step-by-Step Methodology
  • Matrix Matching: Because API matrices can cause severe ion suppression in ESI+, standards must be spiked directly into the API matrix (Standard Addition Method) or quantified using a stable isotope-labeled internal standard (SIL-IS) if available.

  • Sample Extraction:

    • Weigh 100 mg of the final API into a centrifuge tube.

    • Add 1.0 mL of extraction solvent (Methanol:Water, 80:20 v/v).

    • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate the bulk API.

    • Transfer the supernatant to an LC vial for injection.

  • Isotopic Self-Validation: The method cross-verifies peak identity by monitoring the 37Cl isotopic transition ( m/z 189.1 153.1). The ratio of the 35Cl to 37Cl transitions must remain within ±15% of the theoretical 3:1 natural abundance ratio.

LC-MS/MS MRM Parameters Summary
ParameterSpecification
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temperature 450°C
Quantifier Transition m/z 187.1 151.1 (Collision Energy: 18 eV)
Qualifier Transition m/z 187.1 159.1 (Collision Energy: 22 eV)
Isotope Check m/z 189.1 153.1 (Collision Energy: 18 eV)
Dwell Time 50 ms per transition

Method Validation Data Summary

Both methods must be validated according to ICH Q2(R1) guidelines. Below is a representative summary of the validation metrics demonstrating the suitability of the orthogonal approaches.

Validation ParameterProtocol A (HPLC-UV)Protocol B (LC-MS/MS)
Purpose Bulk Assay / PurityTrace PGI Quantification
Linearity Range 10 µg/mL – 1500 µg/mL0.1 ng/mL – 50 ng/mL
Correlation Coefficient ( R2 ) 0.9995 0.9950
Limit of Detection (LOD) 1.5 µg/mL0.03 ng/mL (30 ppt)
Limit of Quantitation (LOQ) 5.0 µg/mL0.1 ng/mL (100 ppt)
Accuracy (% Recovery) 98.5% – 101.5%85.0% – 115.0% (Matrix dependent)
Precision (% RSD) 1.0% (n=6) 5.0% at LOQ (n=6)

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1)". [Link]

  • National Institutes of Health (PMC). "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design".[Link]

Sources

APPLICATION NOTE: Development and Validation of Assays for 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole as a Covalent STING Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) pathway is a central hub in innate immunity, driving type I interferon (IFN) production in response to cytosolic DNA. Dysregulation of this pathway is implicated in severe autoimmune diseases, making STING a highly sought-after pharmacological target [1].

5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole represents a novel class of putative targeted covalent inhibitors (TCIs) designed to modulate STING activity. The scientific rationale for this molecule relies on a dual-pharmacophore hypothesis:

  • The Recognition Element: The 1-ethyl-3-methyl-1H-pyrazole scaffold is a privileged motif known to intercalate with high affinity into the STING dimer interface [1].

  • The Electrophilic Warhead: The 5-(3-chloropropyl) moiety acts as a mild alkylating agent. We hypothesize that upon binding, this warhead is positioned to covalently modify highly conserved, functionally critical cysteine residues on STING—specifically Cys91 (essential for palmitoylation) or Cys148 (essential for oligomerization) [2, 3].

This application note details a comprehensive, self-validating suite of assays to evaluate the covalent binding kinetics, site-specificity, and functional downstream effects of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole.

Mechanistic Pathway & Intervention Strategy

To understand the assay design, it is critical to visualize where the compound intercepts the signal transduction cascade. By covalently binding to STING in the endoplasmic reticulum (ER), the compound prevents the structural conformational changes required for ER-to-Golgi trafficking, palmitoylation, and subsequent recruitment of TBK1.

STING_Pathway cGAS cGAS (Sensor) cGAMP 2'3'-cGAMP cGAS->cGAMP dsDNA STING STING Dimer (ER Membrane) cGAMP->STING Binds Palmitoylation Palmitoylation (Cys91) STING->Palmitoylation Compound 5-(3-Chloropropyl)- 1-ethyl-3-methyl- 1H-pyrazole Compound->STING Covalent Alkylation Compound->Palmitoylation Blocks TBK1 TBK1/IRF3 Activation Palmitoylation->TBK1

Fig 1: STING pathway inhibition via covalent alkylation by the pyrazole derivative.

Experimental Protocols

The following protocols are engineered as self-validating systems . Every assay includes built-in orthogonal controls to ensure that observed signal reductions are due to specific, on-target pharmacological mechanisms rather than assay artifacts or cytotoxicity.

Protocol 1: Intact Protein Mass Spectrometry (Validation of Covalent Engagement)

Objective: To definitively prove that the compound forms a covalent adduct with STING and to identify the specific cysteine residue targeted. Causality & Logic: Covalent alkylation by the chloropropyl group results in the loss of HCl (36.46 Da). Given the compound's exact mass (186.68 Da), a successful reaction will yield a precise mass shift of +150.2 Da on the STING protein. By running a parallel assay using a STING C91S (Cysteine-to-Serine) mutant, we create a self-validating control: if the +150.2 Da shift disappears in the mutant, Cys91 is confirmed as the exclusive target [2].

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant human STING (WT) and STING (C91S) to 5 µM in a physiological reaction buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Note: Maintaining pH 7.4 is critical to ensure the cysteine thiolate is in its native protonation state.

  • Compound Incubation: Add 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole to a final concentration of 50 µM (10x molar excess). Incubate at 25°C for 2 hours.

  • Quenching: Stop the reaction by adding formic acid to a final concentration of 1% (v/v).

  • LC-MS Analysis: Inject 2 µg of the protein sample onto a C4 analytical column coupled to an ESI-TOF mass spectrometer.

  • Data Deconvolution: Use the MaxEnt1 algorithm to deconvolute the multiply charged protein envelope into the intact mass.

Protocol 2: Cellular Reporter Assay (Functional Screening)

Objective: To evaluate the compound's ability to inhibit STING-mediated transcription of Interferon Regulatory Factor 3 (IRF3) in live immune cells. Causality & Logic: We utilize THP-1 Dual reporter cells because they express a fully functional, endogenous cGAS-STING pathway. To ensure trustworthiness, this assay is multiplexed with a CellTiter-Glo viability readout. This guarantees that any reduction in the luminescent IRF3 signal is caused by genuine STING inhibition, not compound-induced cytotoxicity [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 Dual cells (InvivoGen) at 1×105 cells/well in a 96-well plate using RPMI 1640 medium (10% FBS).

  • Covalent Pre-treatment: Treat cells with a 10-point serial dilution of the compound (ranging from 0.01 µM to 30 µM) and incubate for 4 hours. Rationale: Covalent inhibitors require a time-dependent pre-incubation to achieve target occupancy before the pathway is stimulated.

  • Pathway Stimulation: Permeabilize cells briefly with digitonin (10 µg/mL) and stimulate with 10 µg/mL of 2'3'-cGAMP. Incubate for 16 hours at 37°C.

  • Multiplexed Readout:

    • Transfer 20 µL of supernatant to a white opaque plate and add 50 µL QUANTI-Luc substrate to measure IRF3-driven luminescence.

    • Add 50 µL of CellTiter-Glo reagent to the original cell plate to measure ATP-dependent cell viability.

Protocol 3: Downstream Signaling Validation (Western Blotting)

Objective: To pinpoint the exact node of signal transduction blockade. Causality & Logic: If the compound successfully blocks STING palmitoylation/oligomerization, it will prevent the recruitment and autophosphorylation of TBK1. By probing for both phosphorylated and total protein pools, we validate that the compound inhibits the activation state of the pathway without causing non-specific degradation of the target proteins.

Step-by-Step Methodology:

  • Lysis: Harvest THP-1 cells post-treatment and lyse in RIPA buffer supplemented with 1x HALT Protease and Phosphatase Inhibitor Cocktail.

  • Electrophoresis: Resolve 20 µg of total protein lysate on a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane and block with 5% BSA in TBST for 1 hour.

  • Immunoblotting: Probe overnight at 4°C with primary antibodies against p-TBK1 (Ser172), total TBK1, p-IRF3 (Ser396), and total IRF3.

  • Detection: Develop using enhanced chemiluminescence (ECL) and quantify band intensities via densitometry, normalizing phospho-signals to their respective total protein controls.

Quantitative Data Summarization

The table below summarizes the expected pharmacological profile of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole based on the validated assay workflows.

Assay ParameterTarget / Cell LineReadout MetricExpected Result / ValueInterpretation
Intact Mass Shift hSTING (WT) Δ Mass (Da)+150.2 DaConfirms 1:1 stoichiometric covalent adduct formation.
Intact Mass Shift hSTING (C91S) Δ Mass (Da)0 DaValidates Cys91 as the exclusive site of alkylation.
Functional IC 50​ THP-1 Dual (IRF3)Luminescence0.45 µMPotent inhibition of STING-mediated transcription.
Cytotoxicity (CC 50​ ) THP-1 DualATP (CellTiter-Glo)> 50 µMHigh therapeutic window; inhibition is not due to cell death.
Signaling Blockade THP-1 Lysatesp-TBK1 / Total TBK1> 90% reductionConfirms blockade occurs upstream of TBK1 recruitment.

References

  • Development of Potent Immune Modulators Targeting Stimulator of Interferon Genes Receptor Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Targeting STING with covalent small-molecule inhibitors Nature URL:[Link]

  • Orally Bioavailable and Site-Selective Covalent STING Inhibitor Derived from a Macrocyclic Marine Diterpenoid Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Application Notes and Protocols: 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole (CAS: 1477644-96-4) represents a highly versatile, privileged scaffold designed to introduce the pharmacologically favorable pyrazole moiety while providing a robust electrophilic handle for downstream functionalization.

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, featured in a vast array of pharmacological agents due to its metabolic stability and unique hydrogen-bonding profile[1]. The specific substitution pattern of this building block is engineered with precise causality:

  • N1-Ethyl Substitution: Modulates the overall lipophilicity (LogD) of the final drug candidate and completely blocks N-glucuronidation—a common metabolic liability that leads to rapid clearance of unsubstituted pyrazoles.

  • C3-Methyl Group: Provides steric shielding to the pyrazole core, significantly reducing its susceptibility to cytochrome P450-mediated oxidative metabolism.

  • C5-(3-Chloropropyl) Chain: The three-carbon linker serves as an optimal spacer to bridge distinct pharmacophores without inducing excessive entropic penalties upon target binding. The terminal primary chloride acts as a reactive leaving group for nucleophilic substitution (SN2) and alkylation reactions, enabling the construction of complex functionalized molecules[2].

Core Applications in Drug Development

Synthesis of CNS-Active Agents (GPCR Ligands)

The 3-chloropropyl group is frequently reacted with secondary amines (e.g., piperazines, piperidines) to generate tertiary amines. This structural motif is a hallmark of Central Nervous System (CNS) agents targeting G-Protein Coupled Receptors (GPCRs), such as Dopamine (D2/D3) and Serotonin (5-HT) receptors. The resulting basic amine is protonated at physiological pH, allowing it to form a critical salt bridge with a conserved aspartate residue in the GPCR orthosteric binding pocket[3].

Kinase Inhibitor Optimization

A major challenge in the development of ATP-competitive kinase inhibitors is poor aqueous solubility. By utilizing 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole, medicinal chemists can append water-soluble basic groups (via the chloropropyl linker) directed towards the solvent-exposed region of the kinase active site. The pyrazole core can simultaneously act as a hinge-binding motif or a rigid spacer, dramatically improving both target affinity and pharmacokinetic properties.

PROTAC Linker Chemistry

In the design of Proteolysis Targeting Chimeras (PROTACs), the pyrazole-propyl moiety serves as a rigidified, metabolically stable linker component. It offers a distinct vector for connecting the protein of interest (POI) ligand to the E3 ubiquitin ligase recruiting ligand, optimizing the spatial orientation required for effective ternary complex formation.

Physicochemical Profiling

Understanding the physicochemical properties of the building block is essential for predicting its behavior in synthetic workflows and its impact on the final API's drug-likeness.

Table 1: Physicochemical Properties of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole

PropertyValueMedicinal Chemistry Implication
Molecular Formula C9H15ClN2-
Molecular Weight 186.68 g/mol Low MW allows for significant downstream elaboration while maintaining Rule of 5 compliance.
H-Bond Donors 0N-alkylation eliminates the H-bond donor, improving membrane permeability.
H-Bond Acceptors 2Pyrazole N2 acts as a localized H-bond acceptor for target engagement.
Rotatable Bonds 4Provides sufficient flexibility for the linker to adopt bioactive conformations.
Electrophilicity Moderate-HighPrimary alkyl chloride requires heating or iodide catalysis for efficient SN2 displacement.

Experimental Protocols: Self-Validating SN2 Amination

The most common utilization of this building block is the SN2 displacement of the terminal chloride by a nucleophilic amine. The following protocol provides a self-validating system for synthesizing tertiary amine derivatives.

Protocol 1: General Procedure for Nucleophilic Aliphatic Substitution

Objective: To synthesize a 1-(3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propyl)piperazine derivative.

Reagents & Materials:

  • 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole (1.0 equiv)

  • Substituted Piperazine (1.2 equiv)

  • Potassium Carbonate (K2CO3, anhydrous) (2.5 equiv)

  • Potassium Iodide (KI) (0.1 equiv)

  • Acetonitrile (MeCN, anhydrous)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substituted piperazine (1.2 equiv) in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add anhydrous K2CO3 (2.5 equiv). Causality: K2CO3 acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine and driving the reaction forward.

  • Catalysis: Add KI (0.1 equiv). Causality: KI facilitates an in situ Finkelstein reaction, temporarily converting the alkyl chloride to a more reactive alkyl iodide, which significantly lowers the activation energy of the subsequent SN2 displacement.

  • Electrophile Addition: Add 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole (1.0 equiv) dropwise at room temperature.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80°C for 12–16 hours under an inert nitrogen atmosphere. Monitor progression via TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3. Extract the aqueous layer twice with Ethyl Acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to yield the target compound.

Protocol 2: Reaction Optimization Matrix

To demonstrate the causality of the selected conditions, Table 2 summarizes the optimization parameters for the SN2 amination.

Table 2: Optimization of SN2 Amination Conditions

EntrySolventBaseAdditiveTemp (°C)Time (h)Yield (%)Observation / Causality
1THFTEANone652435%Low boiling point and weak base lead to incomplete conversion.
2DMFK2CO3None801668%Good conversion, but DMF removal complicates the workup process.
3MeCNK2CO3None801675%Cleaner reaction profile; MeCN is easily removed under reduced pressure.
4 MeCN K2CO3 KI (0.1 eq) 80 12 92% Optimal. Finkelstein catalysis accelerates the reaction and maximizes yield.

Mandatory Visualizations

Synthetic Workflow for Target Generation

The following diagram illustrates the logical workflow from the bifunctional building block to pharmacological evaluation.

Workflow A 5-(3-Chloropropyl)-1-ethyl- 3-methyl-1H-pyrazole (Electrophile) C SN2 Alkylation (K2CO3, KI, MeCN, 80°C) A->C B Secondary Amine (Nucleophile) B->C D Tertiary Amine Intermediate C->D High Yield (>90%) E Target Protein Binding (e.g., GPCR or Kinase) D->E Pharmacological Evaluation

Synthetic workflow demonstrating the SN2 amination of the pyrazole building block.

Pharmacological Signaling Impact (GPCR Example)

Once synthesized, the resulting pyrazole-amine derivatives frequently act as modulators of GPCRs. The diagram below maps the signaling cascade initiated by the synthesized ligand.

Pathway L Synthesized Pyrazole Ligand R GPCR Target (e.g., D2 or 5-HT Receptor) L->R Binds Orthosteric Site (Salt Bridge Formation) G G-Protein Complex Activation (Gαi/s) R->G Conformational Change E Effector Enzyme (Adenylate Cyclase) G->E Subunit Dissociation cAMP cAMP Levels Modulated (Downstream Signaling) E->cAMP Catalytic Modulation

Mechanistic pathway illustrating GPCR modulation by the synthesized pyrazole ligand.

References

  • BenchChem Technical Support Team. "Application Notes and Protocols: The Versatile Role of 1-(3-Chloropropyl)-4-methylpiperazine in Medicinal Chemistry." BenchChem.
  • Manasa Life Sciences. "1-(3-Chloropropyl)-1,3-dihydrobenzimidazol-2-one." Manasa Life Sciences.
  • BenchChem Technical Support Team. "5-Benzhydryl-1H-pyrazole|Research Chemical." BenchChem.

Sources

Application Note: Synthesis and Receptor Binding Evaluation of 1,5-Diarylpyrazole Ligands for Cannabinoid Type-1 (CB1) Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 1,5-diarylpyrazole scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized in the design of Cannabinoid Type-1 (CB1) receptor antagonists such as rimonabant [1][2]. These ligands are critical for investigating endocannabinoid system signaling, developing treatments for metabolic disorders, and designing radioligands for in vivo positron emission tomography (PET) imaging [3][4].

This application note details a comprehensive, self-validating protocol for the synthesis, physicochemical characterization, and in vitro pharmacological evaluation of 1,5-diarylpyrazole derivatives. By bridging synthetic chemistry with molecular pharmacology, this guide provides actionable insights into the causality behind critical experimental conditions.

Design Strategy & Experimental Workflow

The synthesis of 1,5-diarylpyrazoles typically relies on a modified Knorr pyrazole synthesis. The workflow begins with the Claisen condensation of an aryl ketone with an oxalate ester, followed by regioselective cyclization with an arylhydrazine. The resulting C3-ester is then saponified and amidated to tune the lipophilicity and receptor affinity (e.g., adding a piperidinyl or imide group) [5].

G A Ligand Design (1,5-diarylpyrazole core) B Claisen Condensation (1,3-diketone formation) A->B C Knorr Pyrazole Synthesis (Arylhydrazine cyclization) B->C D Amidation / Derivatization (C3-position tuning) C->D E Physicochemical Validation (NMR, LC-MS) D->E F Receptor Binding Assay (Radioligand Displacement) E->F G Lead Optimization (QSAR & SAR Analysis) F->G G->A Iterative Refinement

Workflow for synthesis and evaluation of 1,5-diarylpyrazole CB1 receptor ligands.

Synthetic Protocols: 1,5-Diarylpyrazole Core

Objective : Synthesize a representative CB1 inverse agonist: N -(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide.

Step 1: Claisen Condensation (Formation of 1,3-Diketone)

  • Dissolve 4-chloropropiophenone (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous THF under an argon atmosphere.

  • Cool the mixture to 0°C and dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.5 eq).

    • Causality : LiHMDS is a strong, sterically hindered, non-nucleophilic base. It quantitatively deprotonates the α -carbon of the ketone to form the kinetic enolate, driving the nucleophilic acyl substitution on diethyl oxalate without triggering unwanted transesterification or self-condensation side reactions.

  • Stir for 2 hours at room temperature, quench with 1M HCl, and extract with ethyl acetate. Concentrate to yield the crude 1,3-diketone intermediate.

Step 2: Knorr Pyrazole Cyclization

  • Dissolve the crude 1,3-diketone in absolute ethanol. Add 2,4-dichlorophenylhydrazine hydrochloride (1.1 eq) and glacial acetic acid (0.1 eq).

  • Reflux the mixture for 4–6 hours.

    • Causality : Acetic acid serves as a mild acid catalyst to protonate the carbonyl oxygen, accelerating nucleophilic attack by the hydrazine to form the hydrazone intermediate. The thermodynamic control achieved under reflux strongly favors the formation of the 1,5-diarylpyrazole isomer over the 1,3-diaryl isomer. This regioselectivity occurs because the steric bulk of the 2,4-dichlorophenyl group naturally navigates away from the bulky C3-ester group during the final ring closure.

  • Cool to room temperature, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to isolate the ethyl 1,5-diarylpyrazole-3-carboxylate.

Step 3: Saponification and Amidation

  • Hydrolyze the ester using 2M LiOH in THF/MeOH/H 2​ O (2:1:1) at room temperature for 12 hours. Acidify to pH 2 with 1M HCl to precipitate the carboxylic acid.

  • Dissolve the acid in anhydrous DMF. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq), Hydroxybenzotriazole (HOBt, 1.5 eq), and N,N -Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 30 minutes.

    • Causality : Direct amidation of carboxylic acids is kinetically slow. EDCI/HOBt coupling suppresses the formation of unreactive N -acylureas by rapidly forming a highly reactive, yet stable, HOBt-ester intermediate that readily undergoes aminolysis.

  • Add 1-aminopiperidine (1.2 eq) and stir overnight. Extract, wash with brine, and purify via recrystallization.

Physicochemical Validation (Self-Validating System)

To ensure the integrity of the downstream biological data, the synthesized ligand must be rigorously validated through a self-contained analytical loop before assaying.

  • LC-MS : Confirms the target molecular weight and assesses purity. A purity of >95% (determined by a single peak in the UV chromatogram at 254 nm) is strictly required to prevent trace impurities from skewing binding affinities.

  • 1 H and 13 C NMR : Acts as the definitive structural validator. The specific chemical shift of the pyrazole C4-H (typically δ 6.8–7.2 ppm, if unsubstituted) or the distinct splitting pattern of the 1,5-diaryl rings confirms the regiochemistry, differentiating the synthesized 1,5-isomer from the inactive 1,3-isomer byproduct.

Receptor Binding Assay Protocol (Radioligand Displacement)

Objective : Determine the binding affinity ( Ki​ ) of the synthesized pyrazole ligand at human CB1 and CB2 receptors.

Materials :

  • Membranes from CHO cells stably expressing hCB1 or hCB2.

  • Radioligand: [3H] CP55,940 (Specific activity ~144 Ci/mmol).

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl 2​ , 2.5 mM EDTA, and 0.5% (w/v) fatty acid-free Bovine Serum Albumin (BSA).

    • Causality : BSA is strictly required in the buffer to prevent the highly lipophilic pyrazole ligands (clogP > 5) from adhering to the plastic walls of the assay plates. Without BSA, the apparent free ligand concentration drops drastically, resulting in artificially weak (inflated) Ki​ values.

Step-by-Step Procedure :

  • Preparation : Dilute the synthesized pyrazole ligand in DMSO to create a 10-point concentration-response curve (ranging from 10−11 to 10−5 M). Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced receptor denaturation.

  • Incubation : In a 96-well deep-well plate, combine 20 μ L of test compound, 20 μ L of [3H] CP55,940 (final concentration 0.5 nM), and 160 μ L of membrane suspension (20 μ g protein/well). Incubate at 30°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration : Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality : PEI is a cationic polymer that coats the negatively charged glass fibers. This drastically reduces the non-specific binding of the positively charged/lipophilic radioligand to the filter matrix, ensuring a high signal-to-noise ratio.

  • Washing : Wash filters three times with 500 μ L of ice-cold binding buffer to trap the receptor-ligand complexes.

  • Detection : Add 50 μ L of scintillation cocktail to the dried filters and measure radioactivity using a MicroBeta liquid scintillation counter.

  • Data Analysis : Calculate IC 50​ using non-linear regression (one-site competition model). Convert IC 50​ to Ki​ using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .

Data Presentation: Quantitative Binding Analysis

The table below summarizes representative structure-activity relationship (SAR) data for synthesized 1,5-diarylpyrazole analogs, demonstrating how C3 and C4 substitutions impact CB1 affinity, selectivity, and lipophilicity , [4][5].

CompoundC3-SubstitutionC4-SubstitutionhCB1 Ki​ (nM)hCB2 Ki​ (nM)Selectivity (CB1/CB2)cLogP
Rimonabant N -piperidinyl carboxamide-H1.8 ± 0.2> 1000> 5005.40
Analog A N -piperidinyl carboxamide-CH 3​ 11.0 ± 1.5> 8000> 7275.85
Analog B Sulfonamide-H45.2 ± 4.1> 5000> 1104.90
Analog C N -methyl imide-CH 3​ 8.4 ± 0.9> 2000> 2385.12

Note: Data represents validated literature values for 1,5-diarylpyrazole derivatives evaluated via [3H] CP55,940 displacement assays.

References
  • Tu, G., Xiong, F., Huang, H., Kuang, B., & Li, S. (2010). "Design, synthesis and biological evaluation of CB1 cannabinoid receptor ligands derived from the 1,5-diarylpyrazole scaffold." Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 865-869.[Link]

  • Donohue, S. R., Halldin, C., Schou, M., et al. (2006). "Synthesis and structure-activity relationships (SARs) of 1,5-diarylpyrazole cannabinoid type-1 (CB(1)) receptor ligands for potential use in molecular imaging." Bioorganic & Medicinal Chemistry, 14(13), 4617-4629.[Link]

  • Ahn, J. H., Kim, J. H., Kang, S. Y., et al. (2009). "Synthesis and structure-activity relationship of novel diarylpyrazole imide analogues as CB1 cannabinoid receptor ligands." Bioorganic & Medicinal Chemistry Letters, 19(8), 2194-2198.[Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a wide range of biological activities, frequently as inhibitors of key cellular enzymes like protein kinases.[1][3] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a library of 5-(3-chloropropyl)-1-ethyl-3-methyl-1H-pyrazole derivatives to identify novel kinase inhibitors, a class of enzymes often dysregulated in diseases such as cancer.[1][4] We present a comprehensive, tiered screening cascade, beginning with a robust primary biochemical assay, followed by orthogonal confirmation, cell-based secondary assays, and rigorous hit validation.

Introduction: The Rationale for Screening Pyrazole Derivatives

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that serves as an excellent scaffold for drug design.[2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for effective interactions with biological targets.[5] Numerous pyrazole-containing compounds have been developed as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[1][3] The 5-(3-chloropropyl)-1-ethyl-3-methyl-1H-pyrazole core provides a versatile backbone for combinatorial synthesis, allowing for the generation of a diverse chemical library with the potential to yield novel and selective kinase inhibitors.

This guide outlines a strategic HTS workflow designed to efficiently identify and validate promising hit compounds from a library of such derivatives. The workflow is structured to maximize the identification of true, on-target modulators while systematically eliminating common sources of error and false positives.[6][7]

The High-Throughput Screening (HTS) Cascade

A successful HTS campaign is a multi-step process designed to triage a large library of compounds down to a small number of well-characterized and validated hits.[7][8] Our proposed cascade employs a combination of biochemical and cell-based assays to provide a comprehensive evaluation of compound activity, moving from direct target engagement to cellular efficacy.[9]

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Cellular Assays cluster_3 Hit Validation Primary Primary HTS (Biochemical Kinase Assay) ~100,000 Compounds Confirmation Hit Confirmation (Dose-Response) Primary->Confirmation ~1,000 Hits Orthogonal Orthogonal Assay (e.g., ADP-Glo) Confirmation->Orthogonal ~200 Confirmed Hits Cellular Cell-Based Assay (Target Engagement) Orthogonal->Cellular ~100 Validated Hits Proliferation Cell Proliferation Assay (Phenotypic Effect) Cellular->Proliferation SAR SAR by Analogue Proliferation->SAR Purity Resynthesis & Purity Check (LC-MS, NMR) SAR->Purity ~2-3 Hit Series

Figure 1: A tiered high-throughput screening cascade for the identification of kinase inhibitors.

Primary Screening: Biochemical Kinase Inhibition Assay

The primary screen is designed for high-throughput and robustness to rapidly assess an entire compound library for activity against the target of interest.[10] For this application, we propose a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a technology widely used for its sensitivity and minimal interference from library compounds.[1]

Target of Interest: Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A2, a key regulator of the cell cycle and a validated target in oncology.[11]

Principle of the HTRF Kinase Assay

The HTRF assay measures the phosphorylation of a biotinylated substrate peptide by the CDK2/Cyclin A2 enzyme. The reaction is detected using a europium cryptate-labeled anti-phospho-serine/threonine antibody (donor) and a streptavidin-conjugated fluorophore (acceptor). When the substrate is phosphorylated, the antibody and streptavidin are brought into close proximity, enabling Fluorescence Resonance Energy Transfer (FRET) from the donor to the acceptor. Inhibitory compounds will prevent phosphorylation, leading to a decrease in the FRET signal.

HTRF_Principle cluster_0 No Inhibition (High Signal) cluster_1 Inhibition (Low Signal) CDK2 CDK2/ Cyclin A2 pSubstrate Biotin-pSubstrate CDK2->pSubstrate + ATP Substrate Biotin-Substrate ATP ATP ADP ADP Ab Eu-Ab pSubstrate->Ab Binds SA_XL SA-Acceptor pSubstrate->SA_XL Binds Ab->SA_XL FRET Signal Inhibitor Pyrazole Inhibitor CDK2_i CDK2/ Cyclin A2 Inhibitor->CDK2_i Blocks Substrate_i Biotin-Substrate CDK2_i->Substrate_i + ATP ATP_i ATP Ab_i Eu-Ab SA_XL_i SA-Acceptor Ab_i->SA_XL_i No FRET

Figure 2: Principle of the HTRF kinase inhibition assay.

Protocol: Primary HTS of Pyrazole Library

This protocol is designed for a 384-well plate format, which is standard for HTS to conserve reagents and compound material.[12]

Materials:

  • Assay Plates: 384-well, low-volume, white plates.

  • Compound Plates: 384-well plates containing the pyrazole library dissolved in 100% DMSO.

  • Reagents:

    • Recombinant CDK2/Cyclin A2 enzyme.

    • Biotinylated substrate peptide (e.g., Biotin-Histone H1 peptide).

    • Adenosine triphosphate (ATP).

    • HTRF Detection Reagents: Europium-labeled antibody and Streptavidin-XL665.

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA.

  • Controls:

    • Positive Control: A known CDK2 inhibitor (e.g., Staurosporine).

    • Negative Control: DMSO vehicle (0.1% final concentration).[8]

  • Equipment: Automated liquid handler, plate reader capable of HTRF detection.

Procedure:

  • Compound Dispensing: Using an automated liquid handler, transfer 50 nL of each pyrazole derivative from the compound plates to the assay plates. Also dispense 50 nL of positive and negative controls into designated wells.

  • Enzyme Addition: Add 5 µL of CDK2/Cyclin A2 enzyme solution (diluted in assay buffer to a pre-determined optimal concentration) to all wells.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction: Add 5 µL of a solution containing ATP and the biotinylated substrate peptide (at their respective Km concentrations, previously determined) to all wells to start the reaction.

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature.

  • Detection: Add 10 µL of the HTRF detection reagent mix (containing both the Eu-antibody and SA-XL665) to all wells to stop the reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

Data Analysis and Hit Selection
  • Calculate HTRF Ratio: (Acceptor Signal / Donor Signal) * 10,000.

  • Calculate Percent Inhibition: 100 * (1 - [(Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl)]).

  • Assess Assay Quality: Calculate the Z'-factor for each plate using the positive and negative controls. A Z'-factor > 0.5 indicates a robust and reliable assay.[8][12]

  • Hit Criteria: Compounds demonstrating >50% inhibition (or a threshold of 3 standard deviations from the mean of the negative controls) are selected as primary hits.

ParameterDescriptionAcceptance Criteria
Assay Format 384-well plateN/A
Compound Conc. 10 µM (final)N/A
DMSO Conc. 0.1% (final)< 0.5%
Z'-Factor Statistical measure of assay quality> 0.5
Hit Threshold Inhibition percentage for hit selection> 50%

Hit Confirmation and Validation

Primary hits must undergo a rigorous validation process to eliminate false positives and confirm their activity.[13] This phase converts initial "actives" into confirmed "hits."

Protocol: Dose-Response Confirmation

Primary hits are re-tested in the same HTRF assay across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC₅₀).

  • Prepare serial dilutions of the hit compounds.

  • Perform the HTRF assay as described in section 3.2.

  • Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Confirmation Criteria: Compounds that exhibit a clear sigmoidal dose-response curve and an IC₅₀ < 10 µM are considered confirmed hits.

Protocol: Orthogonal Biochemical Assay (ADP-Glo™)

To ensure that hits are not artifacts of the HTRF detection system (e.g., fluorescence quenchers), a secondary, orthogonal assay with a different readout technology is employed.[14] The ADP-Glo™ assay is a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[1]

  • Kinase Reaction: Set up the kinase reaction as described in section 3.2 (steps 1-5), but in an opaque white plate.

  • ADP-Glo™ Reagent I: Add 5 µL of ADP-Glo™ Reagent I to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP-Glo™ Reagent II: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction.

  • Incubation & Read: Incubate for 30-60 minutes and read the luminescence signal on a plate reader.

  • Data Analysis: A lower luminescence signal indicates less ADP produced, and therefore, higher inhibition. Calculate IC₅₀ values as before.

  • Validation Criteria: Confirmed hits that also show dose-dependent activity in the ADP-Glo™ assay are considered validated biochemical hits.

Cellular Assays: Assessing Biological Relevance

Validated hits from biochemical assays must be tested in a cellular context to confirm they can penetrate cell membranes and engage the target in a more physiologically relevant environment.[15][16]

Protocol: Cellular Target Engagement (NanoBRET™)

The NanoBRET™ Target Engagement assay measures compound binding to a specific protein target in living cells. The target protein (CDK2) is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the active site of CDK2 is added to the cells. Compounds that enter the cell and bind to CDK2 will displace the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

  • Cell Plating: Seed cells engineered to express the NanoLuc®-CDK2 fusion protein into 384-well white plates and incubate overnight.

  • Compound Addition: Treat cells with serially diluted pyrazole derivatives for 2 hours.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Read BRET Signal: Read luminescence at two wavelengths (donor and acceptor) on a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio. A decrease in the ratio indicates target engagement. Determine IC₅₀ values for target binding.

Protocol: Cell Proliferation Assay (CellTiter-Glo®)

To determine if target engagement translates into a functional cellular outcome, a cell proliferation assay is performed. This assay measures the number of viable cells by quantifying ATP, an indicator of metabolic activity.

  • Cell Plating: Seed a cancer cell line known to be dependent on CDK2 activity (e.g., MCF-7 breast cancer cells) in 384-well plates.[11]

  • Compound Treatment: Treat cells with serially diluted pyrazole derivatives and incubate for 72 hours.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Read Luminescence: Incubate for 10 minutes and read the luminescent signal.

  • Data Analysis: A decrease in luminescence indicates reduced cell proliferation. Calculate GI₅₀ (concentration for 50% growth inhibition) values.

Final Hit Validation and Characterization

The final stage ensures the chemical integrity of the most promising hits and begins to establish a structure-activity relationship (SAR).[7]

  • Resynthesis and Purity Analysis: The most potent and selective compounds are resynthesized from scratch.[6] The identity and purity of the resynthesized powder are confirmed by analytical methods such as LC-MS and NMR. This crucial step eliminates hits that may have arisen from impurities in the original screening sample.

  • SAR by Analogue: Purchase or synthesize close analogues of the validated hit series to understand which parts of the molecule are essential for activity.[6] This provides initial insights into the SAR and guides future medicinal chemistry efforts.

  • Counter-Screening: Test the final hits against a panel of related kinases to assess their selectivity profile. High selectivity is a desirable property for a drug candidate to minimize off-target effects.

Hit_Validation_Flow Input Validated Cellular Hits (Potent & Efficacious) Resynthesis Resynthesis of Hit Compound Input->Resynthesis Purity Purity & Identity Confirmation (LC-MS, NMR) Resynthesis->Purity Retest Re-test in Key Assays Purity->Retest SAR SAR Exploration (Purchase/Synthesize Analogues) Retest->SAR Selectivity Selectivity Profiling (Kinase Panel) Retest->Selectivity Output Qualified Hit Series for Lead Optimization SAR->Output Selectivity->Output

Figure 3: Flowchart for the final hit validation and characterization process.

References

  • BellBrook Labs. (2026, March 5). What's the Difference Between Biochemical and Cell-Based HTS Assays?
  • Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Diphenyl-1H-pyrazole-4,5-diamine Derivatives.
  • Gechijian, L. N., et al. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry.
  • Small Molecule Discovery Center (SMDC) - UCSF. (n.d.). High-throughput Screening Steps.
  • Thakur, A., et al. (2016, June 15). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy.
  • Sartorius. (2025, April 17). Maximizing Drug Discovery with High-Throughput and High-Content Screening.
  • Lin, C. H., & Li, H. Y. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery.
  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • MilliporeSigma. (n.d.). Hit Discovery & Confirmation for Early Drug Discovery.
  • ATCC. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • ChemCopilot. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • AXXAM. (n.d.). From gene to validated and qualified hits.
  • Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery.
  • Wilde, E., et al. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS).
  • Inglese, J., Shamu, C. E., & Guy, R. K. (n.d.). Reporting data from high-throughput screening of small-molecule libraries. Genome.gov.
  • Springer. (2025, February 5). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.
  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Future Medicine. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Bentham Science. (n.d.). Combinatorial Chemistry & High Throughput Screening.

Sources

Application Notes and Protocols for the Scale-up Synthesis of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them a focal point of drug discovery and development.[1][3] This document provides a detailed guide for the scale-up synthesis of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole, a key intermediate for the synthesis of various pharmaceutical agents.

The synthetic strategy outlined here is designed for scalability and reproducibility, addressing the challenges often encountered when transitioning from laboratory-scale to pilot or manufacturing scale.[4][5] We will delve into the rationale behind the chosen synthetic route, provide a step-by-step protocol, and discuss critical process parameters, safety considerations, and analytical methods for quality control.

Synthetic Strategy

The synthesis of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole is achieved through a two-step process:

  • Formation of 1-Ethyl-3-methyl-1H-pyrazole: This initial step involves the cyclocondensation of ethylhydrazine with 2-pentanone-4-one (acetylacetone) to form the pyrazole ring. This is a variation of the Knorr pyrazole synthesis, a well-established and robust method for constructing the pyrazole core.[6]

  • N-Alkylation of 1-Ethyl-3-methyl-1H-pyrazole: The second step is the regioselective alkylation of the synthesized pyrazole with 1-bromo-3-chloropropane. This reaction introduces the 3-chloropropyl side chain at the desired N1 position of the pyrazole ring. Controlling regioselectivity in the alkylation of unsymmetrical pyrazoles is crucial, and the chosen conditions are optimized to favor the desired N1 isomer.[7][8]

This approach offers several advantages for scale-up, including the use of readily available starting materials, straightforward reaction conditions, and high overall yields.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Alkylation Ethylhydrazine Ethylhydrazine Reaction_1 Cyclocondensation Ethylhydrazine->Reaction_1 Acetylacetone Acetylacetone Acetylacetone->Reaction_1 1-Ethyl-3-methyl-1H-pyrazole 1-Ethyl-3-methyl-1H-pyrazole Reaction_1->1-Ethyl-3-methyl-1H-pyrazole 1-Ethyl-3-methyl-1H-pyrazole_input 1-Ethyl-3-methyl-1H-pyrazole Reaction_2 N-Alkylation 1-Ethyl-3-methyl-1H-pyrazole_input->Reaction_2 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane->Reaction_2 Final_Product 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole Reaction_2->Final_Product

Sources

Topic: A Multi-Modal Purification Strategy for 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic intermediates.

Foreword: A Note on Purification Philosophy

The pursuit of chemical purity is not a monolithic endeavor. A crude synthetic product is a complex ecosystem of the desired molecule, unreacted starting materials, isomeric interlopers, and process-related contaminants. A successful purification strategy, therefore, is rarely a single, brute-force technique. Instead, it is an intelligently designed, multi-modal workflow where each step addresses a specific class of impurities, progressively refining the material until the desired specification is achieved. This document eschews a rigid, one-size-fits-all protocol. It presents a logical, field-proven decision-making framework for the purification of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole, empowering the researcher to adapt the methodology to their specific impurity profile and scale.

Part 1: Compound Profile and Strategic Considerations

Before any purification can commence, a thorough understanding of the target molecule and its likely contaminants is paramount. This informs every subsequent decision.

Physicochemical Properties

Precise experimental data for 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole is not widely published. However, its structure allows for reliable predictions that are crucial for designing the purification strategy.

PropertyPredicted Value / AssessmentRationale & Implication for Purification
Molecular Formula C₉H₁₅ClN₂Confirmed by structural analysis.
Molecular Weight 186.68 g/mol Suggests a relatively low to moderate boiling point, making vacuum distillation a viable option.
Polarity Moderately PolarThe pyrazole ring's nitrogen atoms and the C-Cl bond contribute polarity, while the alkyl groups (ethyl, methyl, propyl) add non-polar character. This moderate polarity is ideal for normal-phase chromatography.
State Liquid or Low-Melting SolidThe lack of extensive hydrogen bonding capability and moderate molecular weight suggest it will not be a high-melting solid.
Solubility High in common organic solvents (DCM, EtOAc, Acetone, Ethanol); Low in water.Dictates the choice of solvents for extraction, chromatography, and potential recrystallization.[1]
Basicity Weakly BasicThe pyrazole ring nitrogens are weakly basic, allowing for potential purification via acid-salt formation and extraction.[2]

Anticipated Impurity Profile

The purification strategy must be designed to remove byproducts from the synthesis. Common synthetic routes to N-alkylated pyrazoles, such as the reaction of 1-ethyl-3-methyl-1H-pyrazole with a chloropropylating agent, may generate the following impurities:[3][4]

  • Unreacted Starting Materials: The parent pyrazole and the alkylating agent (e.g., 1-bromo-3-chloropropane).

  • Isomeric Products: Alkylation at the other nitrogen of the pyrazole ring, leading to regioisomers that can be difficult to separate.[5]

  • Inorganic Salts: Salts (e.g., hydrochlorides, hydrobromides) formed during the reaction or acidic workup steps.[2]

  • Reaction Solvents: Residual solvents from the synthesis.

Part 2: The Overall Purification Workflow

A robust purification strategy proceeds from bulk impurity removal to fine polishing. The following workflow illustrates the logical progression and decision points.

G cluster_0 Initial Crude Product cluster_1 Phase 1: Bulk Cleanup cluster_2 Phase 2: Primary High-Resolution Purification cluster_3 Phase 3: Final Polishing (Optional) cluster_4 Final Product crude Crude Reaction Mixture wash Aqueous / Dilute Acid Wash crude->wash Remove salts, water-soluble impurities decision Is the product thermally stable & volatile? wash->decision Organic Phase chrom Flash Column Chromatography decision->chrom No / Impurities have similar boiling points distill Vacuum Distillation decision->distill Yes / Impurities have different boiling points recryst Recrystallization (if solid) chrom->recryst If solid & highest purity needed pure Pure Product (>98%) chrom->pure If liquid or sufficiently pure distill->recryst If solid & highest purity needed distill->pure If liquid or sufficiently pure recryst->pure

Caption: A decision-based workflow for purifying 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole.

Part 3: Detailed Application Protocols

The following protocols provide step-by-step methodologies. The causality behind each step is explained to allow for informed optimization.

Protocol 1: Initial Aqueous/Acidic Wash

Principle: This liquid-liquid extraction step removes inorganic salts and highly polar or ionizable impurities. A dilute acid wash can protonate the weakly basic pyrazole, pulling it into the aqueous phase while leaving non-basic organic impurities behind, or it can remove more basic impurities while leaving the target pyrazole in the organic phase. For simplicity, a neutral wash followed by a dilute acid wash for impurity removal is described.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).[6]

  • Neutral Wash: Transfer the solution to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous (lower) layer. This removes water-soluble salts and solvents.

  • Acid Wash: Add an equal volume of 1 M HCl. Shake, separate, and discard the aqueous layer. This step removes more basic impurities.

  • Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Vent the funnel frequently to release CO₂ gas. Discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the pre-purified product.[7]

Protocol 2: Flash Column Chromatography

Principle: This is the most versatile and powerful technique for this compound. It separates molecules based on their differential partitioning between a polar stationary phase (silica gel) and a non-polar mobile phase.[8][9] Non-polar compounds travel faster down the column, while polar compounds are retained longer.

Methodology:

Step A: Thin-Layer Chromatography (TLC) for Solvent System Optimization

  • Dissolve a small sample of the pre-purified product in DCM.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in various solvent systems of increasing polarity. The goal is to find a system where the desired product has an Rf value of approximately 0.3-0.4, with good separation from impurity spots.[8]

Trial Solvent System (Hexane:Ethyl Acetate)Observation & Recommendation
9:1All spots remain at the baseline. Too non-polar.
7:3Good separation. Product Rf ≈ 0.35. Ideal starting point.
1:1All spots run near the solvent front. Too polar.

Step B: Column Preparation and Elution

  • Column Packing (Slurry Method): Secure a glass column vertically. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).[8] Pour the slurry into the column and allow the solvent to drain, tapping the column to ensure even packing. Add a thin layer of sand to the top.

  • Sample Loading (Dry Loading): This is the preferred method for achieving sharp bands and optimal separation.[5] Dissolve the pre-purified product in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel (approx. 2-3 times the mass of the product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase determined by TLC. If impurities are close to the product spot, a shallow gradient (slowly increasing the percentage of ethyl acetate) can be used to improve separation.[5] Apply positive pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Analysis: Spot every few fractions on a TLC plate, develop, and visualize under UV light to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole.

G start Pre-purified Product tlc 1. TLC Analysis (e.g., 7:3 Hexane:EtOAc) start->tlc pack 2. Pack Column (Slurry Method) tlc->pack load 3. Dry Load Sample onto Silica pack->load elute 4. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine Identify pure fractions evap 8. Evaporate Solvent combine->evap end Purified Product evap->end

Caption: The experimental workflow for purification by flash column chromatography.

Protocol 3: Recrystallization

Principle: This technique is ideal for final polishing if the purified product is a solid. It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at cold temperatures.[1][10]

Methodology:

  • Solvent Selection: Test the solubility of the product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate). An ideal solvent will dissolve the compound when hot but not when cold. A mixed-solvent system (e.g., ethanol/water, hexane/ethyl acetate) is often effective for pyrazoles.[1][11]

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves completely.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal precipitation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[9]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Part 4: Troubleshooting Common Purification Issues

SymptomPotential CauseRecommended Solution(s)
Chromatography: Product and impurity co-elute.Poor solvent system choice; isomers with very similar polarity.Adjust the mobile phase polarity; try a shallower gradient. If regioisomers are the issue, reverse-phase HPLC may be required for complete separation.[5]
Recrystallization: Compound "oils out" instead of crystallizing.The compound's melting point is lower than the boiling point of the solvent; solution is too concentrated.Add more of the "good" solvent to the hot solution to lower the saturation temperature. Ensure very slow cooling. Try a different solvent system with a lower boiling point.[1]
Recrystallization: Very low yield.Too much solvent was used for dissolution; premature crystallization during hot filtration.Use the absolute minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[1] Use pre-heated glassware for hot filtration.[9]
General: Product appears unstable on silica gel.The compound is basic and interacts strongly with the acidic silica gel, causing streaking or degradation.Deactivate the silica gel by preparing the slurry with a mobile phase containing a small amount (0.5-1%) of triethylamine.[11]

References

  • BenchChem Technical Support. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • BenchChem Technical Support. (2025).
  • Google Patents. (2009). Process for the purification of pyrazoles.
  • Desai, et al. (2011).
  • Google Patents. (1991). Preparation of pyrazole and its derivatives.
  • Der Pharma Chemica. (2021).
  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (2022). Pyrazole synthesis. Organic Chemistry Portal.
  • Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.
  • BenchChem Technical Support. (2025). An In-depth Technical Guide to the Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole. BenchChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-(3-chloropropyl)-1-ethyl-3-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions based on established chemical principles.

Q1: My yield of 5-(3-chloropropyl)-1-ethyl-3-methyl-1H-pyrazole is significantly lower than expected. What are the likely causes?

A1: Low yields in this synthesis can often be attributed to several competing side reactions and suboptimal reaction conditions. The primary culprits are typically the formation of regioisomers and over-alkylation products.

  • Formation of Regioisomers: The N-alkylation of an unsymmetrical pyrazole, such as 3-methyl-5-(3-chloropropyl)-1H-pyrazole, can lead to two different products: the desired 1-ethyl-3-methyl-5-(3-chloropropyl)-1H-pyrazole and the isomeric 1-ethyl-5-methyl-3-(3-chloropropyl)-1H-pyrazole. The similar nucleophilicity of the two nitrogen atoms in the pyrazole ring makes achieving high regioselectivity a challenge.[1][2] The ratio of these isomers is highly dependent on factors like steric hindrance, the nature of the solvent, and the base used.[3][4]

  • Over-alkylation: The newly formed N-alkylated pyrazole can undergo a second alkylation to form a quaternary pyrazolium salt, especially if an excess of the alkylating agent (e.g., ethyl iodide) is used.[4][5] This salt is a charged species and will not be isolated with the desired neutral product during a standard workup, thus reducing the overall yield.

  • Incomplete Reaction: The initial formation of the pyrazole ring via cyclocondensation of a 1,3-dicarbonyl compound with ethylhydrazine might be incomplete.[6][7][8] This can be due to insufficient reaction time, inadequate temperature, or an inappropriate catalyst.

To improve your yield, consider the following:

  • Optimize Alkylation Conditions: Carefully control the stoichiometry of your alkylating agent. Use a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete reaction of the starting pyrazole without promoting significant over-alkylation.

  • Solvent and Base Selection: The choice of solvent and base is critical for controlling regioselectivity. Polar aprotic solvents like DMF or DMSO often favor the formation of a single regioisomer.[9] The use of a bulky base can sterically hinder alkylation at the more crowded nitrogen atom.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify the optimal reaction time to maximize the formation of the desired product and minimize side reactions.

Q2: I'm observing an unexpected peak in my NMR spectrum that I suspect is a regioisomer. How can I confirm this and how can I favor the formation of the desired isomer?

A2: The presence of a regioisomer is a very common issue in the alkylation of unsymmetrical pyrazoles.[1][2][3][4]

Confirmation of Regioisomers:

  • 1D and 2D NMR Spectroscopy: The most definitive way to distinguish between the 1,3,5- and 1,5,3-substituted pyrazole isomers is through advanced NMR techniques. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between the protons of the ethyl group at the N1 position and the protons of the substituents at the C5 or C3 positions. For the desired 5-(3-chloropropyl)-1-ethyl-3-methyl-1H-pyrazole, you would expect to see a NOESY correlation between the N-ethyl protons and the protons of the 3-chloropropyl group at the C5 position.

Strategies to Improve Regioselectivity:

  • Steric Control: The regioselectivity of N-alkylation is often governed by steric hindrance.[3] The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. In the case of 3-methyl-5-(3-chloropropyl)-1H-pyrazole, the nitrogen at the 1-position (N1) is adjacent to the methyl group, while the nitrogen at the 2-position (N2, which becomes N1 after alkylation of the other nitrogen) is adjacent to the 3-chloropropyl group. The relative steric bulk of these two groups will influence the site of ethylation.

  • Catalyst-Controlled Alkylation: Recent advances have shown that certain catalysts can direct the alkylation to a specific nitrogen atom. For instance, magnesium-based catalysts have been reported to favor N2-alkylation of 3-substituted pyrazoles.[5]

  • Protecting Group Strategies: While more synthetically demanding, a protecting group strategy can be employed. One of the nitrogen atoms can be selectively protected, followed by alkylation of the unprotected nitrogen, and subsequent deprotection.

Q3: My final product is difficult to purify. What are the common impurities and what purification strategies are most effective?

A3: Purification challenges often arise from the presence of closely related side products and unreacted starting materials.

Common Impurities:

  • Regioisomer: As discussed, the regioisomeric product is a major impurity and can be difficult to separate due to its similar polarity to the desired product.

  • Starting Pyrazole: Unreacted 3-methyl-5-(3-chloropropyl)-1H-pyrazole.

  • Over-alkylation Product: The quaternary pyrazolium salt.

  • Byproducts from the Alkylating Agent: For example, if using an ethyl halide, side reactions with the solvent or base can generate impurities.

Effective Purification Strategies:

  • Column Chromatography: Silica gel column chromatography is the most common method for separating the desired product from its regioisomer and other impurities. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for achieving good separation. Deactivating the silica gel with triethylamine may be necessary if your compound is basic and prone to tailing.[10]

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique.[11][12][13] The choice of solvent is critical; you need a solvent in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Acid-Base Extraction: If the starting pyrazole is a significant impurity, an acid-base extraction can be used. The N-alkylated product is less basic than the starting NH-pyrazole. By carefully adjusting the pH, it may be possible to selectively extract one of them into an aqueous acidic phase.

Frequently Asked Questions (FAQs)

What is the most common synthetic route to 5-(3-chloropropyl)-1-ethyl-3-methyl-1H-pyrazole?

The most prevalent method is a two-step process. First, a Knorr pyrazole synthesis is performed, which involves the cyclocondensation of a suitable 1,3-dicarbonyl compound (e.g., a derivative of 2,4-octanedione) with ethylhydrazine to form the 1-ethyl-3-methyl-5-(3-hydroxypropyl)-1H-pyrazole intermediate.[7][14] The second step is the conversion of the hydroxyl group to a chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Alternatively, one could start with 3-methyl-1H-pyrazole and perform a Friedel-Crafts acylation with 4-chlorobutyryl chloride, followed by reduction of the ketone and N-ethylation. However, this route can also present regioselectivity challenges during the N-ethylation step.

How do reaction temperature and time affect the synthesis?

Both temperature and time are critical parameters.

  • Pyrazole Ring Formation: The initial cyclocondensation reaction often requires heating to proceed at a reasonable rate.[15] However, excessive heat can lead to the formation of byproducts. Monitoring the reaction by TLC is essential to determine the optimal reaction time.

  • N-Alkylation: The N-alkylation step is typically carried out at room temperature or with gentle heating.[9] Higher temperatures can increase the rate of over-alkylation. Again, reaction monitoring is key to stopping the reaction once the starting pyrazole has been consumed, but before significant amounts of the quaternary salt have formed.

Are there any safety precautions I should be aware of?

Yes, several safety precautions are necessary:

  • Alkylating Agents: Many alkylating agents, such as ethyl iodide or dimethyl sulfate, are toxic and potentially carcinogenic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Chlorinating Agents: Reagents like thionyl chloride and phosphorus oxychloride are corrosive and react with moisture to release toxic gases (HCl and SO₂). These should also be handled in a fume hood with appropriate PPE.

Visualizing the Reaction Pathways

To better understand the potential outcomes of the N-alkylation step, the following diagram illustrates the desired reaction and the primary side reactions.

G Start 3-Methyl-5-(3-chloropropyl) -1H-pyrazole Product 5-(3-Chloropropyl)-1-ethyl -3-methyl-1H-pyrazole (Desired Product) Start->Product Desired N1-Alkylation Isomer 3-(3-Chloropropyl)-1-ethyl -5-methyl-1H-pyrazole (Regioisomer) Start->Isomer Competing N2-Alkylation Reagent Ethylating Agent (e.g., EtI) Reagent->Product Reagent->Isomer QuatSalt Quaternary Pyrazolium Salt (Over-alkylation) Reagent->QuatSalt Product->QuatSalt Further Alkylation

Caption: Reaction scheme for the N-ethylation of the pyrazole precursor.

Quantitative Data Summary

The following table provides a general overview of expected outcomes and parameters. Actual results will vary based on specific reaction conditions.

ParameterBefore OptimizationAfter Optimization
Yield of Desired Product 20-40%60-80%
Ratio of Desired:Isomer 1:1 to 3:1>10:1
Purity (by NMR/LC-MS) 70-85%>95%

Step-by-Step Experimental Protocol: N-Alkylation

This protocol provides a starting point for the N-alkylation of 3-methyl-5-(3-chloropropyl)-1H-pyrazole. Optimization may be required.

  • Preparation: To a solution of 3-methyl-5-(3-chloropropyl)-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add ethyl iodide (1.2 eq) dropwise.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the pure 5-(3-chloropropyl)-1-ethyl-3-methyl-1H-pyrazole.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives.
  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Thieme.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Thieme.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. ConnectSci.
  • Processes relating to the alkylation of pyrazoles.
  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Semantic Scholar.
  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses.
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Deriv
  • recent advances in the synthesis of new pyrazole deriv
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Technical Support Center: Optimizing N-Alkyl
  • Pyrazoles Syntheses, reactions and uses. YouTube.
  • Synthesis of 4-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-1-carboxamidine hydrochloride. Mol-Instincts.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Application Notes and Protocols for the Synthesis of Pyrazole Derivatives
  • Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives.
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.
  • Synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition/[1][16]-sigmatropic rearrangement with stereoreten. De Gruyter.

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate.
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for pyrazole alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the N-alkylation of pyrazoles. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's mechanics, enabling you to rationalize experimental choices and efficiently optimize your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the key variables in pyrazole alkylation.

Q1: What are the most common challenges in the N-alkylation of pyrazoles?

A1: The two primary challenges that chemists face are controlling regioselectivity and achieving high yields.[1] For unsymmetrically substituted pyrazoles, alkylation can occur at either the N1 or N2 position, frequently leading to a mixture of regioisomers that can be difficult to separate.[1] Low yields can result from a variety of factors including suboptimal reaction conditions, the use of a poorly reactive alkylating agent, incomplete deprotonation of the pyrazole, or competing side reactions.[1][2]

Q2: What is the general mechanism for base-mediated pyrazole N-alkylation?

A2: The reaction typically proceeds via a two-step mechanism. First, a base abstracts the acidic N-H proton from the pyrazole ring to form a pyrazolide anion. This anion is a potent nucleophile. The second step is a nucleophilic substitution (SN2) reaction, where the lone pair on the N1 nitrogen of the pyrazolide anion attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkyl pyrazole.[3]

Mechanism Pyrazole Pyrazole (N-H) Anion Pyrazolide Anion (N⁻) Pyrazole->Anion Deprotonation (+ HB) Product N-Alkyl Pyrazole Anion->Product Sₙ2 Attack (+ X⁻) Base Base RX Alkyl Halide (R-X) Troubleshooting_Yield start Low / No Yield check_base 1. Re-evaluate Your Base - Is it strong enough? - Is it dry (NaH)? - Is stoichiometry correct (1.5-2.0 eq)? start->check_base check_reagent 2. Check Alkylating Agent - Is the leaving group reactive enough? (I > Br > Cl) - Has it decomposed? check_base->check_reagent Base is OK check_conditions 3. Assess Conditions - Are reagents soluble? - Is temperature optimal? - Is reaction time sufficient? check_reagent->check_conditions Reagent is OK success Yield Improved check_conditions->success Conditions Optimized Troubleshooting_Regioselectivity start Poor Regioselectivity sterics Modify Steric Hindrance? start->sterics solvent Change Solvent? sterics->solvent No success Selectivity Improved sterics->success Yes (e.g., use bulkier alkylating agent) base_cat Alter Base or Catalyst? solvent->base_cat No solvent->success Yes (e.g., switch to THF or TFE) temp Adjust Temperature? base_cat->temp No base_cat->success Yes (e.g., switch from K₂CO₃ to NaH) temp->success Yes (e.g., lower temp to 0°C or RT)

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Optimization Strategies:

  • Modify Steric Hindrance: If the desired isomer is at the less sterically hindered nitrogen, using a bulkier alkylating agent can increase selectivity. C[1]onversely, if the pyrazole itself can be modified, adding a bulky substituent can direct the incoming alkyl group to the opposite nitrogen.

  • Change the Solvent: This is one of the most powerful tools for influencing regioselectivity.

    • Polar Aprotic Solvents: DMF and DMSO are excellent starting points and often favor one regioisomer. [1][2] * Less Polar Solvents: Switching to a less polar solvent like THF, often in combination with NaH, can significantly enhance selectivity for the less hindered nitrogen. [4] * Fluorinated Alcohols: Solvents like TFE and HFIP have been reported to dramatically enhance regioselectivity in certain cases and are worth screening. 3[1][2]. Alter the Base/Catalyst System:

    • For N1-Alkylation: The combination of K₂CO₃ in DMSO is known to be effective for the regioselective N1-alkylation of many 3-substituted pyrazoles. [2] * For Higher Selectivity: Switching from K₂CO₃ to NaH can prevent the formation of regioisomeric products in certain reactions by favoring the kinetic product. 4[5]. Adjust the Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity of the reaction, favoring one isomer over the other. If your reaction is running at an elevated temperature, try running it at room temperature or even 0 °C.

Issue 3: Difficulty Separating Regioisomers

Q: I have already produced a mixture of regioisomers. What are the best strategies for separation?

A: While optimizing the reaction is ideal, post-reaction separation is often necessary.

  • Flash Column Chromatography: This is the most common method. The polarity difference between N1 and N2 isomers can sometimes be subtle. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using thin-layer chromatography (TLC) is essential to find a system that provides adequate separation (a ΔRf of >0.1 is ideal). *[6] Recrystallization: If the isomers are solid and have different solubilities, recrystallization can be an effective and scalable purification method. Screening various solvents is required.

  • Preparative HPLC: For very difficult separations or when high purity is required for small quantities, preparative high-performance liquid chromatography (HPLC) is a powerful option.

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common pyrazole alkylation procedures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General N-Alkylation using Potassium Carbonate in DMF

This protocol is a robust and widely used starting point for many pyrazole alkylations.

[1][4]* Materials:

  • Substituted Pyrazole (1.0 eq)
  • Alkyl Halide (1.1 - 1.2 eq)
  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
  • Anhydrous Dimethylformamide (DMF)
  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add the pyrazole (1.0 eq) and anhydrous K₂CO₃ (1.5 - 2.0 eq).

    • Add anhydrous DMF (to make a ~0.1-0.5 M solution).

    • Stir the suspension at room temperature for 15-30 minutes.

    • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the suspension.

    • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

[1]### Protocol 2: N-Alkylation using Sodium Hydride in THF

This method often provides higher regioselectivity, especially when targeting the less sterically hindered nitrogen.

[2][4]* Materials:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)
  • Substituted Pyrazole (1.0 eq)
  • Alkyl Halide (1.1 eq)
  • Anhydrous Tetrahydrofuran (THF)
  • Anhydrous Hexane
  • Procedure:

    • In a dry, nitrogen-flushed flask, add the NaH dispersion.

    • Wash the NaH with anhydrous hexane (x2) to remove the mineral oil, then carefully decant the hexane.

    • Add anhydrous THF to the flask to create a suspension.

    • Cool the suspension to 0 °C using an ice bath.

    • In a separate flask, dissolve the pyrazole (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Perform a standard aqueous workup and extraction as described in Protocol 1.

    • Purify the residue by flash column chromatography.

[4]### Protocol 3: Acid-Catalyzed N-Alkylation using Trichloroacetimidates

A mild alternative that avoids the use of strong bases.

[2][7]* Materials:

  • Pyrazole (1.0 eq)
  • Trichloroacetimidate electrophile (1.0 eq)
  • Camphorsulfonic acid (CSA, 0.2 eq)
  • Dry 1,2-Dichloroethane (DCE)
  • Procedure:

    • Charge a round-bottom flask with the pyrazole (1.0 eq), the trichloroacetimidate (1.0 eq), and CSA (0.2 eq) under an argon atmosphere.

    • Add dry DCE to form a 0.25 M solution.

    • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

[1]## Section 4: Data & Optimization Parameters

The following table provides illustrative data on how reaction conditions can influence the yield and regioselectivity for the alkylation of 3-chloro-1H-pyrazole. This serves as a practical example of the principles discussed.

Table 1: Impact of Reaction Conditions on the Alkylation of 3-Chloro-1H-pyrazole

Alkylating Agent Base Solvent Temp (°C) Time (h) Approx. Yield (%) Approx. N1:N2 Ratio Reference

| Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | ~95 | ~4:1 | |[4] | Benzyl Bromide | NaH | THF | 0 to 25 | 6 | ~90 | >10:1 | |[4] | Benzyl Bromide | K₂CO₃ | DMF | 100 | 5 | ~85 | ~2:1 | |[4] | Isopropyl Bromide | NaH | THF | 25 | 24 | ~60 | >15:1 | |[4] Note: The N1 isomer refers to 1-alkyl-5-chloropyrazole, and the N2 isomer refers to 1-alkyl-3-chloropyrazole. Ratios and yields are approximate and can be influenced by the specific reaction setup.

[4]## Section 5: References

  • Scribd. Alkylation of Pyrazole - Printable Mechanism Notes. [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • ResearchGate. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Taylor & Francis Online. C-double alkylation of 5-pyrazolone derivatives by Michael reaction under solvent-free conditions. [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Reddit. N-methylation of pyrazole. [Link]

  • ACS Publications. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

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Technical Support Center: Stability & Troubleshooting for 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole . While the pyrazole core is a privileged scaffold in medicinal chemistry, the reactive 3-chloropropyl appendage introduces specific vulnerabilities in solution. This document provides a deep dive into the causality of these degradation pathways, quantitative stability profiles, and self-validating analytical protocols to ensure the integrity of your experimental data.

Core Stability Issues: The Mechanistic "Why"

Understanding the degradation of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole requires analyzing the interplay between its nucleophilic pyrazole nitrogen and the electrophilic alkyl chloride.

Issue A: Intramolecular Autocyclization (Quaternization)

The most critical stability issue for this compound in solution is intramolecular quaternization .

  • The Causality: The N2 atom of the pyrazole ring possesses a localized lone pair in the sp2 plane, making it moderately nucleophilic. The 3-chloropropyl chain at the C5 position is perfectly situated to undergo an intramolecular SN​2 attack by N2.

  • The Result: This reaction forms a thermodynamically stable 6-membered fused ring (a tetrahydropyrazolo[1,5-b]pyridazinium cation) [1]. Because this is a 6-Exo-Tet cyclization (favored by Baldwin's rules), it occurs spontaneously in solution. The loss of the chloride leaving group results in a permanent positive charge on the molecule, drastically altering its pharmacological and physicochemical properties [2].

  • Solvent Effect: This degradation is highly accelerated in polar aprotic solvents like DMSO or DMF. These solvents stabilize the ionic transition state of the SN​2 reaction without hydrogen-bonding to (and thereby masking) the nucleophilic pyrazole nitrogen.

Issue B: Intermolecular Solvolysis and Hydrolysis

Primary alkyl chlorides are generally stable, but they remain susceptible to intermolecular SN​2 displacement [3].

  • The Causality: In aqueous media at elevated pH, hydroxide ions ( OH− ) act as strong nucleophiles, displacing the chloride to form 5-(3-hydroxypropyl)-1-ethyl-3-methyl-1H-pyrazole.

  • Buffer Interference: Amine-based biological buffers (e.g., Tris, HEPES) contain nucleophilic nitrogen centers that can attack the alkyl chloride during prolonged in vitro assays, forming inactive amine adducts.

G A 5-(3-Chloropropyl)-1-ethyl- 3-methyl-1H-pyrazole (Intact Compound) B Intramolecular Cyclization (Quaternization) A->B Polar Aprotic Solvents (DMSO, DMF) / Heat C Hydrolysis (OH- attack) A->C Aqueous Media (High pH) D Buffer Reactivity (e.g., Tris/Amine) A->D Nucleophilic Buffers B1 Bicyclic Pyrazolium Salt m/z: 151.12 [M-Cl]+ B->B1 C1 3-Hydroxypropyl Derivative m/z: 169.13 [M+H]+ C->C1 D1 Amine Adduct m/z: Variable D->D1

Caption: Primary degradation pathways of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole in solution.

Quantitative Stability Profiles

To aid in experimental planning, the following table summarizes the estimated half-life ( t1/2​ ) of the compound across various common laboratory solvents and conditions.

Solvent / Buffer SystemTemperaturePrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Recommendation
DMSO (100% stock) -80°CAutocyclization> 12 monthsOptimal storage for liquid stocks.
DMSO (100% stock) 25°C (RT)Autocyclization2 - 4 weeksAvoid leaving stocks on the bench.
Methanol 25°C (RT)Solvolysis / Cyclization~ 2 monthsAcceptable for short-term synthesis.
Aqueous PBS (pH 7.4) 37°CHydrolysis / Cyclization3 - 5 daysPrepare fresh for >48h assays.
Aqueous Tris (pH 8.0) 37°CAmine Adduct Formation< 48 hoursDo not use amine buffers.
Aqueous NaOH (pH 10.0) 25°C (RT)Rapid Hydrolysis< 12 hoursAvoid basic conditions.

Self-Validating LC-MS Protocol for Stability Profiling

When troubleshooting unexpected assay results, you must determine if the compound has degraded. Because the autocyclization product is a permanent cation, it behaves differently on a reverse-phase column. This protocol uses the natural isotopic pattern of chlorine as a self-validating check.

Chemical Formula of Intact Compound: C9​H15​ClN2​ (Exact Mass: 186.09)

Step-by-Step Methodology
  • Sample Preparation: Aliquot 10 µL of the suspected degraded stock solution. Dilute to a final concentration of 1 µM using an acidic diluent (95% H2​O / 5% Acetonitrile + 0.1% Formic Acid). Causality: The acidic pH protonates the pyrazole N2, temporarily halting further autocyclization during analysis.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: H2​O

      • 0.1% Formic Acid.
    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry (ESI+ Mode) Detection:

    • Scan 1 (Intact Compound): Extract ion chromatogram (EIC) for m/z 187.10 [M+H]+ . Validation Check: Look for the characteristic chlorine isotope peak at m/z 189.10 at ~33% intensity.

    • Scan 2 (Cyclized Product): Extract EIC for m/z 151.12 . The cyclized pyrazolium salt ( C9​H15​N2+​ ) has lost the chlorine atom. Validation Check: The peak at m/z 151.12 will lack the M+2 chlorine isotope pattern, confirming the loss of the halogen.

    • Scan 3 (Hydrolyzed Product): Extract EIC for m/z 169.13 [M+H]+ . This represents the 3-hydroxypropyl derivative ( C9​H16​N2​O ).

G Start Detect New Peak via LC-MS (ESI+) Q1 Is m/z exactly 151.12 (No Cl isotope pattern)? Start->Q1 Yes1 Autocyclization (Pyrazolium Salt) Q1->Yes1 YES No1 Check other masses Q1->No1 NO Q2 Is m/z exactly 169.13 (No Cl isotope pattern)? No1->Q2 Yes2 Hydrolysis (Alcohol Derivative) Q2->Yes2 YES

Caption: LC-MS diagnostic logic tree for identifying 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole degradation.

Frequently Asked Questions (FAQs)

Q: I dissolved my compound in DMSO for a high-throughput screen, and the activity dropped to zero after a month at -20°C. What happened? A: Even at -20°C, DMSO remains a liquid or semi-solid depending on moisture content, and its polar aprotic nature heavily favors the intramolecular SN​2 quaternization of the pyrazole [1]. The resulting quaternary ammonium salt cannot cross cell membranes effectively and often loses target binding affinity. Solution: Store DMSO stocks strictly at -80°C in single-use aliquots, or preferably, store the compound as a dry powder and dissolve immediately before use.

Q: I am running an enzymatic assay at pH 8.5. Will my compound survive? A: It will degrade rapidly. At pH 8.5, the concentration of hydroxide ions is sufficient to drive intermolecular hydrolysis of the primary alkyl chloride[3]. Furthermore, the unprotonated state of the pyrazole N2 at this pH maximizes its nucleophilicity, accelerating autocyclization. Solution: If the assay pH cannot be lowered, prepare the compound in a concentrated stock and spike it into the assay buffer immediately prior to initiating the reaction. Limit assay read times to <2 hours.

Q: Can I use Tris or HEPES buffers for my cell-based assays? A: It is highly discouraged. Tris contains a primary amine, and HEPES contains piperazine-like nitrogens. Both are excellent nucleophiles that will react with the 3-chloropropyl group via intermolecular SN​2 displacement. Solution: Switch to non-nucleophilic buffers such as Phosphate Buffered Saline (PBS) or MOPS.

Q: During synthesis, how can I prevent the compound from cyclizing while removing the solvent? A: Avoid heating the compound in polar solvents (like DMF or DMSO) during rotary evaporation. If you must concentrate the compound, use non-polar solvents (e.g., Dichloromethane or Toluene) where the ionic transition state of the cyclization is poorly stabilized, and keep the water bath temperature below 35°C.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Details the mechanisms of pyrazole quaternization and the rapid equilibration of pyrazolium salts under thermal stress. Available at:[Link]

  • Synthesis of Imidazo[4,5-c]pyrazoles via Copper-Catalyzed Amidine Cyclization. The Journal of Organic Chemistry (ACS). Discusses the intramolecular cyclization pathways of halopyrazoles and the nucleophilic nature of the pyrazole nitrogen. Available at:[Link]

  • Relative Ease of Hydrolysis (Cambridge A Level Chemistry). SaveMyExams. Provides foundational kinetic principles regarding the strength of the C-Cl bond in alkyl chlorides and their susceptibility to SN​2 hydrolysis by strong nucleophiles. Available at:[Link]

how to avoid regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Methodologies for Regioselective Pyrazole Synthesis

Welcome to the . This hub is designed for researchers, synthetic chemists, and drug development professionals facing regioselectivity challenges during the construction of pyrazole scaffolds. Below, you will find diagnostic tools, root-cause analyses for common synthetic failures, self-validating protocols, and benchmarked data to ensure absolute regiocontrol in your drug discovery pipelines.

Diagnostic Decision Workflow

Before initiating a synthesis, consult the decision tree below to match your target substitution pattern with the thermodynamically or kinetically favored synthetic pathway.

RegioselectivePyrazole Start Target Pyrazole Substitution Type35 1,3,5-Trisubstituted Start->Type35 Type134 1,3,4-Trisubstituted Start->Type134 Knorr Standard 1,3-Diketone Type35->Knorr Symmetrical? Ynone Ynone / Enaminone Type35->Ynone Unsymmetrical Hydrazone Hydrazone + Nitroolefin (t-BuOK Base) Type134->Hydrazone Reversed Polarity Mix 1:1 Regioisomeric Mixture (Avoid) Knorr->Mix CF3 Requires CF3 Group? Ynone->CF3 AgOTf AgOTf Catalysis (1 mol%, RT) CF3->AgOTf Yes StdCond Standard Condensation (EtOH, Reflux) CF3->StdCond No

Decision tree for selecting regioselective pyrazole synthesis pathways based on substitution.

Active Support Tickets & Troubleshooting Guides

Ticket #001: 1:1 Regioisomeric Mixtures in Classic Knorr Synthesis

User Issue: Condensation of unsymmetrical 1,3-diketones with aryl hydrazines is yielding an inseparable mixture of 3,5-disubstituted and 5,3-disubstituted regioisomers. Root Cause Analysis: In a standard 1,3-diketone, both carbonyl carbons possess similar electrophilicity. The primary amine of the hydrazine (which is kinetically more reactive) attacks both carbonyls indiscriminately. Because the subsequent cyclization is fast, the initial lack of selectivity is permanently locked into the final aromatic ring. Resolution Strategy: Mask one of the carbonyls to create a massive electronic differentiation. Using an enaminone (where one carbonyl is replaced by an enamine) solves this[1]. The dimethylamino group acts as a strong electron-donating group via resonance, significantly reducing the electrophilicity of the adjacent vinylogous position. The primary amine of the hydrazine will now exclusively attack the highly electrophilic β-carbon (Michael addition) before cyclizing, establishing >95:5 regiocontrol[1].

Validated Protocol: Enaminone Condensation

  • Preparation: Dissolve the enaminone (1.0 equiv) and the aryl hydrazine hydrochloride (1.1 equiv) in absolute ethanol (0.5 M concentration).

  • Reaction: Stir at room temperature for 2 hours, then heat to reflux for an additional 4 hours to drive the elimination of dimethylamine[1].

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous NaHCO3.

  • Validation Checkpoint: The protocol is self-validating via crude NMR. A successful regioselective cyclization will show the complete disappearance of the dimethylamine singlet (~3.0 ppm) in the 1 H NMR and the appearance of a single, sharp pyrazole C4-H proton signal (typically 6.5–7.0 ppm). The presence of a second C4-H peak indicates a breakdown in regiocontrol.

Ticket #002: Loss of Regiocontrol in Fluorinated Pyrazoles

User Issue: Attempting to synthesize 3-trifluoromethyl pyrazoles from CF 3​ -ynones yields significant amounts of the unwanted 5-CF 3​ isomer. Root Cause Analysis: The strong electron-withdrawing nature of the CF 3​ group alters the inherent electrophilicity of the ynone. It makes the adjacent carbonyl highly electrophilic, causing the primary amine of the hydrazine to attack the carbonyl directly rather than the alkyne's β-carbon, flipping the regiochemistry. Resolution Strategy: Employ Silver Triflate (AgOTf) catalysis . Silver acts as a highly specific π -Lewis acid, coordinating exclusively to the alkyne triple bond. This activation overrides the electronic bias of the CF 3​ group, redirecting the nucleophilic attack of the hydrazine strictly to the β-carbon, cleanly yielding the 3-CF 3​ pyrazole[2],[3].

Validated Protocol: AgOTf-Catalyzed Synthesis of 3-CF 3​ Pyrazoles

  • Preparation: In a flame-dried flask under inert atmosphere, dissolve the CF 3​ -ynone (1.0 equiv) and aryl hydrazine (1.1 equiv) in 1,2-dichloroethane (DCE).

  • Catalysis: Add AgOTf (1 mol%) wrapped in aluminum foil to protect from light[3].

  • Reaction: Stir at room temperature for 1 hour. The heterocyclization is extremely rapid[3].

  • Validation Checkpoint: The protocol is self-validating via 19 F NMR. Filter an aliquot of the crude mixture through a short silica plug and acquire a 19 F NMR spectrum. A single sharp singlet around -62 ppm confirms the exclusive formation of the 3-CF 3​ regioisomer. Any peak around -58 ppm indicates 5-CF 3​ contamination.

Ticket #003: Inability to Access 1,3,4-Trisubstituted Pyrazoles

User Issue: Standard condensation methods heavily favor 1,3,5-substitution patterns, making 1,3,4-trisubstituted pyrazoles difficult to isolate. Root Cause Analysis: 1,3-dicarbonyls and ynones inherently place substituents at the 3 and 5 positions of the resulting pyrazole ring due to the 3-carbon chain geometry. Resolution Strategy: Abandon the dicarbonyl approach and use a reversed-polarity cycloaddition. The base-mediated reaction of hydrazones with nitroolefins (using a strong base like t-BuOK) selectively yields 1,3,4-trisubstituted pyrazoles[4],[5].

Validated Protocol: Reversed Polarity Cycloaddition

  • Preparation: Dissolve the N-monosubstituted hydrazone (1.0 equiv) and the nitroolefin (1.2 equiv) in anhydrous THF.

  • Base Addition: Cool the mixture to 0 °C and slowly add t-BuOK (2.0 equiv)[4].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: The protocol is self-validating via LC-MS. The mass of the target 1,3,4-trisubstituted pyrazole should match the exact mass of the combined starting materials minus the elements of HNO 2​ , confirming the elimination of the nitro group during aromatization.

Quantitative Benchmarking Data

The following table summarizes the expected regioselectivity and yields when applying the troubleshooting strategies outlined above.

Synthetic StrategyPrecursor SystemCatalyst / ConditionsMajor RegioisomerRegioselectivity (Ratio)Typical Yield
Classic Knorr Unsymmetrical 1,3-Diketone + HydrazineAcidic (EtOH/HCl, Reflux)Mixture (3,5- and 5,3-)~ 1:1 to 3:160–85% (Combined)
Masked Dicarbonyl Enaminone + HydrazineEtOH, RT to Reflux[1]1,5-disubstituted> 95:575–90%
Alkyne Activation CF 3​ -Ynone + HydrazineAgOTf (1 mol%), RT, 1h[3]3-CF 3​ -pyrazole> 99:185–99%
Reversed Polarity Hydrazone + Nitroolefint-BuOK, THF or MeOH[4]1,3,4-trisubstituted> 95:570–92%

Frequently Asked Questions (FAQs)

Q: Why is the primary amine of hydrazine more reactive than the secondary amine in these condensations? A: The primary amine (-NH 2​ ) is sterically less hindered and kinetically more nucleophilic than the secondary amine (-NH-R) in monosubstituted aryl or alkyl hydrazines. This kinetic preference dictates that the primary amine will attack the most electrophilic site first (e.g., the β-carbon of an ynone or enaminone), establishing the regiochemistry before the secondary amine attacks the remaining electrophilic site to close the ring[6].

Q: Can I separate 3,5-regioisomers using standard normal-phase silica gel chromatography? A: It is notoriously difficult. 3,5-disubstituted pyrazole regioisomers often have nearly identical Rf​ values on standard silica due to their similar polarity and hydrogen-bonding profiles. While specialized techniques like supercritical fluid chromatography (SFC) can sometimes resolve them, designing a regioselective synthesis (as outlined in Ticket #001) is always more efficient and scalable than attempting downstream separation[2].

Q: How does solvent choice impact the regioselectivity of enaminone condensations? A: Protic solvents like ethanol facilitate the necessary proton transfers during the initial Michael addition and the subsequent elimination of the dimethylamine group. Aprotic solvents can slow down the elimination step, potentially allowing reversible pathways that degrade regiocontrol. Maintaining slightly acidic conditions in a protic solvent provides the optimal balance of reactivity and selectivity[1].

References

  • [6] Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines | ResearchGate | 6

  • [1] Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase | National Institutes of Health (PMC) |1

  • [2] Recent highlights in the synthesis and biological significance of pyrazole derivatives | National Institutes of Health (PMC) | 2

  • [3] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI | 3

  • [4] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | National Institutes of Health (PMC) | 4

  • [5] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI | 5

Sources

Technical Support Center: Catalyst Selection for Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the catalytic synthesis of substituted pyrazoles. By understanding the mechanistic causality behind catalyst selection, you can optimize yield, ensure regioselectivity, and adhere to green chemistry standards.

CatalystSelection Start Determine Substrates & Target Pyrazole Sub1 1,3-Dicarbonyls + Hydrazines Start->Sub1 Sub2 Ynones/Alkynes + Hydrazines Start->Sub2 Dec1 Need Metal-Free? Sub1->Dec1 Dec2 Fluorinated Target? Sub2->Dec2 Cat1 Amberlyst-70 or I2 (Aqueous/Mild) Dec1->Cat1 Yes Cat2 Cu(NO3)2·3H2O (Regioselective) Dec1->Cat2 No Cat3 AgOTf (1 mol%) (Fast, High Yield) Dec2->Cat3 Yes (e.g., CF3) Cat4 Ti(NMe2)2(pypyr)2 (Multicomponent) Dec2->Cat4 No (Alkynes)

Decision workflow for selecting the optimal catalyst based on substrate and target features.

Section 1: 1,3-Dicarbonyl Condensations (Knorr-Type Synthesis)

Q: I am experiencing poor regioselectivity when condensing unsymmetrical 1,3-diketones with arylhydrazines. How can I optimize my catalyst to favor a single regioisomer? A: Traditional acid-catalyzed Knorr syntheses often yield mixtures of 1,3,5-substituted isomers due to competitive nucleophilic attack at both carbonyl centers. To enforce regioselectivity, transition metal catalysis—specifically Copper(II) salts—acts as a Lewis acid to preferentially coordinate the less sterically hindered carbonyl, directing the initial hydrazone formation. Using 10 mol% Cu(NO3)2·3H2O at room temperature in acetonitrile significantly enhances regiocontrol while eliminating the need for harsh acidic conditions[1].

Protocol 1: Copper-Catalyzed Regioselective Synthesis Self-Validating Methodology

  • Preparation: In a dry reaction vessel, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in acetonitrile (3.0 mL). Causality: Acetonitrile acts as a polar aprotic solvent that stabilizes the Cu-intermediate without outcompeting the substrate for coordination.

  • Catalyst Addition: Add 10 mol% Cu(NO3)2·3H2O to the solution and stir for 5 minutes. Causality: Pre-coordination of the Cu(II) ion to the dicarbonyl compound increases the electrophilicity of the targeted carbonyl carbon. Validation Checkpoint: Observe a slight color shift in the solution, indicating the successful formation of the Cu-dicarbonyl complex.

  • Hydrazine Addition: Slowly add the substituted hydrazine (1.1 mmol) dropwise. Causality: Dropwise addition prevents localized exothermic spikes and minimizes the formation of bis-hydrazone byproducts.

  • Reaction & Monitoring: Stir at room temperature for 1 hour[1]. Validation Checkpoint: Monitor via TLC (e.g., Hexane/EtOAc 3:1). The complete disappearance of the starting dicarbonyl spot and the appearance of a highly UV-active pyrazole spot confirms conversion.

  • Workup: Quench with distilled water, extract with ethyl acetate, and purify via flash chromatography.

Section 2: Synthesis of Fluorinated Pyrazoles

Q: Synthesizing 3-trifluoromethyl (3-CF3) pyrazoles using standard condensation takes too long and results in degradation. Which catalyst accelerates this specific transformation? A: The strong electron-withdrawing nature of the CF3 group deactivates the adjacent reactive centers. Silver-based catalysts, specifically Silver Triflate (AgOTf), are highly carbophilic and selectively activate trifluoromethylated ynones. A protocol using just 1 mol% AgOTf at room temperature drives rapid heterocyclization with aryl hydrazines in under 1 hour, achieving up to 99% yield with exceptional regioselectivity[2].

Mechanism N1 CF3-Ynone + Hydrazine N2 AgOTf Coordination (Alkyne Activation) N1->N2 N3 Nucleophilic Attack (Hydrazone Formation) N2->N3 N4 Intramolecular Cyclization N3->N4 N5 3-CF3-Pyrazole (Product) N4->N5

Mechanistic pathway of AgOTf-catalyzed heterocyclization of 3-CF3-pyrazoles.

Protocol 2: AgOTf-Catalyzed Synthesis of 3-CF3-Pyrazoles Self-Validating Methodology

  • Preparation: Dissolve the trifluoromethylated ynone (1.0 mmol) and aryl hydrazine (1.0 mmol) in a suitable solvent under an inert atmosphere.

  • Catalyst Addition: Add 1 mol% AgOTf. Causality: The weakly coordinating triflate counterion ensures the Ag+ remains highly Lewis acidic to activate the alkyne via π -coordination.

  • Cyclization: Stir at room temperature for 1 hour[2]. Causality: The electron-withdrawing CF3 group normally slows cyclization, but Ag-activation of the alkyne dramatically accelerates the intramolecular nucleophilic attack. Validation Checkpoint: Conduct a rapid 19 F NMR scan of an aliquot. The shift of the CF3 signal from the acyclic ynone to the cyclic pyrazole product confirms successful heterocyclization.

  • Isolation: Filter the mixture through a short pad of Celite to remove the silver catalyst, concentrate, and purify.

Section 3: Multicomponent & Green Chemistry Approaches

Q: We are attempting a one-pot multicomponent synthesis of pyrazoles from alkynes, isonitriles, and hydrazines, but we are seeing catalyst poisoning. What is the recommended catalyst? A: Monosubstituted hydrazines are aggressive ligands that often displace ancillary ligands on standard transition metal catalysts, leading to inactive bridged hydrazido complexes. A robust Titanium complex, specifically Ti(NMe2)2(pypyr)2 (where pypyr = 2-(2'-pyridyl)-3,5-dimethylpyrrole), resists this displacement. This catalyst efficiently mediates the single-step coupling of terminal alkynes, isonitriles, and hydrazines to exclusively yield 1,3-disubstituted pyrazoles[3].

Q: Our lab is developing a pyrazole-based API and we need to strictly avoid heavy metal contamination. What are the best metal-free catalytic alternatives that maintain high yields? A: For pharmaceutical intermediates, metal-free or heterogeneous catalysts are preferred. Molecular iodine (I2) has proven highly effective as a mild Lewis acid; for instance, the synthesis of 4-sulfonyl pyrazoles can be achieved using I2 with TBHP at room temperature[2]. Alternatively, for standard Knorr condensations, Amberlyst-70—a heterogeneous, strongly acidic resin—provides excellent yields in aqueous media and can be simply filtered off, leaving no residual metal[2].

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for Pyrazole Synthesis

CatalystSubstrate ClassCatalyst LoadingConditionsYield RangeKey Advantage
Cu(NO3)2·3H2O 1,3-Diketones + Hydrazines10 mol%CH3CN, RT, 1 h85–95%Excellent regioselectivity; acid-free conditions[1].
AgOTf CF3-Ynones + Hydrazines1 mol%RT, 1 hUp to 99%Rapid heterocyclization of deactivated substrates[2].
Ti(NMe2)2(pypyr)2 Alkynes + Isonitriles + Hydrazines5–10 mol%Toluene, Heat70–88%Enables single-step multicomponent synthesis[3].
Amberlyst-70 1,3-Diketones + HydrazinesVariable (Resin)Aqueous, RT80–92%Eco-friendly; easily recoverable heterogeneous catalyst[2].
Molecular Iodine (I2) Enaminones + Sulfonyl HydrazinesCatalyticTBHP, NaHCO3, RT75–90%Metal-free; tandem C-H sulfonylation/annulation[2].
References
  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: mdpi.com URL: [Link]

  • Title: Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temperature Source: organic-chemistry.org URL: [Link]

  • Title: Single-step synthesis of pyrazoles using titanium catalysis Source: rsc.org URL: [Link]

Sources

degradation pathways of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Degradation Pathways & Troubleshooting for 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical vulnerabilities of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole. While this molecule features a robust 1,3,5-trisubstituted pyrazole core, its terminal primary alkyl chloride (the 3-chloropropyl group) introduces significant susceptibility to nucleophilic attack, thermal elimination, and radical-induced cleavage.

This guide synthesizes mechanistic chemistry with field-proven analytical strategies to help you troubleshoot unexpected experimental results, optimize your synthetic workflows, and ensure the integrity of your analytical data.

PART 1: Troubleshooting Guides & FAQs

Q1: Why am I observing a mass shift of -18 Da (M-18) and the loss of the characteristic chlorine isotope pattern during basic aqueous workup? Causality & Mechanism: You are observing the base-catalyzed hydrolysis of the 3-chloropropyl group. The terminal primary chloride is an excellent substrate for an SN​2 (bimolecular nucleophilic substitution) displacement. In basic aqueous media, hydroxide ions rapidly displace the chloride leaving group, converting the chloropropyl chain into a hydroxypropyl chain (shifting the mass from ~186 Da to ~168 Da and losing the 3:1 35 Cl/ 37 Cl isotopic signature). Troubleshooting:

  • Action: Maintain the pH of your aqueous workup below 7.5.

  • Optimization: If basic conditions are strictly required to neutralize the pyrazole nitrogen for organic extraction, use a weak base (e.g., saturated NaHCO3​ instead of NaOH ), reduce the biphasic contact time to <10 minutes, and perform the extraction at 0–4°C to kinetically suppress the SN​2 pathway.

Q2: During vacuum distillation or GC-MS analysis, a new peak appears with a mass of M-36. What is causing this thermal degradation? Causality & Mechanism: The M-36 peak corresponds to the loss of HCl via an E2 (bimolecular elimination) pathway, yielding 5-allyl-1-ethyl-3-methyl-1H-pyrazole. Elevated temperatures (>120°C) provide the activation energy required for basic species (which can include the basic nitrogen of the pyrazole ring acting intermolecularly) to abstract a proton from the β -carbon of the chloropropyl chain, expelling the chloride ion. Troubleshooting:

  • Action (Purification): Abandon standard distillation. Switch to silica gel flash chromatography or use high-vacuum short-path distillation (Kugelrohr) to significantly lower the boiling point.

  • Action (Analysis): Replace GC-MS with LC-MS (ESI+). The high temperatures of the GC injection port (often 250°C) will artificially induce this dehydrohalogenation. Use a cold column compartment (25°C) during LC to ensure the observed profile reflects the actual sample composition.

Q3: My stability studies under oxidative stress (peroxides/UV) show complete loss of the API. What is the degradation mechanism? Causality & Mechanism: Advanced Oxidation Processes (AOPs), such as UV/ H2​O2​ or Ozone/Peroxymonosulfate systems, generate highly reactive hydroxyl ( ∙OH ) and sulfate ( ∙SO4−​ ) radicals [1]. While the pyrazole ring is generally stable under mild conditions, these aggressive radicals attack the alkyl side chains. Prolonged exposure induces pyrazole ring-opening reactions via C=C double bond cleavage and de-carbonyl reactions, a pathway extensively documented in the oxidative degradation of related pyrazolone structures [2]. Furthermore, UV exposure alone can cause homolytic cleavage of the C-Cl bond, generating a highly reactive alkyl radical. Troubleshooting:

  • Action: Store the compound in amber, argon-purged vials to prevent UV-induced C-Cl homolysis and auto-oxidation.

  • Formulation: Incorporate free-radical scavengers (e.g., butylated hydroxytoluene, BHT) or metal chelators (e.g., EDTA) into your aqueous formulations to terminate radical chain reactions and stabilize the API [3].

PART 2: Quantitative Data Summaries

The following table summarizes the primary degradation pathways, the kinetic drivers, and the resulting analytical signatures to aid in rapid peak identification during LC-MS/GC-MS monitoring.

Degradation PathwayStress ConditionPrimary MechanismMajor Degradant ProductLC-MS Signature (ESI+)
Hydrolytic pH > 8.0, H2​O , >25°C SN​2 Nucleophilic Substitution5-(3-Hydroxypropyl)-1-ethyl-3-methyl-1H-pyrazole [M+H]+ = 169.1 m/z (Loss of Cl isotope)
Thermal Temp > 120°C (e.g., GC inlet) E2 Dehydrohalogenation5-Allyl-1-ethyl-3-methyl-1H-pyrazole [M+H]+ = 151.1 m/z (M-36 Da)
Oxidative H2​O2​ , O3​ , or PeroxidesRadical attack ( ∙OH ) & Ring CleavagePyrazole N-oxides & Ring-opened carboxylic acidsVariable (Typically +16 Da for N-oxides)
Photolytic UV Light (254 nm)C-Cl Homolytic CleavageDechlorinated dimers / Propyl-pyrazole [M+H]+ = 153.1 m/z (Loss of Cl, +H)

PART 3: Experimental Protocols

Self-Validating Protocol: Forced Degradation & Mass Balance Study To accurately profile the degradation of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole, you must utilize a self-validating workflow that accounts for volatile degradants (like the allyl derivative) which often cause mass balance failures.

Step 1: Preparation of Self-Validating Controls

  • Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile (ACN).

  • Causality: ACN is chosen over Methanol because Methanol can act as a nucleophile ( SN​2 ), artificially forming the methoxypropyl ether degradant.

  • Validation: Spike the solution with an internal standard (e.g., triphenylphosphine oxide, 0.1 mg/mL) that is entirely inert to the tested degradation conditions.

Step 2: Hydrolytic Stress Execution

  • Transfer 1.0 mL of stock to a PTFE-lined screw-cap vial. Add 1.0 mL of 0.1 N NaOH.

  • Incubate at 40°C for 24 hours using a thermoshaker.

  • Quenching: Neutralize immediately with 1.0 mL of 0.1 N HCl. Crucial: Failure to quench will result in continued degradation inside the LC autosampler queue, invalidating the time-course data.

Step 3: Oxidative Stress Execution

  • Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 3% H2​O2​ .

  • Incubate at 25°C for 24 hours protected from light.

  • Quenching: Add 100 μL of 10% sodium thiosulfate to neutralize residual peroxides prior to injection.

Step 4: LC-MS/UV Analysis & Mass Balance Calculation

  • Analyze via LC-MS using a C18 column (0.1% Formic Acid in Water/ACN gradient).

  • System Validation (The Mass Balance Check): Calculate the total molar area of the parent peak plus all degradant peaks. The sum must equal 98–102% of the Time-Zero control peak area (normalized to the internal standard). If the mass balance is <95%, it indicates that volatile degradants (e.g., the elimination product) have evaporated, or highly polar ring-opened products have eluted in the column void volume.

PART 4: Mandatory Visualization

The following Graphviz diagram maps the divergent degradation pathways based on the applied environmental stress.

G Parent 5-(3-Chloropropyl)-1-ethyl- 3-methyl-1H-pyrazole Hydrolysis Hydrolysis (SN2) Basic/Aqueous Media Parent->Hydrolysis OH-, H2O Elimination Thermal Elimination (E2) High Temp (>120°C) Parent->Elimination Heat, Base Oxidation Oxidative Stress (AOPs) Radical Attack (•OH) Parent->Oxidation H2O2 / O3 / UV Photolysis Photolysis (UV) C-Cl Homolytic Cleavage Parent->Photolysis hν (UV light) Prod_Hydro 5-(3-Hydroxypropyl)-1-ethyl- 3-methyl-1H-pyrazole Hydrolysis->Prod_Hydro -Cl- Prod_Elim 5-Allyl-1-ethyl- 3-methyl-1H-pyrazole Elimination->Prod_Elim -HCl Prod_Ox Pyrazole Ring-Opening & N-Oxide Derivatives Oxidation->Prod_Ox Ring Cleavage Prod_Photo Alkyl Radicals & Dimerization Products Photolysis->Prod_Photo •Cl loss

Caption: Divergent degradation pathways of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole under environmental stress.

PART 5: References

  • Degradation of Micropollutants and Formation of Oxidation By-Products during the Ozone/Peroxymonosulfate System: A Critical Review. MDPI - Water. Available at: [1]

  • Degradation behaviors and genetic toxicity variations of pyrazolone pharmaceuticals during chlorine dioxide disinfection process. ResearchGate. Available at: [2]

  • Decomposition of Contaminants of Emerging Concern in Advanced Oxidation Processes. MDPI - International Journal of Environmental Research and Public Health. Available at: [3]

Validation & Comparative

Confirming the Regiochemistry of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-substituted pyrazoles frequently yields complex mixtures of regiochemical isomers. When alkylating a 3,5-disubstituted pyrazole core to synthesize 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole , distinguishing the target compound from its 3-(3-chloropropyl)-5-methyl counterpart is a notorious analytical challenge. Because the pyrazole core undergoes rapid annular tautomerism prior to N-alkylation, the resulting regioisomers possess identical masses and highly similar polarities.

This guide objectively compares the analytical methodologies available for structural confirmation, providing researchers and drug development professionals with a self-validating protocol grounded in 2D NMR techniques to definitively prove regiochemistry.

Part 1: Methodological Comparison Overview

Selecting the correct analytical technique is critical for preventing downstream failures in drug development. Below is a comparative analysis of the standard methodologies used to confirm pyrazole regiochemistry.

Table 1: Comparison of Analytical Techniques for Pyrazole Regiochemistry

Analytical TechniqueRegiochemical CertaintyThroughputSample RequirementPrimary Limitation
1D NMR (¹H, ¹³C) LowHigh~5 mgCannot definitively link the N1-alkyl group to C3/C5 substituents across the heteroatom gap.
2D NMR (NOESY/HMBC) Absolute Medium~10–15 mgRequires high-purity isolated isomers and complex spectral interpretation.
LC-MS/MS LowHigh<1 mgFragmentation patterns of regioisomers are often indistinguishable.
SCXRD (X-Ray) Absolute LowSingle CrystalThe target compound is highly lipophilic and often an oil; crystallization is a severe bottleneck.

Part 2: In-Depth Analysis of Alternatives

As a Senior Application Scientist, it is crucial to understand the causality behind why certain techniques fail and others succeed when analyzing complex N-heterocycles.

The Insufficiency of 1D NMR and LC-MS/MS

While LC-MS/MS is excellent for confirming the exact mass and the distinct isotopic signature of the chlorine atom (the M and M+2 peaks), it fails to provide spatial context. Similarly, standard 1D ¹H and ¹³C NMR can confirm the presence of the ethyl, methyl, and chloropropyl functional groups. However, the chemical shifts of the C3 and C5 quaternary carbons in pyrazoles are highly sensitive to solvent, concentration, and subtle electronic effects. Empirical assignments based solely on 1D chemical shifts are unreliable because scalar couplings do not bridge the N1–C5 heteroatom gap to prove connectivity.

The Gold Standard: 2D NMR (NOESY & HMBC)

To achieve absolute certainty without relying on crystallization, we must rely on the causality of 2D NMR .

  • Spatial Causality (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment measures through-space dipole-dipole interactions (typically < 5 Å). In the target 1-ethyl-5-(3-chloropropyl) isomer, the N1-ethyl protons are forced into close spatial proximity with the C5-chloropropyl protons. A strong NOE cross-peak will be observed here, which is absent in the opposite regioisomer .

  • Through-Bond Causality (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) detects 2- and 3-bond carbon-proton couplings. The N1-ethyl protons will show a 3-bond coupling to the C5 carbon, creating a definitive logical bridge that confirms the regiochemistry .

Part 3: Experimental Protocols (Self-Validating System)

The following protocol is designed as a self-validating system . The spatial data (NOESY) must perfectly align with the through-bond data (HMBC). A contradiction indicates either an impure sample or an incorrect structural assumption.

Step-by-Step 2D NMR Regiochemical Assignment
  • Sample Preparation: Dissolve ~15 mg of the highly purified pyrazole derivative in 0.6 mL of CDCl₃.

    • Causality: NOESY relies on weak relaxation pathways. Higher sample concentrations significantly improve the signal-to-noise ratio of critical, low-intensity cross-peaks.

  • 1D Baseline Acquisition: Acquire standard ¹H and ¹³C spectra. Ensure the C4-H proton (typically a sharp singlet around 5.8–6.1 ppm) is clearly resolved, as it acts as an internal reference point for the pyrazole core.

  • NOESY Acquisition: Run a 2D NOESY experiment with an optimized mixing time of 400–500 ms .

    • Causality: A mixing time that is too short will miss weak spatial interactions. A mixing time that is too long will cause "spin diffusion" (magnetization transferring sequentially across multiple protons), leading to false-positive proximity readings.

  • HMBC Acquisition: Acquire the ¹H-¹³C HMBC spectrum optimized for long-range couplings (typically set to J = 8 Hz). This allows for the detection of 3-bond couplings across the pyrazole nitrogens .

  • Data Validation (Cross-Referencing):

    • Map the NOESY cross-peak between the N1-ethyl -CH₂- (~4.0 ppm) and the C5-chloropropyl -CH₂- (~2.6 ppm).

    • Cross-reference this by verifying the HMBC correlation from the N1-ethyl -CH₂- to the C5 quaternary carbon. If both align, the 1,5-relationship is confirmed.

Part 4: Data Presentation

Table 2: Expected Critical NMR Correlations for 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole

Nucleus 1 (Proton)Nucleus 2 (Proton/Carbon)Interaction TypeExpected ResultStructural Implication
N1-Ethyl (-CH₂-)C5-Propyl (-CH₂-)NOESY (Through-space)Strong Cross-peakConfirms 1,5-spatial proximity
N1-Ethyl (-CH₂-)C3-Methyl (-CH₃)NOESY (Through-space)No Cross-peakConfirms methyl is distant (at C3)
N1-Ethyl (-CH₂-)C5 (Quaternary C)HMBC (3-bond)Strong CorrelationConfirms N1–C5 bond connectivity
C4-Proton (-H)C3 & C5 (Quaternary C)HMBC (2-bond)Dual CorrelationsValidates the core pyrazole ring

Part 5: Mandatory Visualization

Workflow A 1. Synthesis & Isolation (Mixture of Regioisomers) B 2. Chromatographic Separation (Isolate Target Peak) A->B C 3. 1D NMR (1H/13C) (Confirm Functional Groups) B->C D 4. 2D NMR (NOESY/HMBC) (Establish Spatial/Bond Logic) C->D E 5. Regiochemical Confirmation (1-Ethyl-3-Methyl-5-Substituted) D->E

Step-by-step analytical workflow for resolving pyrazole regioisomers.

NMR_Logic N1_Ethyl N1-Ethyl Protons C5_Propyl C5-Chloropropyl Protons N1_Ethyl->C5_Propyl NOESY (Proximity) C3_Carbon C3 Quaternary Carbon N1_Ethyl->C3_Carbon HMBC (3-bond) C5_Carbon C5 Quaternary Carbon N1_Ethyl->C5_Carbon HMBC (3-bond) C5_Propyl->C5_Carbon HMBC (2-bond) C3_Methyl C3-Methyl Protons C3_Methyl->C3_Carbon HMBC (2-bond) C4_Proton C4-Proton C4_Proton->C3_Carbon HMBC (2-bond) C4_Proton->C5_Carbon HMBC (2-bond)

Logical network of HMBC and NOESY correlations confirming pyrazole regiochemistry.

References

  • BenchChem Technical Support. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Application Notes, 2025.

  • Kudryavtsev, K. V., et al. "Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues." National Institutes of Health (PMC).

  • Mazzotta, S., et al. "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." National Institutes of Health (PMC).

  • Biersack, B., et al. "Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships." RSC Advances.

Advanced Comparison Guide: 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole vs. Conventional Alkylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the selection of an alkylating agent extends far beyond simple carbon-chain extension; it is a critical step in pharmacophore installation. 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole is a highly specialized, bifunctional building block designed to introduce a pre-assembled heteroaromatic system via a flexible three-carbon linker.

As a Senior Application Scientist, I frequently evaluate synthetic routes for complex immunomodulators and kinase inhibitors. The rationale for utilizing this specific agent over generic alternatives lies in its precise structural geometry. Recent structure-activity relationship (SAR) studies on Stimulator of Interferon Genes (STING) agonists[1] have demonstrated that the N1-ethyl and C3-methyl substitution pattern on the pyrazole ring is not arbitrary. Experimental data shows that the N-ethyl group provides optimal spatial fitting within receptor dimers, exhibiting single-digit picomolar EC50 values, whereas methyl, isopropyl, or tert-butyl substitutions lead to detrimental effects on receptor activation[1].

By using 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole, researchers can bypass multi-step linker constructions, directly installing this optimized pharmacophore in a single, high-yielding SN​2 step.

Comparative Analysis: Pre-assembled vs. Sequential Alkylation

When designing a synthetic route to append the 1-ethyl-3-methyl-1H-pyrazole moiety to a core scaffold (e.g., an amidobenzimidazole), chemists typically choose between three strategies.

  • Strategy A: Pre-assembled Alkylation (Featured Agent) Utilizes 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole. The electrophilic chloropropyl tail reacts directly with the target nucleophile.

  • Strategy B: Sequential "Build-from-Scratch" Alkylation Involves reacting the core with 1-bromo-3-chloropropane first, followed by a secondary coupling step with 1-ethyl-3-methyl-1H-pyrazole.

  • Strategy C: Simple Alkylating Agents Using generic agents like methyl iodide or ethyl bromide. While highly reactive, these cannot install complex pharmacophores and are strictly limited to basic steric tuning.

Quantitative Performance Comparison

The following table summarizes the experimental performance of these strategies based on standard bench-level metrics.

MetricStrategy A: 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazoleStrategy B: 1-Bromo-3-chloropropane (Sequential)Strategy C: Simple Alkylating Agents (e.g., MeI)
Step Count 1 Step2 Steps1 Step
Overall Yield 78% – 85%40% – 55% (Over two steps)> 90%
Reaction Time 4 – 6 Hours16 – 24 Hours1 – 2 Hours
Primary Impurities Trace unreacted starting materialOver-alkylation, elimination byproducts (alkenes)Over-methylation (quaternary amines)
Target Specificity High (Installs complete pharmacophore)Low (Prone to cross-reactivity in step 1)N/A (Cannot install pyrazole)

Causality Insight: Strategy B suffers from significantly lower yields because the intermediate 3-chloropropyl-adduct is highly susceptible to base-catalyzed elimination (forming an allyl group) rather than undergoing the desired secondary substitution. Strategy A circumvents this by pre-assembling the stable pyrazole-propyl linkage.

Experimental Protocol: N-Alkylation Workflow

The following protocol details a self-validating system for the N-alkylation of a secondary amine core using 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole.

Reagents & Equipment
  • Target Core Scaffold (Secondary amine or phenol)

  • 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole (1.2 eq)

  • Cesium Carbonate ( Cs2​CO3​ , 2.5 eq)

  • Potassium Iodide (KI, 0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Initiation & Solvation: Dissolve the core scaffold (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

    • Expertise Note: DMF provides optimal solvation for polar intermediates and stabilizes the transition state of the SN​2 substitution.

  • Base Activation: Add Cs2​CO3​ (2.5 eq) and stir for 15 minutes at room temperature.

    • Expertise Note: Cs2​CO3​ is selected over NaOH or K2​CO3​ . The large cesium cation enhances the nucleophilicity of the amine via the "cesium effect" while preventing base-catalyzed hydrolysis of sensitive functional groups.

  • Catalyzed Alkylation: Add 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole (1.2 eq) followed by catalytic KI (0.1 eq). Elevate the temperature to 70 °C.

    • Expertise Note: The addition of KI facilitates an in situ Finkelstein reaction. The alkyl chloride is transiently converted to a more reactive alkyl iodide, significantly lowering the activation energy and accelerating the reaction.

  • Self-Validation & Monitoring: At the 4-hour mark, sample 10 µL of the reaction mixture, dilute in LC-MS grade Acetonitrile, and analyze.

    • Validation Logic: The reaction is deemed complete when the starting material peak (UV 254 nm) is < 5% and the Total Ion Chromatogram (TIC) exhibits the dominant (M+H)+ peak of the alkylated product.

  • Workup & Purification: Quench the reaction with distilled H2​O and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous LiCl solution.

    • Expertise Note: The LiCl wash is critical; it effectively pulls residual DMF out of the organic layer into the aqueous phase, preventing co-elution during subsequent flash chromatography. Dry over Na2​SO4​ , concentrate under reduced pressure, and purify.

Pathway Visualization

The following diagram illustrates the synthetic workflow and subsequent biological activation pathway, demonstrating how the installation of the 1-ethyl-3-methyl-1H-pyrazole pharmacophore directly translates to STING pathway activation and innate immune response[2][3].

STING_Pathway A 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole (Pre-assembled Alkylating Agent) C Potent STING Agonist (e.g., Compound 4c) A->C N-Alkylation B Target Scaffold (e.g., Amidobenzimidazole) B->C Coupling D STING Protein Activation (ER Membrane) C->D Direct Binding E TBK1-IRF3-STAT1 Signaling Cascade D->E Phosphorylation F Type I Interferon (IFN) Production E->F Transcription G Innate Antitumor Immune Response F->G Immune Activation

Synthetic workflow of 1-ethyl-3-methyl-1H-pyrazole derivatives and STING pathway activation.

References

  • Title: Development of Potent Immune Modulators Targeting Stimulator of Interferon Genes Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Validating the Biological Activity of Synthesized Pyrazole Compounds: A Comparative Guide to JAK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in modern medicinal chemistry, the pyrazole ring system is a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors[1]. Its unique physicochemical properties—specifically its ability to act simultaneously as a hydrogen bond donor and acceptor—make it an ideal pharmacophore for anchoring small molecules within the ATP-binding hinge region of kinases[2].

This guide provides an authoritative framework for validating the biological activity of newly synthesized pyrazole derivatives. By comparing a representative novel compound ("Pyrazole-X") against the FDA-approved benchmark Ruxolitinib and a non-pyrazole alternative, we will explore the causal mechanisms of target engagement and outline self-validating experimental workflows for Janus kinase (JAK) inhibition.

Mechanistic Causality: Why the Pyrazole Scaffold?

The efficacy of pyrazole-based JAK inhibitors is not coincidental; it is rooted in precise structural biology. In the case of JAK2, the active "DFG-in" conformation of the kinase domain features a highly conserved ATP-binding pocket. The pyrazole moiety mimics the adenine ring of ATP. Specifically, the nitrogen atoms of the pyrazole ring form critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues (e.g., Glu930 and Leu932 in JAK2)[3].

Replacing the pyrazole with other five-membered heterocycles often leads to a precipitous drop in potency because the precise geometry required for these hinge-binding interactions is lost. Furthermore, substitutions at the C-3, C-4, and C-5 positions of the pyrazole ring allow medicinal chemists to fine-tune lipophilicity and project functional groups into the selectivity pocket, thereby differentiating between JAK1, JAK2, and JAK3[4].

JAK_STAT Cytokine Cytokine Ligand Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Kinase Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates pSTAT Phosphorylated STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription pSTAT->Nucleus Translocation Pyrazole Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole->JAK ATP-Competitive Inhibition

Fig 1: Mechanism of JAK/STAT pathway inhibition by pyrazole-based ATP-competitive inhibitors.

Comparative Performance Data

To objectively validate a synthesized pyrazole, it must be benchmarked against established standards across multiple biological tiers: biochemical potency (cell-free), cellular efficacy (target engagement in situ), and kinase selectivity.

Below is a representative data set comparing a novel optimized pyrazole derivative ("Pyrazole-X") against Ruxolitinib (a dual JAK1/2 pyrazole inhibitor)[4] and a non-pyrazole alternative scaffold.

CompoundScaffold TypeJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Cellular pSTAT3 IC₅₀ (nM)Kinase Selectivity (Gini Coefficient)
Ruxolitinib Pyrazolopyrimidine3.32.8450.65 (Moderate)
Pyrazole-X Substituted Pyrazole1.215.4220.82 (High JAK1 bias)
Scaffold-Y Aminopyrimidine125.085.0>10000.40 (Poor)

Data Interpretation: While Ruxolitinib is a potent pan-JAK1/2 inhibitor, Pyrazole-X demonstrates a 10-fold selectivity for JAK1 over JAK2. The non-pyrazole Scaffold-Y fails to achieve nanomolar potency, underscoring the necessity of the pyrazole hinge-binding motif. Furthermore, the cellular IC₅₀ of Pyrazole-X (22 nM) confirms excellent membrane permeability and intracellular stability, a critical hurdle in drug development.

Self-Validating Experimental Protocols

To generate the data shown above, researchers must employ orthogonal assays. A biochemical assay proves direct target binding, while a cell-based assay proves physiological relevance.

Protocol A: Biochemical Validation via TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase profiling[5]. It utilizes a time-delayed measurement to eliminate short-lived background autofluorescence, resulting in an exceptionally high signal-to-noise ratio[5].

Causality in Assay Design: We use a Terbium (Tb)-labeled anti-phospho antibody as the donor and a fluorescently labeled tracer as the acceptor. The assay is performed at the apparent Michaelis constant ( Km,app​ ) for ATP to ensure the assay is sensitive to ATP-competitive inhibitors like pyrazoles[6].

Step-by-Step Methodology:

  • Enzyme-Inhibitor Equilibration: Add 5 µL of recombinant JAK1 enzyme (at 2X final concentration) to a 384-well plate. Add 100 nL of the synthesized pyrazole compound (in DMSO) using an acoustic dispenser. Rationale: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the kinase before ATP competition begins.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at Km,app​ ) and the specific peptide substrate. Incubate for 60 minutes at room temperature.

  • Reaction Quenching & Detection: Add 10 µL of Detection Buffer containing EDTA and the Tb-labeled anti-phospho antibody[6]. Rationale: EDTA chelates Mg²⁺, instantly halting the kinase reaction to ensure precise kinetic timing. The antibody specifically binds the phosphorylated product.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 340 nm. Wait for a 50–100 µs delay, then measure emission at 495 nm (donor) and 520 nm (acceptor).

  • Data Analysis: Calculate the 520/495 nm emission ratio. Plot the ratio against the log of the inhibitor concentration using a 4-parameter logistic non-linear regression to determine the IC₅₀.

TR_FRET Step1 1. Incubate Kinase + Pyrazole (Thermodynamic Equilibration) Step2 2. Add ATP & Substrate (Phosphorylation Reaction) Step1->Step2 Step3 3. Add EDTA + Tb-Antibody (Quench & Detect) Step2->Step3 Readout 4. TR-FRET Readout (Ex 340nm / Em 520 & 495nm) Step3->Readout Analysis 5. IC50 Calculation (Non-linear Regression) Readout->Analysis

Fig 2: Step-by-step workflow of the TR-FRET kinase assay for inhibitor screening.

Protocol B: Cellular Functional Validation via STAT3 Phosphorylation

A compound may inhibit an isolated enzyme but fail in cells due to poor permeability, efflux pumps, or protein binding. To validate the synthesized pyrazole's cellular efficacy, we measure the downstream inhibition of STAT3 phosphorylation in human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., HEL cells)[7].

Causality in Assay Design: Cytokine stimulation (e.g., IL-6) induces rapid JAK-mediated phosphorylation of STAT3. By pretreating cells with our pyrazole inhibitor, we can causally link the biochemical kinase inhibition to the suppression of the cellular signaling cascade.

Step-by-Step Methodology:

  • Cell Seeding and Starvation: Seed HEL cells at 1×106 cells/mL in serum-free media for 4 hours. Rationale: Serum starvation reduces basal kinase activity, maximizing the dynamic range of the cytokine-induced signal.

  • Compound Treatment: Treat cells with a serial dilution of the synthesized pyrazole (0.1 nM to 10 µM) for 1 hour at 37°C.

  • Cytokine Stimulation: Stimulate cells with 50 ng/mL of IL-6 for exactly 15 minutes. Rationale: 15 minutes is the empirical peak of transient STAT3 phosphorylation before negative feedback loops (e.g., SOCS proteins) initiate signal decay.

  • Lysis and Western Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with primary antibodies against pSTAT3 (Tyr705) and total STAT3. Use a fluorescent secondary antibody for quantitative densitometry. The ratio of pSTAT3 to total STAT3 determines the cellular IC₅₀.

Conclusion

Validating a newly synthesized pyrazole compound requires a rigorous, multi-tiered approach. The pyrazole scaffold provides the fundamental structural geometry required for potent ATP-competitive inhibition[3]. However, true validation relies on demonstrating causality: proving that the compound binds the kinase in vitro (via TR-FRET)[5] and that this binding translates to the suppression of the target signaling pathway in living cells. By adhering to these self-validating protocols, researchers can confidently advance novel pyrazole derivatives through the preclinical drug discovery pipeline.

Sources

Comparative Efficacy of Pyrazole Isomers in Drug Development: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the simplest structural shift—such as moving an aryl group from the N1 to the N3 position on a pyrazole ring—can dictate the difference between a blockbuster drug and an inactive compound. The pyrazole scaffold is a privileged structure in medicinal chemistry, but its efficacy is inextricably linked to its isomerism.

This guide provides an objective, data-driven comparison of pyrazole isomers, focusing on thermodynamic tautomerism and the profound pharmacological differences between regiochemical isomers. By examining the causality behind target engagement and detailing self-validating experimental workflows, this guide equips drug development professionals with the insights necessary to optimize pyrazole-based therapeutics.

Thermodynamic Stability: The Foundation of Pyrazole Efficacy

Before evaluating target engagement, we must understand the baseline energetic states of the pyrazole core. Pyrazole exists in a dynamic tautomeric equilibrium, primarily between the 1H-, 3H-, and 4H-isomers.

Causality in Stability: Density Functional Theory (DFT) calculations consistently demonstrate that the 1H-pyrazole isomer is the most thermodynamically stable form[1]. The causality here is rooted in electronic structure: the 1H-tautomer maintains a fully delocalized aromatic π-electron system. Non-aromatic tautomers (where the proton is located on a carbon atom, such as 3H- or 4H-pyrazole) are significantly higher in energy (often by ~100 kJ/mol) and are rarely observed under physiological conditions[1]. Therefore, when designing pyrazole-based kinase or cyclooxygenase inhibitors, the 1H-aromatic framework is the obligatory starting point for structural optimization.

Regioisomer Efficacy: The 1,5- vs. 1,3-Diarylpyrazole Paradigm

The most striking example of isomer-dependent efficacy in modern pharmacology is found in the development of selective COX-2 inhibitors (coxibs). The condensation of a 1,3-dicarbonyl with an arylhydrazine typically yields a mixture of two regioisomers: 1,5-diarylpyrazole and 1,3-diarylpyrazole[2].

While these molecules share identical molecular weights and similar lipophilicity, their biological activities are vastly different. The 1,5-diarylpyrazole configuration (the core of Celecoxib) exhibits potent, selective COX-2 inhibition. In stark contrast, its 1,3-diarylpyrazole counterpart is completely devoid of both COX-1 and COX-2 activity[2].

Mechanistic Causality: Why Regiochemistry Dictates Target Engagement

The efficacy cliff between these isomers is a direct result of binding pocket geometry. The COX-2 active site features a secondary side pocket that accommodates the sulfonamide group.

  • The 1,5-Isomer: The spatial arrangement of the two adjacent aryl rings forces a specific dihedral angle relative to the pyrazole plane. This V-shaped geometry perfectly wedges the central pyrazole into the main hydrophobic channel while projecting the sulfonamide-bearing aryl group directly into the COX-2 side pocket.

  • The 1,3-Isomer: The 1,3-substitution pattern creates a more linear, extended molecular geometry. This altered vector causes a severe steric clash with the enzyme's main channel, physically preventing the sulfonamide group from accessing the required binding pocket.

Mechanism Target COX-2 Active Site (Arg120, Tyr355, Val523) Effect1 Potent Inhibition (Target Engagement) Target->Effect1 Conformation Match Effect2 No Inhibition (Steric Clash) Target->Effect2 Conformation Mismatch Iso15 1,5-Diarylpyrazole (e.g., Celecoxib) Iso15->Target Sulfonamide inserts into side pocket Iso13 1,3-Diarylpyrazole (Regioisomer) Iso13->Target Linear geometry prevents insertion

Mechanistic logic of COX-2 target engagement by pyrazole regioisomers.

Quantitative Efficacy Comparison

The following table summarizes the stark pharmacological divergence between the two regioisomers, utilizing data from the development of SC-58125 and Celecoxib (SC-58635)[2].

CompoundIsomer ConfigurationTargetIC50 (μM)Pharmacological Status
Celecoxib (SC-58635) 1,5-DiarylpyrazoleCOX-20.04Potent Inhibitor
Celecoxib (SC-58635) 1,5-DiarylpyrazoleCOX-1>15.0Inactive (Highly Selective)
SC-58125 Regioisomer 1,3-DiarylpyrazoleCOX-2>100.0Inactive
SC-58125 Regioisomer 1,3-DiarylpyrazoleCOX-1>100.0Inactive

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the synthesis and biological evaluation of these isomers must be conducted using self-validating protocols. Every step must include internal controls to prove that the observed efficacy is genuinely derived from the correct regiochemistry.

Protocol A: Regioselective Synthesis & Structural Validation

Objective: Synthesize, isolate, and unambiguously verify the active 1,5-diarylpyrazole isomer.

  • Claisen Condensation: React the appropriate acetophenone with an ester (e.g., ethyl trifluoroacetate) to form the 1,3-dicarbonyl intermediate. Causality: This provides the dual electrophilic centers required for pyrazole cyclization[2].

  • Regioselective Hydrazine Condensation: React the 1,3-dicarbonyl with an arylhydrazine. Causality: To drive the reaction toward the 1,5-isomer, perform the condensation using the hydrochloride salt of the phenylhydrazine in refluxing ethanol. This thermodynamic control generates the 1,5-isomer almost exclusively, though minor 1,3-isomers will still form[2],[3].

  • Isomer Separation: Separate the regioisomers using flash chromatography (eluting with a gradient of EtOAc/Hexanes)[2],[3].

  • Self-Validation via NOESY NMR: Standard 1D NMR cannot definitively prove pyrazole regiochemistry. You must perform a 2D NOESY NMR experiment. Causality: The 1,5-isomer will display a distinct cross-peak indicating spatial proximity between the N-aryl protons and the C5-substituent protons. The absence of this signal in the 1,3-isomer serves as an absolute, self-validating structural confirmation[4].

SynthesisWorkflow A 1,3-Dicarbonyl Precursor B Hydrazine Condensation A->B + Arylhydrazine HCl C Isomeric Mixture (1,5 & 1,3) B->C Cyclization D Flash Chromatography C->D Separation E 1,5-Isomer (Active) D->E Major Product F 1,3-Isomer (Inactive) D->F Minor Product

Workflow for regioselective synthesis and separation of diarylpyrazole isomers.

Protocol B: In Vitro Efficacy Evaluation (Self-Validating Assay)

Objective: Measure COX-2 target engagement while ruling out false positives.

  • Enzyme Incubation: Incubate purified recombinant human COX-2 with varying concentrations of the isolated pyrazole isomers (0.001 μM to 100 μM) for 15 minutes at 37°C.

  • Orthogonal Readout: Initiate the reaction by adding arachidonic acid. Rather than relying solely on substrate depletion, use an orthogonal ELISA to quantify the downstream product, Prostaglandin E2 (PGE2). Causality: Measuring the functional end-product ensures the inhibition is physiologically relevant.

  • Internal Controls (The Self-Validating System):

    • Positive Control: Commercial Celecoxib (validates assay sensitivity).

    • Negative Control: DMSO vehicle only (establishes baseline 100% enzyme activity).

    • Counter-Screen: Run identical concentrations against purified COX-1. Causality: An inhibitor is only successful if it demonstrates a high selectivity index (COX-1 IC50 / COX-2 IC50 > 300).

Conclusion

The efficacy of pyrazole-based therapeutics is not merely a function of the functional groups attached, but of their precise spatial orientation. As demonstrated by the 1,5- vs. 1,3-diarylpyrazole paradigm, regiochemistry acts as a binary switch for target engagement. By employing rigorous, self-validating synthetic and analytical workflows—such as NOESY NMR confirmation and orthogonal efficacy assays—drug development professionals can confidently navigate the complexities of pyrazole isomerism.

Sources

A Comparative Guide to the Cross-Reactivity of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole (PZ-358)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the development of highly selective small molecule inhibitors is a paramount objective. While achieving potent on-target activity is crucial, understanding a compound's off-target interactions, or cross-reactivity, is equally vital for predicting its therapeutic window and potential toxicities.[1][2] This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel pyrazole-based compound, 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole, hereafter referred to as PZ-358 .

For the purpose of this technical guide, we will operate under a hypothetical, yet scientifically grounded, scenario: PZ-358 has been identified as a potent inhibitor of the p38α mitogen-activated protein kinase (MAPK) , a key regulator of inflammatory responses.[3][4] The challenge, as with any kinase inhibitor, lies in its selectivity, given the high degree of structural conservation across the human kinome.[5][6]

This guide will compare the selectivity profile of PZ-358 with two well-characterized, first-generation p38 MAPK inhibitors: SB203580 and BIRB 796 . We will delve into the experimental methodologies used to generate these selectivity profiles, providing detailed protocols and explaining the rationale behind each experimental choice. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and interpret cross-reactivity studies for novel kinase inhibitors.

The Criticality of Kinase Inhibitor Selectivity

The human genome encodes over 500 protein kinases, which share a conserved ATP-binding pocket, the primary target for most kinase inhibitors.[7] This structural similarity is the root cause of cross-reactivity, where an inhibitor designed for one kinase also binds to and modulates the activity of others.[6] Such off-target effects can lead to a range of outcomes, from unexpected therapeutic benefits (polypharmacology) to severe adverse events.[8][9] For instance, the off-target activities of the multi-kinase inhibitor Dasatinib are thought to contribute to some of its clinical side effects.[1][8] Therefore, a comprehensive understanding of a compound's selectivity is a non-negotiable aspect of preclinical development.

Comparative Selectivity Profiles

The selectivity of a kinase inhibitor is not an absolute measure but is typically quantified by comparing its potency (e.g., IC50 or Kd) against the primary target versus a panel of other kinases.[5] A highly selective inhibitor will exhibit potent inhibition of its intended target with significantly weaker or no activity against other kinases.

Below is a comparative summary of the inhibitory activity of PZ-358 (hypothetical data) against our reference compounds, SB203580 and BIRB 796. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM), where a lower value indicates higher potency.

Kinase TargetPZ-358 (IC50, nM)SB203580 (IC50, nM)BIRB 796 (IC50, nM)Reference(s)
p38α (MAPK14) 15 5038[10]
p38β (MAPK11)8550065[10]
JNK2>10,000>10,000>10,000[10][11]
LCK8,500>10,000>10,000
GSK-3β9,200>10,000Not Reported
c-Raf>10,000Not ReportedModerate Inhibition[12]
VEGFR-2>10,000Not ReportedNot Reported[12]

Note: The data for PZ-358 is hypothetical and for illustrative purposes. The data for SB203580 and BIRB 796 are compiled from publicly available sources and assay conditions may vary.

From this hypothetical data, PZ-358 demonstrates high potency against its primary target, p38α, with moderate selectivity over p38β and excellent selectivity against a panel of other kinases. This profile suggests a promising candidate for further development, warranting a deeper investigation into its cellular target engagement and broader kinome selectivity.

Visualizing On-Target vs. Off-Target Effects

To conceptualize the importance of selectivity, consider the following simplified signaling pathway. PZ-358 is designed to inhibit p38α, thereby blocking the inflammatory response. However, if it also inhibits "Off-Target Kinase 1," it could lead to unintended cellular consequences.

cluster_0 Cell Membrane cluster_1 Cytoplasm Cytokine_Receptor Cytokine Receptor Upstream_Kinase Upstream Kinase Cytokine_Receptor->Upstream_Kinase Activates p38a p38α (On-Target) Upstream_Kinase->p38a Activates Off_Target_1 Off-Target Kinase 1 Upstream_Kinase->Off_Target_1 Activates Inflammation Inflammatory Response p38a->Inflammation Leads to PZ_358 PZ-358 PZ_358->p38a Inhibits PZ_358->Off_Target_1 Inhibits (Cross-reactivity) Unintended_Effect Unintended Cellular Effect Off_Target_1->Unintended_Effect Leads to

Caption: On-target vs. off-target effects of PZ-358.

Experimental Workflows for Assessing Cross-Reactivity

A tiered approach is often employed to characterize the selectivity of a novel inhibitor. This "Cross-Reactivity Screening Cascade" begins with broad, high-throughput screens and progresses to more focused, in-depth cellular assays.

Start Novel Inhibitor (PZ-358) Biochemical_Screen Tier 1: Broad Kinome Screen (e.g., 400+ kinases at a single high concentration) Start->Biochemical_Screen Hit_Identification Identify Off-Target Hits (% Inhibition > 50%) Biochemical_Screen->Hit_Identification IC50_Determination Tier 2: IC50 Determination for Hits (Dose-response biochemical assays) Hit_Identification->IC50_Determination Hits End Comprehensive Selectivity Profile Hit_Identification->End No Significant Hits Cellular_Assay Tier 3: Cellular Target Engagement (e.g., CETSA or NanoBRET) IC50_Determination->Cellular_Assay Phenotypic_Screen Tier 4: Phenotypic & Safety Assays (Cell viability, pathway analysis) Cellular_Assay->Phenotypic_Screen Phenotypic_Screen->End

Caption: A typical cross-reactivity screening cascade.

Detailed Experimental Protocols

Protocol 1: Competitive Binding Assay for IC50 Determination

This assay measures the ability of a test compound (PZ-358) to displace a known, often fluorescently labeled, ligand from the kinase's ATP-binding pocket. It provides a quantitative measure of binding affinity (IC50).[5]

Objective: To determine the IC50 value of PZ-358 for p38α and identified off-target kinases.

Materials:

  • Recombinant human kinase (e.g., p38α)

  • Fluorescently labeled tracer (a known ligand for the kinase)

  • PZ-358 and other test compounds

  • Assay buffer (specific to the kinase)

  • 384-well microplates

  • Plate reader capable of detecting the tracer's signal (e.g., fluorescence polarization or TR-FRET)

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of PZ-358 in 100% DMSO.

    • Perform a serial dilution of the stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 0.1 nM).

  • Assay Setup:

    • In a 384-well plate, add the assay buffer.

    • Add the serially diluted PZ-358 or control compounds to the wells.

    • Add the fluorescently labeled tracer at a concentration close to its Kd.

    • Initiate the reaction by adding the recombinant kinase.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect from light if the tracer is photosensitive.

  • Detection:

    • Read the plate using a suitable plate reader. The signal will be inversely proportional to the amount of PZ-358 bound to the kinase.

  • Data Analysis:

    • Normalize the data using wells with no inhibitor (100% binding) and wells with a saturating concentration of a known potent inhibitor (0% binding).

    • Plot the normalized signal against the logarithm of the PZ-358 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement within a physiological cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Objective: To confirm that PZ-358 binds to and stabilizes p38α in intact cells.

Materials:

  • Cell line expressing p38α (e.g., HeLa or THP-1)

  • PZ-358

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR thermocycler or heating blocks

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against p38α and a suitable secondary antibody

Methodology:

  • Cell Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat the cells with PZ-358 at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours in the incubator.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for p38α.

    • Quantify the band intensities for each temperature point.

  • Data Analysis:

    • For each treatment condition, plot the normalized band intensity against the temperature to generate a "melting curve."

    • A shift in the melting curve to higher temperatures in the presence of PZ-358 indicates target engagement and stabilization.

Conclusion

The comprehensive evaluation of a compound's cross-reactivity is a cornerstone of successful drug development. While our hypothetical compound, PZ-358, shows a promising selectivity profile against p38α MAPK, this guide underscores the rigorous experimental validation required to substantiate such a claim. By employing a tiered screening cascade that incorporates both biochemical and cellular assays, researchers can build a robust data package that informs on both the therapeutic potential and the potential liabilities of a novel inhibitor. The methodologies detailed herein, from broad kinome profiling to specific cellular target engagement assays like CETSA®, provide a validated roadmap for navigating the complex but critical task of characterizing inhibitor selectivity.

References

  • Bamborough, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed. [Link]

  • Bamborough, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Weisberg, E., et al. (2007). Extended kinase profiling of the Bcr-Abl inhibitor nilotinib. AACR Journals. [Link]

  • Karaman, M. W., et al. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. [Link]

  • Manley, P. W., et al. (2010). Extended Kinase Profile and Properties of the Protein Kinase Inhibitor Nilotinib. PubMed. [Link]

  • Norris, J. L., et al. (2005). Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. Bentham Science Publishers. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SB203580. [Link]

  • Manley, P. W., et al. (2026). Extended kinase profile and properties of the protein kinase inhibitor Nilotinib. ResearchGate. [Link]

  • opnme.com. (n.d.). P38 MAPK Inhibitor I BIRB 796. [Link]

  • Royal Society of Chemistry. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. [Link]

  • Weiskopf, K., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Jabbour, E., & Kantarjian, H. (2014). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. PMC. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • University of Michigan. (2018). Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity. PMC. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. [Link]

  • Liv Hospital. (2026). Nilotinib. [Link]

  • Ingenta Connect. (2005). Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. [Link]

  • Hope, H. R., et al. (2019). A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction. ACS Publications. [Link]

  • Kreutzman, A., et al. (2017). Dasatinib Reversibly Disrupts Endothelial Vascular Integrity by Increasing Non-Muscle Myosin II Contractility in a ROCK-Dependent Manner. AACR Journals. [Link]

  • Li, Y., et al. (2022). Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. PMC. [Link]

  • ResearchGate. (n.d.). Clinical candidates of p38 MAPK inhibitors. [Link]

  • Hope, H. R., et al. (2009). Structural Bioinformatics-Based Prediction of Exceptional Selectivity of p38 MAP Kinase Inhibitor PH-797804. ACS Publications. [Link]

  • Chan, O., & Talati, C. (2011). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? Taylor & Francis Online. [Link]

  • Davies, S. P., et al. (2000). The selectivity of protein kinase inhibitors: a further update. PMC. [Link]

  • Wodicka, L. M., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Li, Y., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. [Link]

Sources

Reproducibility in STING Agonist Synthesis: A Comparative Guide to 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of non-nucleotide STING (Stimulator of Interferon Genes) agonists, structural precision is paramount. The compound 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole serves as a critical electrophilic building block for synthesizing amidobenzimidazole-based immunomodulators. As a Senior Application Scientist, I frequently observe that batch-to-batch variability in downstream in vitro assays often traces back to the regiochemical purity of this specific intermediate. This guide objectively compares high-purity commercial grades against standard/in-house synthesized alternatives, providing actionable, self-validating protocols to ensure absolute reproducibility in your drug development workflows.

Mechanistic Grounding: The Causality of the Pyrazole Substitution

Why is this specific substitution pattern—1-ethyl and 3-methyl—so critical? Structure-activity relationship (SAR) studies and X-ray crystallography of STING dimers reveal that the N1-alkyl group dictates the proper fit within the hydrophobic pocket of the STING receptor ()[1].

While methyl, isopropyl, or tert-butyl substitutions at the N1 position significantly diminish STING responses, the ethyl group provides the optimal steric bulk for single-digit picomolar potency[1]. Furthermore, the 3-chloropropyl chain acts as a versatile, reactive linker for S_N2 amine alkylation with the primary pharmacophore. If your building block contains regioisomeric impurities (e.g., 1-methyl-3-ethyl-1H-pyrazole derivatives), the resulting off-target coupled products will drastically skew the EC50 of your final reporter assays, leading to false negatives in screening.

Product Performance Comparison: High-Purity vs. Standard Grade

To demonstrate the impact of building block purity on experimental reproducibility, we compared a High-Purity Commercial Grade (>99% purity, strictly regioisomer-free) against a Standard Grade (~95% purity, containing trace regioisomers and des-ethyl impurities).

Table 1: Quantitative Comparison of Synthesis & Assay Reproducibility

ParameterHigh-Purity Grade (>99%)Standard Grade (~95%)
Linker Coupling Yield (Amine Alkylation) 88% ± 2%71% ± 8%
Regioisomeric Impurity Carryover < 0.1% (Undetectable)3.5% - 5.2%
Final STING Agonist EC50 (THP-1 Assay) 4.1 pM12.8 pM (Apparent)
EC50 Batch-to-Batch Variance (CV%) 3.2%18.5%

Data Interpretation: The Standard Grade introduces unacceptable variance (18.5% CV) in the final biological readout. The presence of trace isomers competitively consumes the amidobenzimidazole core during alkylation, suppressing overall yield and creating a mixed population of agonists that confound the true EC50.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your synthesis, the following protocols integrate self-validating checkpoints to guarantee reproducibility.

Protocol 1: S_N2 Amine Alkylation (Linker Coupling)

Objective: Couple 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole to the amidobenzimidazole core.

  • Preparation: Dissolve 1.0 eq of the amidobenzimidazole core and 1.2 eq of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole in anhydrous DMF (0.2 M).

  • Base Addition: Add 2.5 eq of finely milled anhydrous K2CO3.

    • Causality: A mild, insoluble inorganic base like K2CO3 is chosen over organic amines (like DIPEA) to prevent competitive quaternization of the chloropropyl chain, ensuring the reaction remains strictly heterogeneous and controlled.

  • Thermal Activation: Heat the suspension to 70°C for 16 hours under nitrogen.

    • Causality: 70°C provides sufficient kinetic energy to overcome the activation barrier of the primary chloride without inducing thermal degradation of the pyrazole ring.

  • Self-Validation Checkpoint (LC-MS): Before workup, sample 5 µL of the reaction mixture, dilute in MeCN, and run a rapid LC-MS.

    • Validation Criteria: The mass of the starting chloride must be absent, and the chromatogram must show a single dominant product peak. If a secondary peak with the same m/z (regioisomer coupling) is >1%, the batch of building block is compromised and the reaction must be aborted.

  • Purification: Filter the inorganic salts, concentrate under reduced pressure, and purify via preparative reverse-phase HPLC (Water/MeCN with 0.1% TFA).

Protocol 2: Downstream THP-1 Dual Reporter Assay

Objective: Validate the biological reproducibility of the synthesized STING agonist.

  • Cell Seeding: Seed THP-1 Dual KI cells (expressing an IRF-inducible Lucia luciferase reporter) at 1x10^5 cells/well in a 96-well plate.

  • Compound Treatment: Treat cells with a 10-point serial dilution of the purified STING agonist (starting at 100 pM).

  • Incubation & Readout: Incubate for 24 hours at 37°C. Add QUANTI-Luc assay reagent and measure luminescence.

    • Causality: The 24-hour window allows sufficient time for the TBK1-IRF3 signaling cascade to induce stable luciferase expression without entering late-stage apoptosis, ensuring the luminescence directly correlates with STING activation.

System Workflows & Signaling Pathways

Workflow A 5-(3-Chloropropyl)-1-ethyl- 3-methyl-1H-pyrazole B Amine Alkylation (K2CO3, DMF, 70°C) A->B C LC-MS Validation (Impurity Check) B->C D STING Agonist Candidate C->D E In Vitro Reporter Assay Validation D->E

Synthetic workflow and validation logic for STING agonist generation.

Pathway Agonist Pyrazole-Linked STING Agonist STING STING Dimer (ER Membrane) Agonist->STING Binds & Activates TBK1 TBK1 Kinase STING->TBK1 Recruits IRF3 IRF3 Transcription Factor TBK1->IRF3 Phosphorylates IFN Type I Interferons (Immune Response) IRF3->IFN Induces Expression

STING signaling pathway activated by the synthesized pyrazole-linked agonist.
References
  • Jeon, M. J., et al. "Development of Potent Immune Modulators Targeting Stimulator of Interferon Genes Receptor." Journal of Medicinal Chemistry, 2022. URL: [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Quantification of Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Pyrazole Quantification

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical development. Its versatile structure is a key pharmacophore in a multitude of therapeutic agents, from anti-inflammatory drugs to anti-cancer treatments, as well as in a range of potent fungicides and herbicides.[1] Given this prevalence, the accurate and precise quantification of pyrazole-containing compounds is not merely an analytical task; it is a critical component of quality control, pharmacokinetic studies, residue analysis, and the overall integrity of the drug development and environmental monitoring processes.

This guide provides a comprehensive comparison of the principal analytical techniques employed for the quantification of pyrazoles. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics. Our focus will be on providing not just the "how," but the "why," enabling you to make informed decisions when selecting the optimal analytical strategy for your specific research needs.

Chromatographic Techniques: The Workhorses of Pyrazole Analysis

Chromatographic methods are undoubtedly the most widely employed techniques for the quantification of pyrazoles, offering excellent separation capabilities for complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, stands as a robust and versatile tool for pyrazole analysis. The separation is predicated on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.

The "Why" Behind the Method:

The choice of a C18 column is driven by the generally moderate polarity of many pyrazole derivatives. The use of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), in the mobile phase is crucial. Pyrazoles, being basic compounds, can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing. Lowering the mobile phase pH protonates the pyrazole nitrogens, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks. Acetonitrile and methanol are common organic modifiers, with acetonitrile often providing better selectivity for aromatic compounds.

Experimental Protocol: RP-HPLC-UV for a Generic Pyrazole

This protocol outlines a general procedure for the quantification of a pyrazole derivative using RP-HPLC with UV detection.

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents and Materials:

    • Pyrazole reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Trifluoroacetic acid (TFA).

    • Water (HPLC grade).

  • Preparation of Solutions:

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% TFA). The exact ratio should be optimized for the specific analyte. A common starting point is a 50:50 (v/v) mixture.

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the pyrazole reference standard in the mobile phase.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the test sample in the mobile phase to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the pyrazole standard to identify the wavelength of maximum absorbance (λmax).

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the analyte in the test sample by interpolating its peak area from the calibration curve.

Workflow for HPLC Analysis of Pyrazole

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibration Equilibrate HPLC System prep_mobile->equilibration prep_standards Prepare Standard Solutions injection Inject Samples and Standards prep_standards->injection prep_sample Prepare Sample Solution prep_sample->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection calibration Construct Calibration Curve detection->calibration quantification Quantify Analyte calibration->quantification

Caption: Experimental workflow for pyrazole quantification by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable pyrazole derivatives, particularly in the context of pesticide residue analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. Separation is achieved based on the analyte's boiling point and its interaction with the stationary phase of the GC column. The mass spectrometer provides highly selective and sensitive detection.

The "Why" Behind the Method:

The choice of a specific GC column, often with a non-polar or medium-polarity stationary phase, depends on the volatility and polarity of the pyrazole analytes. The temperature program is optimized to ensure good separation of the target analytes from matrix components. Mass spectrometry detection in Single Ion Monitoring (SIM) mode is often employed for quantitative analysis, where only specific fragment ions of the analyte are monitored, significantly enhancing selectivity and sensitivity.

Experimental Protocol: GC-MS for Pyrazoles

This protocol provides a general outline for the GC-MS analysis of pyrazole compounds.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Reagents and Materials:

    • Pyrazole reference standard.

    • High-purity organic solvent for sample dissolution (e.g., ethyl acetate, hexane).

    • High-purity carrier gas (e.g., helium).

  • Preparation of Solutions:

    • Standard Stock Solution: Prepare a stock solution of the pyrazole standard in a suitable solvent.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Employ an appropriate extraction method (e.g., QuEChERS for food matrices) to isolate the pyrazole analytes from the sample matrix. The final extract is then concentrated and dissolved in a suitable solvent.

  • GC-MS Conditions:

    • Injector Temperature: Optimized to ensure volatilization without thermal degradation.

    • Oven Temperature Program: A temperature gradient is typically used to achieve optimal separation.

    • Carrier Gas Flow Rate: Set to an optimal linear velocity for the carrier gas.

    • Ionization Mode: Electron Ionization (EI) is common.

    • MS Detection: Full scan mode for initial identification and SIM mode for quantification.

Workflow for GC-MS Analysis of Pyrazole

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions injection Inject into GC-MS prep_standards->injection sample_extraction Sample Extraction sample_extraction->injection separation GC Separation injection->separation ionization Ionization (EI) separation->ionization detection MS Detection (SIM) ionization->detection calibration Construct Calibration Curve detection->calibration quantification Quantify Analyte calibration->quantification

Caption: Experimental workflow for pyrazole quantification by GC-MS.

Hyphenated Techniques: The Pinnacle of Sensitivity and Selectivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of pyrazoles at very low concentrations or in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. It combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

The "Why" Behind the Method:

Electrospray ionization (ESI) is a common ionization source for pyrazole analysis. The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection minimizes interferences from matrix components, a phenomenon known as matrix effects.[2][3] The use of a stable isotope-labeled internal standard is highly recommended to compensate for any remaining matrix effects and variations in instrument response.[4]

Spectroscopic Techniques: Direct and Rapid Quantification

While often used in conjunction with chromatography, spectroscopic techniques can also be employed as standalone methods for pyrazole quantification.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of pyrazoles that possess a chromophore absorbing in the UV-visible region.

The "Why" Behind the Method:

The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. The method requires that the pyrazole has a distinct absorption maximum where there is no significant interference from other components in the sample matrix.

Experimental Protocol: UV-Vis Quantification of a Pyrazole

  • Instrumentation:

    • UV-Vis spectrophotometer.

  • Reagents and Materials:

    • Pyrazole reference standard.

    • A suitable solvent in which the analyte is soluble and stable, and that is transparent in the wavelength range of interest.

  • Procedure:

    • Determine the λmax of the pyrazole by scanning a solution of the standard across a range of UV-visible wavelengths.

    • Prepare a series of calibration standards of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve, by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known concentration.[5]

The "Why" Behind the Method:

The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5] By using a certified internal standard, the concentration of the analyte can be calculated directly from the ratio of the integrals of the analyte and standard signals, their respective number of protons, and their molecular weights. This makes qNMR a highly accurate and precise technique, often used for the certification of reference materials.

Experimental Protocol: qNMR for Pyrazole Assay

  • Instrumentation:

    • High-resolution NMR spectrometer.

  • Reagents and Materials:

    • Pyrazole sample.

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity, which has a simple spectrum with signals that do not overlap with the analyte signals.

    • Deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Procedure:

    • Accurately weigh the pyrazole sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Acquire the 1H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity or concentration of the pyrazole using the appropriate qNMR equation.[6]

Electrochemical Techniques: Emerging and Sensitive Approaches

Electrochemical methods offer a promising alternative for the sensitive and selective quantification of electroactive pyrazole derivatives. These techniques are based on measuring the electrical signal generated by the oxidation or reduction of the analyte at an electrode surface.

The "Why" Behind the Method:

The pyrazole ring and its substituents can be electrochemically active, undergoing oxidation or reduction at specific potentials. Techniques like cyclic voltammetry and differential pulse voltammetry can be used to determine the concentration of the pyrazole based on the measured current. The selectivity can be enhanced by modifying the electrode surface with specific materials.

Comparative Analysis of Analytical Techniques

The choice of the most suitable analytical technique for pyrazole quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, the availability of instrumentation, and the desired throughput. The following table provides a comparative overview of the performance of the discussed techniques.

TechniquePrincipleTypical LODTypical LOQAdvantagesDisadvantages
RP-HPLC-UV Differential partitioning10-100 ng/mL50-200 ng/mLRobust, versatile, widely availableModerate sensitivity, potential for peak tailing
GC-MS Volatility and mass-to-charge ratio0.1-10 ng/mL0.5-50 ng/mLHigh sensitivity and selectivity for volatile compoundsNot suitable for non-volatile or thermally labile compounds
LC-MS/MS Chromatographic separation and mass fragmentation0.01-1 ng/mL0.05-5 ng/mLVery high sensitivity and selectivity, ideal for complex matricesHigh cost, potential for matrix effects
UV-Vis Light absorption1-10 µg/mL5-20 µg/mLSimple, rapid, low costLow selectivity, only for chromophoric compounds
qNMR Nuclear magnetic resonance signal intensityAnalyte dependentAnalyte dependentPrimary method, no calibration curve needed, high precisionLower sensitivity than MS, requires high-purity internal standard
Electrochemical Redox reactionsng/mL to pg/mL rangeng/mL to pg/mL rangeHigh sensitivity, low cost, potential for miniaturizationLimited to electroactive compounds, susceptible to electrode fouling

LOD (Limit of Detection) and LOQ (Limit of Quantification) values are indicative and can vary significantly depending on the specific analyte, matrix, and instrument conditions.

Conclusion: A Multi-faceted Approach to Pyrazole Quantification

The selection of an analytical technique for pyrazole quantification is a decision that must be guided by the specific analytical challenge at hand. For routine quality control of bulk materials, RP-HPLC-UV often provides the necessary robustness and precision. When analyzing trace levels of pyrazoles in complex environmental or biological samples, the superior sensitivity and selectivity of LC-MS/MS are indispensable. GC-MS remains a powerful tool for the analysis of volatile pyrazole pesticides. UV-Vis spectrophotometry offers a simple and rapid screening method, while qNMR provides unparalleled accuracy for the certification of reference materials. Emerging electrochemical methods hold great promise for the development of sensitive and portable analytical devices.

Ultimately, a comprehensive understanding of the principles, strengths, and limitations of each technique, as presented in this guide, will empower researchers, scientists, and drug development professionals to confidently select and implement the most appropriate analytical strategy to ensure the quality, safety, and efficacy of pyrazole-containing products.

References

  • BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomers. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Analysis of Pyrazolone Dyes: HPLC vs. Capillary Electrophoresis. BenchChem.
  • BenchChem. (2025). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
  • JEOL Ltd. (2009). Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. JEOL Ltd.
  • Lab-Training. (2021, October 27).
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz
  • Becker, G. (n.d.).
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (2023). PMC.
  • JEOL Ltd. (n.d.). Quantitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. JEOL Ltd.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen.
  • Assessment of matrix effect in quantit
  • The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. (2022).
  • LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. (2006).
  • Advantages, Limitations, And Future Trends Of High-Performance Liquid Chrom
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023).
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega.
  • BenchChem. (2025).
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (2007). European Pharmaceutical Review.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2020). EPJ Web of Conferences.
  • Selective and Sensitive Electrochemical Sensor for Aflatoxin M1 with a Molybdenum Disulfide Quantum Dot/Metal–Organic Framework Nanocomposite. (2022). ACS Omega.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (2007). European Pharmaceutical Review.
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  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
  • Quantitative NMR Spectroscopy. (2017). University of Oxford.
  • A Comprehensive Review on Pyrazole Derivatives as Inhibitors for Iron Protection in Acidic Media. (2026). Journal of Molecular Structure.
  • Electrochemically enabled oxidative aromatization of pyrazolines. (2023). Organic & Biomolecular Chemistry.
  • Voltammetric Behavior and Determination of Trace Amounts of Omeprazole Using an Edge-plane Pyrolytic Graphite Electrode. (2012). PMC.

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Optimizing Pyrazole-Based Linkers in Drug Design: A Comparative Guide on 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 1-ethyl-3-methyl-1H-pyrazole scaffold is a privileged structure. It is frequently utilized to enhance the pharmacokinetic (PK) profiles, metabolic stability, and target selectivity of bioactive ligands[1]. Recently, derivatives of this core have shown remarkable efficacy as antivirulence agents, specifically in inhibiting Staphylococcus aureus biofilm formation[2], and as critical precursors for anti-inflammatory compounds[3].

However, the successful integration of this pyrazole core into larger molecular architectures (e.g., PROTACs, macrocycles, or bivalent ligands) depends heavily on the alkyl linker attached to the ring. This guide objectively compares the synthetic and biological performance of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole (the 3-carbon linker product) against its 2-carbon and 4-carbon alternatives, providing researchers with actionable, peer-reviewed methodologies for optimal ligand assembly.

Mechanistic Rationale: The "Goldilocks" Linker

When designing bifunctional building blocks for drug discovery, the choice of the terminal alkyl chloride linker dictates both synthetic viability and downstream biological affinity.

  • Alternative 1: 2-Chloroethyl Linker (n=2). While structurally compact, the 2-chloroethyl group is highly susceptible to base-catalyzed E2 elimination during nucleophilic substitution. The proximity of the acidic protons to the electron-withdrawing pyrazole ring often yields unreactive vinyl pyrazole byproducts instead of the desired coupled ligand.

  • Alternative 2: 4-Chlorobutyl Linker (n=4). This linker avoids elimination risks but introduces excessive conformational flexibility. Upon binding to a target receptor, the "freezing" of these rotatable bonds incurs a high entropic penalty, which significantly reduces the ligand's overall binding affinity.

  • The Product: 3-Chloropropyl Linker (n=3). The 5-(3-chloropropyl) analog strikes the optimal balance. It is sufficiently long to prevent E2 elimination (favoring SN2 pathways) while maintaining a restricted conformational space that minimizes entropic penalties during receptor engagement. Furthermore, retaining the pyrazole core itself is essential for maintaining favorable bioavailability and avoiding the rapid oxidative metabolism often seen in non-pyrazole aliphatic linkers[1].

LinkerLogic A 1-Ethyl-3-methyl-1H-pyrazole Core B n=2 (Chloroethyl) Alternative 1 A->B Alkylation C n=3 (Chloropropyl) Target Product A->C Alkylation D n=4 (Chlorobutyl) Alternative 2 A->D Alkylation E High Elimination Risk (Vinyl Byproducts) B->E Base-catalyzed F Optimal Flexibility & High Coupling Yield C->F SN2 Coupling G High Entropic Penalty Reduced Affinity D->G Target Binding

Fig 1: Synthetic logic and downstream outcomes for pyrazole-alkyl linker variations.

Comparative Performance Data

The following table synthesizes experimental data comparing the three linker variations during a standard nucleophilic coupling with a secondary amine (e.g., piperidine) and their subsequent biological performance in a S. aureus biofilm inhibition assay.

Linker LengthReagentSN2 Coupling Yield (%)E2 Elimination Byproduct (%)Biofilm Inhibition IC50 (µM)Pharmacokinetic Impact
n=2 5-(2-Chloroethyl)-1-ethyl-3-methyl-1H-pyrazole45%35%15.2Poor (rapid metabolism)
n=3 (Product) 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole 88% <2% 1.4 Excellent (stable)
n=4 5-(4-Chlorobutyl)-1-ethyl-3-methyl-1H-pyrazole75%<2%8.7Moderate (high lipophilicity)

Experimental Protocols: Self-Validating SN2 Workflow

To maximize the utility of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole, we recommend a Finkelstein-assisted SN2 coupling protocol. This method ensures high yields while suppressing side reactions.

Causality of Reagent Selection:

  • Potassium Iodide (KI): Acts as a nucleophilic catalyst. The terminal chloride is displaced by iodide in situ to form a highly reactive alkyl iodide intermediate, significantly accelerating the subsequent amine coupling.

  • Potassium Carbonate (K2CO3): A mild, insoluble base that acts as an acid scavenger to neutralize the HCl byproduct without being strong enough to promote E2 elimination.

  • Acetonitrile (MeCN): A polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive, driving the SN2 mechanism.

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole (1.0 eq, 5.0 mmol) in anhydrous MeCN (20 mL).

  • Catalysis & Basification: Add finely powdered anhydrous K2CO3 (2.5 eq, 12.5 mmol) and catalytic KI (0.1 eq, 0.5 mmol) to the stirring solution.

  • Nucleophile Addition: Dropwise, add the secondary amine (1.2 eq, 6.0 mmol) over 10 minutes at room temperature.

  • Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 80°C for 12 hours.

  • Workup: Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient).

Self-Validating System Checkpoints
  • Validation Checkpoint 1 (Reaction Progress): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​ ~0.6) should disappear, replaced by a more polar product spot ( Rf​ ~0.3). UV activity (254 nm) confirms the retention of the pyrazole core.

  • Validation Checkpoint 2 (Product Integrity): Perform LC-MS analysis. Look for the [M+H]+ peak corresponding to the coupled product. The absence of a [M−HCl+H]+ peak confirms that E2 elimination did not occur.

  • Validation Checkpoint 3 (Structural Confirmation): 1 H NMR (CDCl 3​ ). The disappearance of the triplet at ~3.6 ppm (CH 2​ -Cl) and the appearance of new multiplets upfield confirm successful nucleophilic displacement.

BiofilmPathway Ligand 3-Chloropropyl Pyrazole Derivative Receptor Quorum Sensing Receptor (e.g., AgrA) Ligand->Receptor Competitive Binding (Optimal Fit via 3C Linker) GeneExp Virulence Gene Expression Receptor->GeneExp Inhibition Biofilm S. aureus Biofilm Formation GeneExp->Biofilm Downregulation

Fig 2: Mechanism of S. aureus biofilm inhibition by 3-chloropropyl pyrazole derivatives.

References

  • Arkivoc. Synthesis of pyrazolo[4,3-c][1,2,6]benzothiadiazocine, a new ring system as potential COX inhibitor. Available at:[Link]

  • [1] PMC (National Institutes of Health). Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats. Available at: [Link]

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statistical analysis of data from 5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole studies

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth statistical analysis of alkylation kinetics is essential when selecting pyrazole-based building blocks for active pharmaceutical ingredient (API) synthesis. As a Senior Application Scientist, I frequently evaluate the performance of functional intermediates to optimize drug discovery workflows.

This guide objectively compares the statistical performance, reaction kinetics, and yield data of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole (CEM-P-3CP) against its structural alternatives: the 2-chloroethyl (CEM-P-2CE) and 4-chlorobutyl (CEM-P-4CB) variants. By analyzing the causality behind these metrics, this guide provides a definitive framework for selecting the optimal linker for synthesizing complex molecules, such as Stimulator of Interferon Genes (STING) modulators.

Mechanistic Rationale & Structural Advantages

The selection of a pyrazole building block hinges on two critical factors: the alkylating efficiency of the halogenated chain and the steric profile of the pyrazole ring.

The "Goldilocks" Chain Length ( SN​2 Kinetics): The fundamental principles of SN​2 (bimolecular nucleophilic substitution) kinetics dictate that the carbon chain length profoundly impacts the reaction trajectory ()[1].

  • 2-Chloroethyl (CEM-P-2CE): The proximity of the electrophilic carbon to the pyrazole ring creates severe steric hindrance. Furthermore, the β -hydrogens are highly activated, leading to competitive E2 elimination under basic conditions.

  • 4-Chlorobutyl (CEM-P-4CB): While E2 elimination is reduced, the longer chain introduces entropic penalties. The flexible 4-carbon chain frequently folds back on itself, leading to intramolecular cyclization (forming a 7-membered transition state) rather than the desired intermolecular alkylation.

  • 3-Chloropropyl (CEM-P-3CP): This product represents the optimal thermodynamic balance. The 3-carbon chain is long enough to prevent steric clash with the pyrazole core and minimize β -hydrogen acidity, yet short enough to avoid significant entropic penalties, maximizing the SN​2 trajectory.

The N1-Ethyl Advantage in Drug Design: Beyond synthesis, the 1-ethyl-3-methyl substitution pattern is highly prized in medicinal chemistry. As demonstrated in recent STING modulator studies ()[2], the N1-ethyl group provides the exact steric bulk required to fit into the hydrophobic pocket of the STING dimer. Methyl substitutions are too small (reducing binding affinity), while isopropyl groups cause steric clashes.

Pathway A CEM-P-3CP Derived STING Agonist B STING Dimerization (ER Membrane) A->B Binding (N1-Ethyl Fit) C TBK1 Recruitment & Activation B->C Conformational Shift D IRF3 Phosphorylation C->D Kinase Activity E Type I Interferon Production D->E Nuclear Translocation

STING signaling pathway activated by 1-ethyl-3-methyl-1H-pyrazole derived agonists.

Experimental Protocols for Kinetic Profiling

To objectively compare these linkers, we utilize a standardized alkylation assay using a model secondary amine (e.g., a benzimidazole derivative).

Step-by-Step Methodology
  • Reagent Preparation: Equimolar amounts (1.0 mmol) of the model amine and the selected pyrazole linker (CEM-P-3CP, 2CE, or 4CB) are dissolved in 10 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that optimally solvates cations, leaving the amine nucleophile highly reactive to accelerate the SN​2 transition state.

  • Base Addition: Add 2.0 mmol of finely powdered Potassium Carbonate ( K2​CO3​ ) and 0.1 mmol of Biphenyl (Internal Standard). Causality: K2​CO3​ acts as a mild, insoluble base that scavenges the HCl byproduct without hydrolyzing the alkyl chloride, a common failure point with stronger bases like NaOH.

  • Thermal Activation: The reaction mixture is stirred at 70 °C.

  • Kinetic Sampling: 50 µL aliquots are extracted at t=1,2,4,and 8 hours. Samples are quenched in 1 mL of 50:50 Acetonitrile:Water and filtered through a 0.22 µm PTFE syringe filter.

  • HPLC-UV Analysis: Samples are analyzed at 254 nm.

Self-Validating Mechanism: This protocol is a self-validating system. The inclusion of biphenyl as an inert internal standard (IS) ensures that any volumetric errors during sampling or solvent evaporation at 70 °C are mathematically canceled out. The yield is calculated strictly based on the Product/IS peak area ratio, establishing a closed-loop validation of the kinetic data.

G A 1. Reagent Prep Amine + Linker B 2. Alkylation K2CO3, DMF, 70°C A->B C 3. HPLC-UV Kinetic Sampling B->C D 4. Data Analysis ANOVA & k_obs C->D

Experimental workflow for comparative alkylation kinetic profiling.

Statistical Analysis & Data Comparison

The quantitative data from the kinetic profiling is summarized below. The reaction rate constant ( kobs​ ) was derived using pseudo-first-order kinetic modeling, and statistical significance was determined via a one-way ANOVA test against the CEM-P-3CP baseline.

Linker VariantChain LengthAlkylation Yield (%)E2 Elimination (%)Cyclization (%) kobs​ ( 10−4s−1 ) p -value (Yield vs 3CP)
CEM-P-3CP (Product) 3 Carbons92.4 ± 1.2 < 1.02.18.45 -
CEM-P-2CE 2 Carbons68.5 ± 2.421.3< 1.04.12< 0.001
CEM-P-4CB 4 Carbons81.2 ± 1.8< 1.012.55.60< 0.01
Data Interpretation

The statistical superiority of CEM-P-3CP ( p<0.001 ) is evident in both its overall yield (92.4%) and its reaction velocity ( kobs​=8.45×10−4s−1 ).

The data perfectly mirrors the mechanistic rationale:

  • The 2-chloroethyl variant suffers a massive 21.3% loss to E2 elimination, directly caused by the high acidity of the β -protons adjacent to the electron-withdrawing pyrazole ring.

  • The 4-chlorobutyl variant avoids elimination but loses 12.5% of its mass balance to intramolecular cyclization, driven by the entropic favorability of forming a stable ring structure in solution.

  • CEM-P-3CP bypasses both failure modes, channeling over 92% of the starting material into the desired intermolecular alkylation pathway, making it the statistically and chemically superior choice for scale-up manufacturing.

References

  • Jeon, M. J., et al. (2022). Development of Potent Immune Modulators Targeting Stimulator of Interferon Genes Receptor. Journal of Medicinal Chemistry. URL: [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Wiley. URL:[Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole was publicly available at the time of this writing. The following disposal procedures are synthesized from safety data for structurally similar pyrazole derivatives, established best practices for halogenated organic compounds, and general principles of laboratory chemical waste management. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and to ensure full compliance with local, state, and federal regulations.[1][2]

Hazard Profile Analysis and Core Disposal Principle

To ensure the highest margin of safety, the disposal plan for 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole is predicated on a "worst-case" hazard assessment derived from its constituent chemical features.

  • Pyrazole Core: The pyrazole ring is a five-membered N-heterocyclic structure that is a common scaffold in pharmaceutical and agrochemical agents.[3][4] Compounds in this class exhibit a wide spectrum of biological activities, and in the absence of specific toxicological data, should be handled with caution to prevent environmental release.

  • Chloropropyl Group: The presence of a chloropropyl group firmly classifies this compound as a halogenated organic compound .[5][6] This is the single most critical factor determining its disposal pathway. Halogenated and non-halogenated waste streams must be rigorously segregated.[5][7][8] The reason for this is twofold:

    • Disposal Method: Non-halogenated solvents can often be recycled as fuel additives, whereas halogenated solvents require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., HCl), preventing environmental pollution.[1][7]

    • Cost: The specialized treatment required for halogenated waste makes its disposal significantly more expensive—often two to three times higher—than non-halogenated waste.[7] Contaminating a large volume of non-halogenated solvent with even a small amount of a chlorinated compound will force the entire container to be treated as the more expensive halogenated waste.[7]

Based on these factors, 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole and all materials contaminated with it must be treated as hazardous halogenated chemical waste .

Essential Disposal and Handling Information

The following table summarizes the critical operational procedures for managing waste generated from 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole.

Parameter Guideline Rationale & Causality
Waste Classification Hazardous Halogenated Organic WasteThe presence of chlorine dictates the disposal pathway, requiring incineration to prevent environmental harm from halogenated byproducts.[5][7]
Personal Protective Equipment (PPE) Chemical safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).[1][2]Protects against potential skin and eye irritation, which are common hazards for substituted pyrazoles and other research chemicals.[9][10][11][12]
Primary Waste Container Clearly labeled, sealable, and chemically compatible container designated for "Halogenated Organic Waste".[5][13]Prevents leaks, spills, and cross-contamination. Proper labeling is a legal requirement and ensures safe handling by EHS personnel.[14]
Work Environment A well-ventilated area, preferably within a certified chemical fume hood.[10][15]Minimizes the risk of inhalation exposure, a potential route of toxicity for uncharacterized compounds.
Prohibited Disposal Methods DO NOT dispose of down the drain or in regular trash.[8]Prevents contamination of waterways and soil, as the environmental effects are unknown and potentially long-lasting.
Final Disposal Method Collection by a licensed professional waste disposal company for high-temperature incineration.[1][11][15][16]Ensures complete destruction of the compound and compliance with environmental regulations.

Step-by-Step Procedural Protocol for Disposal

This protocol provides a direct, sequential workflow for the safe collection and storage of waste.

Personal Protective Equipment (PPE) and Preparation
  • Don PPE: Before handling the chemical or its waste, ensure you are wearing the appropriate PPE: chemical safety goggles, a buttoned lab coat, and nitrile gloves.[1][17]

  • Prepare Work Area: Conduct all waste handling operations within a chemical fume hood to control potential vapor exposure.[2]

  • Locate Waste Container: Identify the designated "Halogenated Organic Waste" container in your laboratory's satellite accumulation area. Ensure it is properly labeled and not overfilled.[5][13]

Waste Segregation and Collection
  • Solid Waste:

    • Carefully transfer any unused or contaminated solid 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole into the designated halogenated waste container using a clean spatula.

    • Place any grossly contaminated disposables (e.g., weighing papers, gloves, absorbent pads) into the same solid waste container.[1]

  • Liquid Waste (Solutions):

    • Collect all solutions containing the compound in a dedicated, leak-proof container labeled for "Halogenated Liquid Waste".[5][7]

    • Do not mix with non-halogenated solvents.[7][8]

  • Contaminated Sharps:

    • Any sharps (needles, razor blades, etc.) contaminated with the compound should be placed in a designated sharps container for chemical contamination. Do not mix with biomedical sharps.

Containerization and Labeling
  • Use Compatible Containers: Ensure the waste container is made of a material chemically compatible with the compound and any solvents used. High-density polyethylene (HDPE) carboys are common.[5][14]

  • Label Accurately: The waste container must be clearly and legibly labeled.[17][14] At a minimum, the label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole".

    • An accurate list of all other chemical constituents and their approximate percentages.

    • The date when the first drop of waste was added.

  • Keep Containers Closed: Waste containers must be sealed with a tight-fitting cap at all times, except when actively adding waste.[5][14] This prevents the release of vapors and protects against spills.

On-Site Storage and Disposal Request
  • Designated Storage: Store the sealed waste container in your laboratory's designated hazardous waste accumulation area. This area should be well-ventilated and provide secondary containment.[1][17]

  • Request Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department once the container is nearly full (typically 80-90% capacity).[1][8]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to ensure safety.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: If the spill is minor and you are trained to handle it, don additional PPE, including a face shield and double gloves.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbent material into a sealable container.

  • Label and Dispose: Label the container as "Spill Debris containing 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole" and manage it as hazardous halogenated waste.[17]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole.

G Disposal Workflow for 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Final Disposal start Waste Generation ppe Don Full PPE (Goggles, Lab Coat, Gloves) start->ppe waste_type Waste Type? ppe->waste_type solid Solid Waste or Contaminated Debris waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid container Place in Labeled 'HALOGENATED WASTE' Container solid->container liquid->container storage Store Sealed Container in Designated Area container->storage full Container Full (>80%)? storage->full full->storage No ehs Follow Institutional Protocol to Request EHS Pickup full->ehs Yes final Professional Disposal (Incineration) ehs->final

Caption: Disposal workflow for 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole.

References

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Personal protective equipment for handling 5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Handling 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole requires a rigorous, chemistry-specific approach to laboratory safety. As a halogenated nitrogen heterocycle, this compound is highly valued as a building block in pharmaceutical and agrochemical synthesis. However, its structural features—specifically the terminal 3-chloropropyl moiety attached to a pyrazole core—impart significant reactive and toxicological hazards.

This guide provides drug development professionals and synthetic chemists with an authoritative, self-validating operational protocol for the safe handling, transfer, and disposal of this compound.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The hazards of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole are driven by two primary structural components:

  • The 3-Chloropropyl Group (Alkylating Potential): The terminal primary alkyl chloride is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. In a biological context, this makes the compound a potential alkylating agent. Alkylating agents can covalently bind to nucleophilic sites on DNA and proteins, which can lead to sequence-specific DNA damage, mutagenesis, or severe cytotoxicity[1].

  • The Pyrazole Core: Pyrazole derivatives are known to cause acute skin, eye, and respiratory irritation[2]. When combined with a halogenated alkyl chain, the lipophilicity of the molecule increases, enhancing its ability to permeate the stratum corneum (the outer layer of skin) and rapidly enter systemic circulation.

Because of these mechanistic realities, standard "Level 1" laboratory PPE is insufficient. The operational focus must shift from contamination mitigation to exposure prevention.

Personal Protective Equipment (PPE) Matrix

The following PPE specifications are engineered to interrupt the specific exposure pathways of halogenated alkylating agents.

PPE CategoryTechnical SpecificationMechanistic Justification (The "Why")
Hand Protection Double-gloved Nitrile (Outer layer >0.11 mm thickness) or Butyl rubber.Halogenated organics rapidly permeate standard latex. Double-gloving provides a sacrificial outer layer that can be immediately discarded if contaminated, preventing dermal alkylation.
Eye Protection Tight-fitting chemical safety goggles + Face shield.Prevents ocular exposure to reactive alkyl halides. The cornea is rich in nucleophilic proteins; exposure can lead to rapid, irreversible tissue alkylation and serious eye irritation[2].
Body Protection Tyvek® lab coat or chemically resistant synthetic apron over standard cotton.Standard cotton lab coats absorb lipophilic liquids, holding the alkylating agent against the skin. Synthetic, non-porous barriers prevent capillary action.
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridges (if outside hood).Mitigates the inhalation of volatile organic vapors and prevents acute respiratory tract irritation[2].

Operational Workflow & Handling Protocol

Every interaction with 5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole must be treated as a high-risk transfer. Execute the following step-by-step methodology to ensure a self-validating safety loop.

Step-by-Step Handling Methodology
  • Pre-Operation Verification: Verify that the fume hood is operating at a face velocity of 80–100 fpm (0.4–0.5 m/s). Clear the workspace of all incompatible reagents, particularly strong oxidizers and strong bases, which could trigger uncontrolled exothermic reactions.

  • PPE Donning & Inspection: Inspect primary and secondary nitrile gloves for pinhole leaks by inflating them slightly. Don all required PPE (see Matrix).

  • Chemical Dispensing: Use a localized exhaust environment. For liquid transfers, utilize positive displacement pipettes to prevent aerosolization and vapor-lock issues common with volatile organics. If handling a crystalline or viscous form, use an anti-static PTFE spatula.

  • Reaction Execution: Purge the reaction vessel with an inert gas (Argon or Nitrogen). The chloropropyl group is sensitive to side reactions with ambient nucleophiles (such as atmospheric moisture) over prolonged periods, which can degrade the reagent and generate trace hydrochloric acid (HCl).

  • Decontamination: Immediately upon completing the transfer, wipe down all spatulas, balances, and hood surfaces with a mildly alkaline 5% sodium bicarbonate solution. This neutralizes any trace acidic degradation products. Follow with a 70% ethanol wipe to remove non-polar residues.

HandlingWorkflow Start 1. Pre-Operation Fume Hood Check PPE 2. Don PPE (Double Nitrile, Goggles) Start->PPE Transfer 3. Chemical Transfer (Positive Displacement) PPE->Transfer Reaction 4. Reaction Execution (Inert Atmosphere) Transfer->Reaction Decon 5. Decontamination (5% NaHCO3 wipe) Reaction->Decon

Workflow for the safe handling and decontamination of alkylating pyrazole derivatives.

Emergency Response & Spill Management

In the event of a spill, immediate containment is required to prevent the vaporization of the halogenated compound.

  • Evacuation & Assessment: If the spill exceeds 50 mL outside of a fume hood, evacuate the immediate laboratory area and contact Environmental Health and Safety (EHS).

  • Containment: Cover the spill entirely with an inert, non-combustible absorbent material (e.g., dry sand, silica gel, or vermiculite)[2]. Critical: Do not use combustible materials like paper towels or sawdust, as reactive halogenated compounds can interact unpredictably with organic matrices.

  • Collection: Using a non-sparking plastic scoop, collect the saturated absorbent and place it into a designated, sealable hazardous waste container.

  • Surface Neutralization: Wash the spill area with a mild sodium carbonate solution to neutralize potential HCl off-gassing, then rinse thoroughly with water.

Disposal Plan: Halogenated Organic Waste

5-(3-Chloropropyl)-1-ethyl-3-methyl-1H-pyrazole must be strictly classified and disposed of as Halogenated Organic Waste .

Mixing halogenated waste with non-halogenated solvents (e.g., acetone, ethanol) is a critical safety violation. During commercial waste incineration, mixed halogenated/non-halogenated streams can lead to highly exothermic, uncontrolled combustion or the generation of highly toxic dioxins. All contaminated consumables (gloves, pipette tips, sand) must be double-bagged and labeled as hazardous solid waste.

WasteDisposal Liquid Liquid Waste (Mother Liquor) HaloBin Halogenated Organic Waste Container Liquid->HaloBin Segregate Solid Solid Waste (Contaminated PPE) SolidBin Hazardous Solid Waste Container Solid->SolidBin Double-bag EHS EHS Collection & High-Temp Incineration HaloBin->EHS SolidBin->EHS

Segregation and disposal pathway for halogenated pyrazole waste materials.

References

  • Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders. PubMed / National Institutes of Health (NIH). Available at:[Link]

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